Product packaging for 3-Hydroxy-3-phenylpropanoic acid(Cat. No.:CAS No. 3480-87-3)

3-Hydroxy-3-phenylpropanoic acid

Cat. No.: B1202041
CAS No.: 3480-87-3
M. Wt: 166.17 g/mol
InChI Key: AYOLELPCNDVZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-3-phenylpropanoic acid is a high-purity organic compound supplied for laboratory research applications. This molecule belongs to the class of phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid chain with a hydroxyl group at the beta position . It serves as a versatile chiral building block and intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. Its structure, featuring both a carboxylic acid and a hydroxyl group, makes it a valuable precursor for various chemical transformations. Researchers value this compound for its role in semiochemical studies, as it is utilized by certain species in their chemical communication systems . As a beta-hydroxy acid, it offers interesting physicochemical properties for investigation, with a predicted water solubility of approximately 11.1 g/L and a pKa (strongest acidic) of 4.37 . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1202041 3-Hydroxy-3-phenylpropanoic acid CAS No. 3480-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLELPCNDVZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901075
Record name NoName_130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3480-87-3
Record name β-Hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3480-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003480873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3480-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3480-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-3-phenylpropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXYPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2W4LWS09C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Hydroxy-3-phenylpropanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document includes a compilation of its physical and chemical characteristics, detailed spectral data, a proposed synthesis protocol, and an exploration of its known biological roles and potential activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, a derivative of phenylpropanoic acid, is a white to off-white crystalline solid.[1] It is soluble in water, ethanol (B145695), and ether.[1] This compound is characterized by the presence of a hydroxyl group on the benzylic carbon and a carboxylic acid functional group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [2]
CAS Number 3480-87-3
Appearance White to off-white crystals or needles[1]
Melting Point 115-118 °CN/A
116-119 °C ((S)-enantiomer)N/A
Boiling Point 329 °CN/A
pKa 4.40N/A
Solubility Soluble in water, ethanol, and ether[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected and reported spectral data.

Table 2: Spectral Data of this compound and its Ethyl Ester

Data Type Description
¹H NMR (Ethyl Ester) ¹H NMR (300 MHz, CDCl₃), δ 1.27 (3H, t, J 7.2 Hz), 2.70 (1H, dd, J 16.4 and 4.8 Hz), 2.77 (1H, dd, J 16.4 and 8.4 Hz), 3.27 (br s, -OH), 4.18 (2H, q, J 7.2 Hz), 5.13 (1H, dd, J 8.4 and 4.8 Hz), 7.26-7.40 (5H, m).[3]
¹³C NMR (Ethyl Ester) ¹³C NMR (75 MHz, CDCl₃), δ 14.1, 43.5, 60.9, 70.3, 125.8, 127.6, 128.5, 142.6, 172.2.[3]
Mass Spectrum Data for the trimethylsilyl (B98337) derivative of the related 3-(3-Hydroxyphenyl)propanoic acid is available, showing characteristic fragmentation patterns.[4][5]

Note: Experimental ¹H and ¹³C NMR data for the free acid were not definitively available in the searched literature. The provided data is for the ethyl ester, which serves as a close reference.

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction and Subsequent Hydrolysis

A common and effective method for the synthesis of this compound is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[6] This is followed by the hydrolysis of the resulting β-hydroxy ester.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification benzaldehyde (B42025) Benzaldehyde reformatsky_intermediate Ethyl 3-hydroxy-3-phenylpropanoate benzaldehyde->reformatsky_intermediate ethyl_bromoacetate Ethyl Bromoacetate (B1195939) ethyl_bromoacetate->reformatsky_intermediate zinc Zinc Dust zinc->reformatsky_intermediate hydrolysis Acid or Base Hydrolysis reformatsky_intermediate->hydrolysis final_product This compound hydrolysis->final_product purification Recrystallization final_product->purification purified_product Purified Product purification->purified_product

Caption: Synthesis workflow for this compound.

Materials:

  • Benzaldehyde

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Anhydrous toluene (B28343) and ether

  • Sulfuric acid (for workup)

  • Sodium hydroxide (B78521) (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust.

  • Add a solution of benzaldehyde and ethyl bromoacetate in a mixture of anhydrous toluene and ether to the dropping funnel.

  • Add a small portion of the aldehyde-ester solution to the zinc to initiate the reaction. An exothermic reaction should be observed.

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for an additional 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add cold dilute sulfuric acid to quench the reaction and dissolve any unreacted zinc and the zinc salt of the product.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude ethyl 3-hydroxy-3-phenylpropanoate can be purified by column chromatography.[3]

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-hydroxy-3-phenylpropanoate in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with cold dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate (B1210297) and hexane.

Biological Activity and Signaling Pathways

Known Biological Roles

This compound is a known intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants.[7] It is formed from cinnamic acid via a β-oxidative pathway.[7] In microorganisms, phenylpropanoic acid and its hydroxylated derivatives are involved in catabolic pathways. For instance, in Escherichia coli, 3-hydroxyphenylpropionate is a key metabolite in a specific degradation pathway.[8]

Potential Pharmacological Activities

While specific studies on the anti-inflammatory and antioxidant activities of this compound are limited, related phenylpropanoic acid derivatives are known to possess such properties. The following are general experimental approaches that could be employed to evaluate these potential activities.

Logical Flow for Investigating Potential Bioactivity

G cluster_antioxidant Antioxidant Activity Assays cluster_inflammatory Anti-inflammatory Activity Assays compound This compound dpph DPPH Radical Scavenging compound->dpph Evaluate abts ABTS Radical Scavenging compound->abts Evaluate frap FRAP Assay compound->frap Evaluate cox COX Enzyme Inhibition compound->cox Evaluate no_production Nitric Oxide Production in Macrophages compound->no_production Evaluate cytokine Pro-inflammatory Cytokine Release compound->cytokine Evaluate

Caption: Potential bioactivity screening workflow.

4.2.1. In Vitro Anti-inflammatory Activity Assay: COX Enzyme Inhibition

  • Principle: This assay measures the ability of the test compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key enzymes in the inflammatory pathway.

  • Methodology:

    • The test compound is pre-incubated with purified COX-1 or COX-2 enzyme at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using a colorimetric or fluorometric method, such as an ELISA kit.

    • The percentage inhibition of COX activity is calculated by comparing the results with a control (no inhibitor).

4.2.2. In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Signaling Pathway Modulation

Currently, there is no direct evidence in the scientific literature detailing the modulation of specific signaling pathways in mammalian systems by this compound. However, related phenolic compounds have been shown to influence various signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cellular stress responses. Further research is required to determine if this compound exerts its potential biological effects through similar mechanisms. In E. coli, it has been shown that 3-hydroxyphenylpropionate and phenylpropionate act as synergistic activators of the MhpR transcriptional regulator, which controls the expression of genes involved in their catabolism.[8]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. While its biological role is well-documented in plant biosynthesis, its potential pharmacological activities in mammalian systems, particularly its anti-inflammatory and antioxidant properties, remain an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Future studies should focus on obtaining detailed experimental spectroscopic data and conducting comprehensive biological assays to elucidate its mechanism of action and potential for therapeutic applications.

References

An In-depth Technical Guide to 3-Hydroxy-3-phenylpropanoic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3-phenylpropanoic acid, a significant beta-hydroxy acid. The document details its chemical structure, a robust two-step synthesis protocol involving a Reformatsky reaction followed by saponification, and key quantitative data. Additionally, it visualizes the compound's role as a crucial intermediate in the plant biosynthetic pathway leading to benzoic and salicylic (B10762653) acids.

Chemical Structure and Properties

This compound, also known as β-hydroxyphenylpropionic acid, is an organic compound with the chemical formula C₉H₁₀O₃. Structurally, it is a phenylpropanoic acid featuring a hydroxyl group on the beta carbon (C3), the carbon atom adjacent to the phenyl ring. This chiral center means the molecule can exist as two enantiomers, (R)- and (S)-3-hydroxy-3-phenylpropanoic acid. The presence of both a carboxylic acid and a secondary alcohol functional group makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃--INVALID-LINK--
Molecular Weight 166.17 g/mol --INVALID-LINK--
Melting Point 115-118 °C--INVALID-LINK--
Boiling Point 329 °C--INVALID-LINK--
Density 1.262 g/cm³--INVALID-LINK--
Predicted ¹H NMR See description below--INVALID-LINK--
Predicted ¹³C NMR See description below--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is effectively achieved through a two-step process. The first step involves the formation of its ethyl ester via the Reformatsky reaction, followed by the hydrolysis (saponification) of the ester to yield the final carboxylic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate via Reformatsky Reaction

This procedure outlines the reaction of benzaldehyde (B42025) with ethyl bromoacetate (B1195939) in the presence of zinc metal to form the β-hydroxy ester.

  • Materials:

    • Benzaldehyde

    • Ethyl bromoacetate

    • Activated Zinc dust

    • Iodine (catalytic amount)

    • Toluene (B28343), anhydrous

    • Diethyl ether or MTBE (for extraction)

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • Activate the Zinc: In a dry round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of anhydrous toluene and heat the mixture gently until the iodine color disappears, indicating zinc activation. Cool the flask to room temperature.

    • Add a solution of benzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene dropwise to the activated zinc suspension with vigorous stirring.

    • An exothermic reaction should commence. Maintain the reaction temperature by cooling with a water bath if necessary. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxy-3-phenylpropanoate.

    • The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

Step 2: Saponification of Ethyl 3-hydroxy-3-phenylpropanoate

This procedure describes the base-catalyzed hydrolysis of the ester to the target carboxylic acid.

  • Materials:

  • Procedure:

    • Dissolve the crude ethyl 3-hydroxy-3-phenylpropanoate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH or KOH (1.5 - 2.0 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

    • Pour the remaining aqueous solution into water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous phase in an ice bath and acidify to a pH of ~2 by slowly adding HCl. A white precipitate of this compound should form.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization from hot water or a suitable solvent system to obtain a colorless to slightly yellow crystalline solid.

Biological Significance and Pathway Visualization

In plant biology, this compound is a key intermediate in the β-oxidative pathway for the biosynthesis of benzoic acid and salicylic acid, starting from cinnamic acid. This pathway is crucial for the production of a wide range of secondary metabolites involved in plant defense and signaling.

The diagram below illustrates the core steps of this biosynthetic pathway.

Biosynthesis_Pathway cluster_acid Cinnamic_Acid Cinnamic Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CoA Ligase Hydroxy_Phenylpropanoyl_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Hydroxy_Phenylpropanoyl_CoA Hydration Oxo_Phenylpropanoyl_CoA 3-Oxo-3-phenylpropanoyl-CoA Hydroxy_Phenylpropanoyl_CoA->Oxo_Phenylpropanoyl_CoA Oxidation Hydroxy_Phenylpropanoic_Acid This compound Hydroxy_Phenylpropanoyl_CoA->Hydroxy_Phenylpropanoic_Acid Hydrolysis Benzoyl_CoA Benzoyl-CoA Oxo_Phenylpropanoyl_CoA->Benzoyl_CoA Thiolytic Cleavage Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase Salicylic_Acid Salicylic Acid Benzoic_Acid->Salicylic_Acid 2-Hydroxylase

Caption: Biosynthetic pathway of Benzoic Acid via β-oxidation.

The following diagram illustrates the general workflow for the chemical synthesis described in this guide.

Synthesis_Workflow Start Benzaldehyde + Ethyl Bromoacetate Reformatsky Step 1: Reformatsky Reaction (Zn, Toluene, Reflux) Start->Reformatsky Intermediate Ethyl 3-hydroxy-3-phenylpropanoate (Ester Intermediate) Reformatsky->Intermediate Saponification Step 2: Saponification (NaOH, MeOH/H₂O, Reflux) Intermediate->Saponification Acidification Acidic Workup (HCl) Saponification->Acidification Final_Product This compound (Final Product) Acidification->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 3-Hydroxy-3-phenylpropanoic acid. This compound, a significant intermediate in plant secondary metabolism and a product of microbial activity, is of growing interest in various scientific and pharmaceutical fields.

Natural Occurrence

This compound is a naturally occurring phenylpropanoid found in a variety of biological systems, including plants and the mammalian gut microbiome.

1.1. In Plants:

This compound has been identified as a key intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants such as cucumber (Cucumis sativus) and wild tobacco (Nicotiana attenuata). It is formed as a transient metabolite in the CoA-dependent β-oxidation pathway of cinnamic acid. This pathway is crucial for the production of a wide array of secondary metabolites essential for plant defense, signaling, and development. The compound is derived from the essential amino acid L-phenylalanine.

1.2. In Microorganisms and Mammalian Systems:

The gut microbiota plays a significant role in the metabolism of dietary polyphenols, leading to the formation of various phenolic acids. This compound has been identified as a microbial metabolite of flavonoids. For instance, human gut flora can convert phloroglucinol (B13840) into 2-hydroxy-3-phenylpropanoic acid, a closely related isomer, along with 3-phenylpropanoic acid.[1] Furthermore, derivatives such as 3-(3-hydroxyphenyl)propionic acid are known metabolites produced by gut microbiota from the fermentation of apple procyanidins.[2] These microbial metabolites can be absorbed by the host and may exert systemic physiological effects.

Biosynthesis of this compound

In plants, this compound is synthesized via the β-oxidation of cinnamic acid, a pathway analogous to fatty acid degradation. This process occurs within the peroxisomes. The key steps are as follows:

  • Activation of Cinnamic Acid: Cinnamic acid, derived from L-phenylalanine, is first activated to its CoA thioester, cinnamoyl-CoA.

  • Hydration: Cinnamoyl-CoA is then hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA.

  • Dehydrogenation: Subsequently, 3-hydroxy-3-phenylpropanoyl-CoA is oxidized to 3-oxo-3-phenylpropanoyl-CoA.

  • Thiolytic Cleavage: The final step involves the cleavage of 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA.

This compound exists as the free acid form of the intermediate 3-hydroxy-3-phenylpropanoyl-CoA.

Biosynthetic Pathway of Benzoic Acid via β-Oxidation of Cinnamic Acid

Benzoic Acid Biosynthesis cluster_peroxisome Peroxisome Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA CNL HPPCoA 3-Hydroxy-3-phenylpropanoyl-CoA CinCoA->HPPCoA CHD (Hydratase activity) OPPCoA 3-Oxo-3-phenylpropanoyl-CoA HPPCoA->OPPCoA CHD (Dehydrogenase activity) BenCoA Benzoyl-CoA OPPCoA->BenCoA Thiolase Ben Benzoic Acid BenCoA->Ben

Caption: CoA-dependent β-oxidation pathway of cinnamic acid to benzoic acid in plants.

Quantitative Data

Direct quantitative data for this compound in natural sources is scarce in the available literature. However, studies on the microbial metabolism of polyphenols provide quantitative insights into the production of related phenylpropionic acid derivatives. The following table summarizes the concentration of 3-(3-hydroxyphenyl)propionic acid, a closely related metabolite, produced during the in vitro fermentation of apple matrices by human fecal microbiota.

SubjectMatrixMean Concentration of 3-(3-hydroxyphenyl)propionic acid (mM)
1Mcov~0.15
2Mcov~0.20
3Mcov~0.10
4Mcov~0.25
1Mnc~0.10
2Mnc~0.18
3Mnc~0.08
4Mnc~0.22
1Mno~0.05
2Mno~0.12
3Mno~0.05
4Mno~0.15

Data adapted from a study on the fermentation of apple matrices (Mcov, Mnc, Mno) by human gut microbiota from four healthy subjects.[2]

Experimental Protocols

The extraction and analysis of this compound from biological matrices typically involve chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies adapted from literature for the analysis of related phenolic acids.

4.1. Extraction of Phenylpropanoids from Plant Tissue (e.g., Cucumber Leaves):

  • Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

  • Extraction: Extract a known amount of the powdered sample (e.g., 100 mg) with a suitable solvent mixture, such as 80% methanol (B129727) in water, at a ratio of 1:10 (w/v).

  • Sonication and Centrifugation: Sonicate the mixture for 30 minutes in an ultrasonic bath and then centrifuge at 10,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process twice more on the remaining pellet.

  • Solvent Evaporation: Pool the supernatants and evaporate the solvent under a vacuum or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for chromatographic analysis (e.g., 50% methanol).

Workflow for Extraction of Phenylpropanoids from Plant Tissue

Extraction_Workflow start Start: Plant Tissue grind Grind to Fine Powder start->grind extract Extract with 80% Methanol grind->extract sonicate Sonicate for 30 min extract->sonicate centrifuge Centrifuge at 10,000 x g sonicate->centrifuge collect Collect Supernatant centrifuge->collect repeat Repeat Extraction x2 collect->repeat pool Pool Supernatants collect->pool repeat->extract evaporate Evaporate Solvent pool->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute end End: Sample for Analysis reconstitute->end

Caption: General workflow for the extraction of phenylpropanoids from plant material.

4.2. LC-MS/MS Analysis of this compound:

This protocol is adapted from a method for a structurally similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, in human urine and can be optimized for plant extracts or microbial fermentation media.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, for a related compound, the transition might be m/z 181.1 -> 119.1.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using analytical standards of this compound.

Conclusion

This compound is a naturally occurring compound with significant roles in plant biochemistry and microbial metabolism. Its presence as an intermediate in the biosynthesis of key plant defense and signaling molecules underscores its importance in plant science. Furthermore, its production by the gut microbiota from dietary precursors opens avenues for research into its potential effects on human health. While the biosynthetic pathway in plants is well-characterized, further research is needed to quantify its abundance in various natural sources and to fully elucidate its biological activities and potential applications in drug development and other industries. The analytical methodologies outlined in this guide provide a solid foundation for future quantitative and metabolic studies of this intriguing molecule.

References

A Comprehensive Technical Guide to 3-Hydroxy-3-phenylpropanoic Acid: Synonyms, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Hydroxy-3-phenylpropanoic acid, a significant metabolite in various biological systems. This document covers its nomenclature, physicochemical properties, synthesis and analysis protocols, and its role in key metabolic pathways, including its involvement in microbial degradation and plant biosynthesis of essential compounds.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature, reflecting its chemical structure and historical context. A comprehensive list of its synonyms is provided below to aid in literature searches and database inquiries.

Type Name/Identifier
IUPAC Name This compound
CAS Registry Number 3480-87-3[1]
Common Synonyms β-Hydroxy-β-phenylpropionic acid, 3-Phenylhydracrylic acid, β-Phenylhydracrylic acid, 3-Hydroxy-3-phenylpropionic acid
Other Names Benzenepropanoic acid, β-hydroxy-, 3-Phenyl-3-hydroxypropanoic acid[2]
Database Identifiers CHEBI:51059, HMDB0124925

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol
Appearance Colorless to slightly yellow crystalline solid[3]
Melting Point 115-118 °C
Boiling Point 329 °C
Density 1.262 g/cm³
pKa 4.40 (at 25 °C)
Solubility Soluble in water, ethanol, and ether[3]

Experimental Protocols

This section details established methodologies for the synthesis, purification, and analysis of this compound, as well as protocols for assessing its biological activity.

Synthesis and Purification

Synthesis via Reformatsky Reaction: A common method for the synthesis of β-hydroxy acids is the Reformatsky reaction.

  • Reaction: Zinc dust is activated with a solution of copper sulfate. Bromoacetic acid ester and benzaldehyde (B42025) are then added to a solvent such as benzene (B151609) or a mixture of benzene and ether. The mixture is refluxed to initiate the reaction.

  • Work-up: After the reaction is complete, it is cooled and hydrolyzed with dilute sulfuric acid. The organic layer is separated, washed, dried, and the solvent is evaporated.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like benzene or by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis: A stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid can be achieved through enzymatic kinetic resolution.[4]

  • Procedure: A racemic mixture of 3-hydroxy-3-phenylpropanoate is incubated with a lipase, such as Pseudomonas cepacia lipase, in a phosphate (B84403) buffer. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.[4]

  • Separation: The mixture is extracted with diethyl ether and washed with a saturated solution of sodium bicarbonate. The organic extract is dried and the solvent evaporated. The recovered substrate is then purified by column chromatography.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of this compound in various samples.[1][5]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

  • Detection: UV detection at a wavelength of around 210 nm is suitable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is necessary to increase the volatility of the acid.[6][7]

  • Derivatization: The carboxylic acid and hydroxyl groups are typically converted to their trimethylsilyl (B98337) (TMS) ethers/esters by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

  • MS Detection: Electron ionization (EI) is used, and the compound is identified by its characteristic mass spectrum.

Biological Activity Assays

Antioxidant Activity - DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[8][9][10][11]

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[9][11]

  • Procedure: A solution of this compound at various concentrations is mixed with a methanolic or ethanolic solution of DPPH. The mixture is incubated in the dark for a specified time (e.g., 30 minutes), and the absorbance is then measured.[10][11] The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Antioxidant Activity - Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.[12][13][14][15]

  • Principle: The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically at a wavelength of around 593 nm.[13]

  • Procedure: The FRAP reagent (a mixture of acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution) is prepared. The sample is added to the FRAP reagent, and after a specific incubation period (e.g., 4 minutes at 37°C), the absorbance is read.[12][15] The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as Trolox or ferrous sulfate.

In Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[16][17]

  • Principle: The denaturation of proteins, such as egg albumin or bovine serum albumin, can be induced by heat. Anti-inflammatory compounds can prevent this denaturation.

  • Procedure: A reaction mixture containing the protein and the test compound at various concentrations is incubated at a physiological temperature (e.g., 37°C) and then heated to induce denaturation (e.g., 70°C). The turbidity of the solution, which correlates with the extent of denaturation, is measured spectrophotometrically. The percentage of inhibition is calculated relative to a control.[16]

Biological Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways in both microorganisms and plants.

Microbial Degradation

In certain bacteria, such as Escherichia coli and Haloferax sp., this compound is a catabolite of phenylpropionic acid. The degradation pathway involves its conversion to dihydroxylated intermediates, followed by ring cleavage to yield central metabolites that can enter the Krebs cycle.[18][19]

Microbial degradation pathway of this compound.
Plant Biosynthesis of Benzoic and Salicylic (B10762653) Acid

In plants, this compound is a crucial intermediate in the β-oxidative pathway for the biosynthesis of benzoic acid and salicylic acid from cinnamic acid.[20] This pathway is a branch of the broader phenylpropanoid pathway.[21][22][23]

Biosynthesis of Benzoic and Salicylic Acid via this compound.

Conclusion

This compound is a multifaceted molecule with a significant presence in the scientific literature under various synonyms. Its well-defined physicochemical properties and the availability of robust analytical methods facilitate its study. The detailed experimental protocols provided herein offer a practical guide for its synthesis, purification, and the assessment of its biological activities. Its role as a key intermediate in microbial and plant metabolic pathways underscores its importance in understanding fundamental biological processes. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling further exploration of the properties and applications of this compound.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antioxidant and anti-inflammatory properties of various phenylpropanoic acid derivatives. However, publicly available, in-depth quantitative data and specific mechanistic studies on the parent compound, 3-hydroxy-3-phenylpropanoic acid, are limited. This guide synthesizes the available information on closely related analogues and established methodologies to provide a comprehensive technical overview of its putative properties and the experimental frameworks for their evaluation.

Executive Summary

This compound is a metabolite of various polyphenols and belongs to the class of β-hydroxy-β-arylpropanoic acids. Its chemical structure, featuring a hydroxyl group and a phenyl ring, suggests its potential as both an antioxidant and an anti-inflammatory agent. Structurally similar compounds have demonstrated efficacy in scavenging free radicals and modulating key inflammatory pathways. This document provides a detailed exploration of these potential properties, including putative mechanisms of action, comprehensive experimental protocols for validation, and a summary of quantitative data from structurally related compounds to serve as a benchmark for future research.

Putative Antioxidant Properties

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The presence of the hydroxyl group in this compound suggests it may act as a free radical scavenger.

Quantitative Data from Related Phenylpropanoic Acid Derivatives

To provide a framework for the potential efficacy of this compound, the following table summarizes the antioxidant activities of its derivatives and related compounds.

Compound/DerivativeAssayIC50 / ActivityReference CompoundIC50 / Activity of Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)DPPH Radical ScavengingPotent ActivityAscorbic AcidNot Specified
Diphenylpropionamide derivative (Compound 3)ABTS Radical Scavenging78.19% InhibitionTroloxNot Specified
Diphenylpropionamide derivative (Compound 8)ABTS Radical Scavenging71.40% InhibitionTroloxNot Specified
3-(3-Hydroxyphenyl)propanoic acidCadmium-induced hemolysisProtective at 500 nMNot SpecifiedNot Specified
3-(3-Hydroxyphenyl)propanoic acidCadmium-induced MDA increaseReversed at 500 nMNot SpecifiedNot Specified
Experimental Protocols for Antioxidant Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.[1]

  • Reagents: DPPH solution (0.1 mM in methanol), methanol, test compound stock solution, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound in methanol.

    • In a 96-well plate, add 100 µL of each dilution to a well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the radical solution is reduced, and the change in absorbance is measured.[2][3]

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), phosphate-buffered saline (PBS), test compound stock solution, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound.

    • Add 10 µL of each dilution to a 96-well plate.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Putative Antioxidant Signaling Pathways

The Nrf2 pathway is a primary regulator of cellular antioxidant responses. It is plausible that this compound could activate this pathway.

  • Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5]

Nrf2_Pathway cluster_nucleus Nucleus Compound 3-Hydroxy-3-phenylpropanoic acid (Putative) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Nrf2_n->ARE Binds

Caption: Putative activation of the Nrf2 antioxidant pathway.

Putative Anti-inflammatory Properties

The anti-inflammatory effects of arylpropionic acids are often mediated by the inhibition of enzymes involved in the inflammatory cascade and the modulation of pro-inflammatory signaling pathways.

Quantitative Data from Related Phenylpropanoic Acid Derivatives

The following table summarizes the anti-inflammatory activities of compounds structurally related to this compound.

Compound/DerivativeModelDose% Inhibition / EffectReference Compound
3-hydroxy-3,3-diphenyl-propanoic acidCarrageenan-induced paw edemaNot SpecifiedStrong anti-inflammatory activityIbuprofen
2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acidCarrageenan-induced paw edemaNot SpecifiedStrong anti-inflammatory activityIbuprofen
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema20 mg/kgSignificant reduction at 2hDiclofenac
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced TNF-α40 mg/kg (repeated)Significant decreaseDiclofenac
Experimental Protocols for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.[6]

  • Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[6]

  • Animals: Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the test compound or vehicle (control) orally or intraperitoneally. A positive control group receives a standard NSAID like indomethacin (B1671933) or diclofenac.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage of inhibition of edema is calculated as: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). The reduction of these mediators in the presence of the test compound indicates anti-inflammatory activity.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

    • Measure the production of NO by quantifying its stable metabolite, nitrite, using the Griess reagent.

Putative Anti-inflammatory Signaling Pathways

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8][9] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

  • Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit the degradation of IκB.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Compound 3-Hydroxy-3-phenylpropanoic acid (Putative) Compound->IKK Inhibits (Hypothesized) NFkB_n->Proinflammatory_Genes Activates transcription

Caption: Putative inhibition of the NF-κB signaling pathway.

The MAPK pathways (including p38, JNK, and ERK) are also crucial in regulating the production of inflammatory mediators.

  • Mechanism: Inflammatory stimuli activate a cascade of kinases (MAP3K -> MAP2K -> MAPK) that ultimately phosphorylate and activate transcription factors, leading to the expression of pro-inflammatory genes. Phenylpropanoic acid derivatives may interfere with the phosphorylation of these kinases.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAP3K MAP3K Inflammatory_Stimuli->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Proinflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Proinflammatory_Genes Promotes transcription Compound 3-Hydroxy-3-phenylpropanoic acid (Putative) Compound->MAP2K Inhibits (Hypothesized)

Caption: Putative modulation of the MAPK signaling cascade.

Conclusion and Future Directions

This compound possesses structural features that strongly suggest it has both antioxidant and anti-inflammatory properties. While direct experimental evidence is currently sparse in the public domain, the activity of its derivatives and structurally similar compounds provides a solid foundation for this hypothesis. The experimental protocols and putative signaling pathways outlined in this guide offer a clear roadmap for researchers to systematically investigate and quantify the therapeutic potential of this compound. Future research should focus on obtaining robust in vitro and in vivo data for the parent compound to validate these hypotheses and to establish a clear structure-activity relationship within this class of molecules.

References

The Role of 3-Hydroxy-3-phenylpropanoic Acid in Plant Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylpropanoic acid is a key intermediate in the biosynthesis of significant plant secondary metabolites, including benzoic acid and salicylic (B10762653) acid. Its formation represents a critical juncture in the phenylpropanoid pathway, specifically through a β-oxidation pathway that shortens the side chain of cinnamic acid. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the metabolic pathway, key enzymes, and experimental methodologies used for its study. The information presented is intended to support researchers and professionals in the fields of plant biology, biochemistry, and drug development in understanding and potentially manipulating this important biosynthetic route.

Introduction

The phenylpropanoid pathway is a major route for the synthesis of a diverse array of plant secondary metabolites, which play crucial roles in plant defense, growth, and interaction with the environment. These compounds also represent a rich source of pharmacologically active molecules. A central precursor in this pathway is cinnamic acid, derived from the deamination of phenylalanine. While many well-known phenylpropanoids retain the C6-C3 carbon skeleton of cinnamic acid, a subset of important compounds, including benzoic acid and its derivatives like salicylic acid, are formed through the shortening of the C3 side chain.

This guide focuses on the β-oxidative pathway of cinnamic acid side-chain shortening, where this compound emerges as a critical, albeit transient, intermediate. Understanding the biosynthesis of this compound is fundamental to comprehending the production of various bioactive molecules in plants.

The Biosynthetic Pathway of this compound

The formation of this compound is a key step in the β-oxidation pathway of cinnamic acid, a process analogous to fatty acid degradation. This pathway is understood to proceed through the following core steps:

  • Activation of Cinnamic Acid: The pathway initiates with the activation of cinnamic acid to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This reaction is catalyzed by a CoA ligase.

  • Hydration: Cinnamoyl-CoA is then hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA. This step introduces a hydroxyl group to the β-carbon of the propanoid side chain.

  • Dehydrogenation: The hydroxyl group is subsequently oxidized to a keto group, yielding 3-oxo-3-phenylpropanoyl-CoA.

  • Thiolytic Cleavage: The final step of the β-oxidation sequence involves the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA to produce benzoyl-CoA and acetyl-CoA.

Benzoyl-CoA can then be further metabolized to produce benzoic acid, which in turn can be a precursor for salicylic acid and other benzenoid compounds. This compound is formed when the CoA group is cleaved from 3-hydroxy-3-phenylpropanoyl-CoA.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core steps of the β-oxidative pathway leading to the formation of this compound and its subsequent conversion.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_Acid->Cinnamoyl_CoA CNL/4CL 3-Hydroxy-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl-CoA Hydratase 3-Hydroxy-3-phenylpropanoic_Acid This compound 3-Hydroxy-3-phenylpropanoyl-CoA->3-Hydroxy-3-phenylpropanoic_Acid Thioesterase (postulated) 3-Oxo-3-phenylpropanoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA->3-Oxo-3-phenylpropanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Benzoyl_CoA Benzoyl_CoA 3-Oxo-3-phenylpropanoyl-CoA->Benzoyl_CoA Thiolase Benzoic_Acid Benzoic_Acid Benzoyl_CoA->Benzoic_Acid Salicylic_Acid Salicylic_Acid Benzoic_Acid->Salicylic_Acid

Biosynthetic pathway of this compound.

Key Enzymes and Their Characteristics

Several key enzymes are involved in the biosynthesis of this compound. While not all have been fully characterized in all plant species, research in model organisms like petunia has provided significant insights.

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Phenylalanine Ammonia-LyasePALDeamination of phenylalanineL-Phenylalaninetrans-Cinnamic acid, Ammonia
Cinnamate-CoA Ligase / 4-Coumarate-CoA LigaseCNL / 4CLActivation of cinnamic acidCinnamic acid, CoA, ATPCinnamoyl-CoA, AMP, PPi
Cinnamoyl-CoA Hydratase-DehydrogenaseCHDBifunctional enzyme catalyzing hydration and dehydrogenationCinnamoyl-CoA, NAD+3-Oxo-3-phenylpropanoyl-CoA, NADH
3-Ketoacyl-CoA ThiolaseKATThiolytic cleavage3-Oxo-3-phenylpropanoyl-CoA, CoABenzoyl-CoA, Acetyl-CoA

Experimental Protocols

The elucidation of the role of this compound in plant biosynthesis has relied on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Stable Isotope Labeling and Metabolite Tracking

This protocol describes a general workflow for tracing the metabolic fate of precursors in the phenylpropanoid pathway.

Experimental_Workflow cluster_prep Plant Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Plant_Growth Grow plants under controlled conditions Precursor_Prep Prepare stable isotope-labeled precursor (e.g., ¹³C-Phe) Feeding Administer labeled precursor to plant tissue Precursor_Prep->Feeding Incubation Incubate for defined time periods Feeding->Incubation Harvest Harvest and freeze plant tissue Incubation->Harvest Grind Grind tissue in liquid nitrogen Harvest->Grind Extract Extract with appropriate solvent (e.g., methanol/water) Grind->Extract Centrifuge Centrifuge to remove debris Extract->Centrifuge Derivatization Derivatize extracts (e.g., silylation) for GC-MS analysis Centrifuge->Derivatization GCMS Analyze by GC-MS Derivatization->GCMS Data_Analysis Analyze mass spectra to determine isotope incorporation GCMS->Data_Analysis

Workflow for stable isotope labeling experiments.

Protocol Details:

  • Plant Material: Grow plants (e.g., Cucumis sativus or Nicotiana attenuata) in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

  • Preparation of Labeled Precursor: Prepare a solution of the stable isotope-labeled precursor, for instance, [¹³C₉]-phenylalanine or [²H₈]-phenylalanine, in a suitable buffer.

  • Administration: The labeled precursor can be administered to the plants through various methods, such as feeding detached leaves through the petiole, injecting into the stem, or adding to a hydroponic solution.

  • Incubation: Allow the plants to metabolize the labeled precursor for a specific duration. Time-course experiments are often conducted to track the movement of the label through the pathway.

  • Harvesting and Quenching: At the end of the incubation period, harvest the plant tissue of interest and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using a solvent system, typically a mixture of methanol, chloroform, and water, to partition polar and nonpolar compounds.

  • Derivatization: For GC-MS analysis, the polar extracts containing organic acids are often derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Analyze the derivatized extracts using a gas chromatograph coupled to a mass spectrometer. The mass spectrometer is used to detect the mass-to-charge ratio of the fragments of the analytes, which will be higher for the labeled compounds.

  • Data Analysis: Analyze the mass spectra to determine the degree of isotope incorporation into this compound and other downstream metabolites. This provides evidence for the metabolic connections between the precursor and the products.

Enzyme Assays

To characterize the enzymes involved in the biosynthesis of this compound, in vitro enzyme assays are performed using purified recombinant enzymes or crude protein extracts from plants.

Protocol for Cinnamoyl-CoA Hydratase-Dehydrogenase (CHD) Activity:

  • Enzyme Source: The enzyme can be heterologously expressed in E. coli and purified, or crude protein extracts can be prepared from plant tissues known to have high activity.

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the substrate cinnamoyl-CoA, and NAD⁺ as a cofactor.

  • Initiation and Monitoring: The reaction is initiated by the addition of the enzyme preparation. The activity of the dehydrogenase component can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

  • Product Confirmation: The formation of the product, 3-oxo-3-phenylpropanoyl-CoA, can be confirmed by HPLC or LC-MS analysis of the reaction mixture.

Quantitative Data

Quantitative data on the concentrations of this compound and the kinetic properties of the enzymes in its biosynthetic pathway are crucial for building metabolic models and for bioengineering efforts. While data is still emerging, some studies have provided valuable quantitative insights.

ParameterValuePlant SpeciesReference
Metabolite Concentration
This compoundNot typically accumulated to high levels; transient intermediateGeneral observation-
Enzyme Kinetics (Cinnamoyl-CoA Hydratase-Dehydrogenase - CHD)
Apparent Km (Cinnamoyl-CoA)~5-15 µMPetunia hybrida[1]
Apparent VmaxVaries with enzyme preparationPetunia hybrida[1]

Conclusion and Future Perspectives

This compound plays a pivotal, though often transient, role in the biosynthesis of a variety of important plant compounds. The β-oxidative pathway for cinnamic acid side-chain shortening is a key metabolic route leading to the formation of benzoic acid and salicylic acid, both of which have significant physiological roles in plants and potential applications in medicine and industry.

Future research in this area will likely focus on the detailed characterization of the enzymes involved in this pathway from a wider range of plant species. Understanding the regulation of this pathway will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable benzenoid compounds. The development of more sensitive analytical techniques will also aid in the detection and quantification of transient intermediates like this compound, providing a more complete picture of the dynamics of the phenylpropanoid pathway. This knowledge will be invaluable for researchers in fundamental plant science and for professionals seeking to harness the biosynthetic capabilities of plants for the development of new drugs and other valuable chemicals.

References

3-Hydroxy-3-phenylpropanoic Acid: A Gut Microbiota-Derived Metabolite of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid is a metabolite of the essential amino acid phenylalanine, primarily generated through the metabolic activity of the gut microbiota. This compound is an intermediate in the β-oxidation pathway of cinnamic acid, a derivative of phenylalanine. Emerging research has highlighted the potential physiological significance of gut-derived metabolites in host health and disease, making this compound a molecule of interest for its potential biological activities and as a biomarker. This technical guide provides a comprehensive overview of the metabolic pathway, quantitative data, experimental protocols for its analysis, and its potential role in signaling pathways.

Metabolic Pathway of Phenylalanine to this compound

The formation of this compound from phenylalanine is a multi-step process that involves both host and microbial enzymes. The primary pathway proceeds through the conversion of phenylalanine to cinnamic acid, which then undergoes β-oxidation.

  • Phenylalanine to Cinnamic Acid: The initial step is the deamination of L-phenylalanine to trans-cinnamic acid. In plants, this reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . While a direct PAL analogue in gut bacteria is not extensively characterized, some gut microbes are known to convert phenylalanine to cinnamic acid[1].

  • Cinnamic Acid β-Oxidation Pathway: Cinnamic acid is then catabolized via a β-oxidation pathway, which is analogous to fatty acid oxidation. This pathway has been elucidated in plants and is believed to occur similarly in bacteria[2][3]. The core steps are as follows:

    • Activation: Cinnamic acid is activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA .

    • Hydration: Cinnamoyl-CoA is hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA . In plants, this step is catalyzed by a bifunctional enzyme called cinnamoyl-CoA hydratase-dehydrogenase (CHD) . While the specific bacterial enzyme has not been definitively named in all relevant species, gene clusters for β-oxidation of aromatic acids have been identified in bacteria like Rhodopseudomonas palustris and actinobacteria, suggesting the presence of analogous enzymes[2][4].

    • Dehydrogenation: 3-hydroxy-3-phenylpropanoyl-CoA is then oxidized to 3-oxo-3-phenylpropanoyl-CoA , a reaction also catalyzed by the CHD enzyme in plants.

    • Thiolysis: Finally, 3-oxo-3-phenylpropanoyl-CoA is cleaved by a thiolase to yield benzoyl-CoA and acetyl-CoA. Benzoyl-CoA can then be further metabolized.

The gut bacterium Clostridium sporogenes is a key organism known to metabolize aromatic amino acids, including phenylalanine, into various metabolites like 3-phenylpropionic acid[5][6]. The pathway involves a phenyllactate dehydratase gene cluster, highlighting the capability of these microbes to modify the side chain of phenylalanine derivatives[5].

Phenylalanine to this compound Pathway cluster_host Host/Microbiota cluster_microbiota Gut Microbiota Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid Phenylalanine ammonia-lyase (PAL) & analogs Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA Acyl-CoA Synthetase 3_Hydroxy_3_phenylpropanoyl_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->3_Hydroxy_3_phenylpropanoyl_CoA Cinnamoyl-CoA hydratase 3_Hydroxy_3_phenylpropanoic_acid This compound 3_Hydroxy_3_phenylpropanoyl_CoA->3_Hydroxy_3_phenylpropanoic_acid Thioesterase (putative) 3_Oxo_3_phenylpropanoyl_CoA 3-Oxo-3-phenylpropanoyl-CoA 3_Hydroxy_3_phenylpropanoyl_CoA->3_Oxo_3_phenylpropanoyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Benzoyl_CoA Benzoyl-CoA 3_Oxo_3_phenylpropanoyl_CoA->Benzoyl_CoA Thiolase

Metabolic pathway from Phenylalanine to this compound.

Quantitative Data

Quantitative data for this compound in healthy human populations is not extensively documented in readily available literature. However, data for a closely related and structurally similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) , which is also a microbial metabolite of aromatic amino acids, has been reported in human urine. These values can serve as a preliminary reference for expected concentration ranges of similar metabolites.

MetaboliteBiological MatrixPopulationConcentration (mmol/mol creatinine)Reference
3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA)UrineChildren with Autism Spectrum DisorderElevated compared to controls[7][8]
3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA)UrinePatient with acute schizophrenia and C. difficile infectionUp to 7500 (acute phase)[9][10]
3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA)UrineHealthy Controls (Children)Lower than ASD group (specific values not consistently provided)[7][8]

Experimental Protocols

The analysis of this compound in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a common method, often requiring derivatization to increase the volatility of the analyte.

Detailed Protocol for GC-MS Analysis of this compound in Urine

This protocol is a composite based on established methods for urinary organic acid analysis.

1. Sample Preparation and Extraction:

  • Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is preferred, but a first-morning void can also be used.

  • Internal Standard: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to a defined volume of urine (e.g., 1 mL).

  • pH Adjustment: Acidify the urine sample to a pH of ~1-2 using hydrochloric acid (HCl).

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 mL of ethyl acetate), vortexing vigorously for 1-2 minutes, and centrifuging to separate the layers. Repeat the extraction process twice, and pool the organic layers.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or another suitable solvent).

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to allow for complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 70-80°C, hold for 2-5 minutes.

    • Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and its internal standard for higher sensitivity.

4. Data Analysis and Quantification:

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum, which will show characteristic fragment ions.

  • Quantify the analyte by constructing a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples. The concentration is calculated based on the peak area ratio of the analyte to the internal standard.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH 1-2) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Add_Reagents Add BSTFA + TMCS & Pyridine Evaporate->Add_Reagents Heat Heat (60-70°C) Add_Reagents->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (EI, Scan/SIM) Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Workflow for GC-MS analysis of this compound.

Potential Signaling Pathways and Physiological Roles

The direct signaling roles of this compound are not yet well-defined. However, research on structurally related gut microbial metabolites provides insights into its potential biological activities.

A related compound, 3-phenylpropionic acid (PPA) , also a product of phenylalanine metabolism by gut bacteria, has been shown to promote intestinal epithelial barrier function by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway[11]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, detoxification, and maintaining intestinal homeostasis[3].

Putative Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

  • Ligand Binding: Gut microbiota-derived metabolites, such as PPA (and putatively this compound), can act as ligands for the AhR located in the cytoplasm of intestinal epithelial cells and immune cells.

  • Nuclear Translocation: Upon ligand binding, the AhR translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of target genes involved in various cellular processes, including the expression of cytokines like IL-22, which is important for intestinal barrier function and defense.

Given the structural similarity, it is plausible that this compound may also interact with the AhR and modulate its activity, thereby influencing gut health and immune responses. Further research is needed to confirm this direct interaction and its physiological consequences.

Aryl Hydrocarbon Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite This compound (Putative Ligand) AhR_complex AhR-Hsp90 Complex Metabolite->AhR_complex Binds AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_nuc AhR-Ligand Complex AhR_ligand_complex->AhR_ligand_complex_nuc Nuclear Translocation AhR_ARNT_complex AhR-ARNT-Ligand Complex AhR_ligand_complex_nuc->AhR_ARNT_complex Dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE (DNA) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Transcription (e.g., IL-22, Cyp1a1) XRE->Target_Genes Activates

Putative Aryl Hydrocarbon Receptor (AhR) signaling pathway for gut microbial metabolites.

Conclusion

This compound is a gut microbiota-derived metabolite of phenylalanine formed via the β-oxidation of cinnamic acid. While quantitative data in healthy human populations are still being established, its presence and potential biological activities, possibly through modulation of signaling pathways like the Aryl Hydrocarbon Receptor, make it an important area for future research. The detailed experimental protocols provided in this guide offer a framework for its accurate quantification, which will be crucial for elucidating its role in health and disease and for its potential development as a biomarker or therapeutic target.

References

The β-Oxidative Pathway: A Core Mechanism for Benzoic Acid Biosynthesis from 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid is a fundamental building block for a vast array of primary and secondary metabolites in plants, including phytohormones, defense compounds, and aromatic volatiles. Its biosynthesis is a critical area of study for understanding plant metabolism and for the development of novel therapeutic agents and industrial products. One of the key pathways for benzoic acid formation proceeds via the β-oxidation of cinnamic acid, a pathway in which 3-hydroxy-3-phenylpropanoic acid (in its coenzyme A-activated form) is a central intermediate. This technical guide provides a comprehensive overview of this biosynthetic route, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the associated pathways. The information presented herein is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development.

Introduction

The conversion of L-phenylalanine to benzoic acid in plants involves the shortening of a three-carbon side chain to a single carboxyl group. While multiple pathways have been proposed, the β-oxidative pathway, analogous to fatty acid degradation, has been well-established, particularly in model organisms like Petunia hybrida. This pathway occurs within the peroxisome and involves a series of enzymatic reactions that sequentially modify the side chain of cinnamic acid. The unactivated intermediate, this compound, has been identified in metabolic analyses, confirming its role in this biosynthetic route.[1][2][3][4][5] This guide will focus on the core enzymatic steps leading from cinnamic acid to benzoyl-CoA, the immediate precursor of benzoic acid, with a specific emphasis on the intermediacy of 3-hydroxy-3-phenylpropanoyl-CoA.

The Core Biosynthetic Pathway

The β-oxidative synthesis of benzoic acid from cinnamic acid is a four-step enzymatic process that takes place in the peroxisomes.[1][2][6][7] The pathway is initiated by the activation of cinnamic acid to its coenzyme A (CoA) thioester, followed by hydration, dehydrogenation, and thiolytic cleavage.

Step 1: Activation of Cinnamic Acid

The first committed step in the peroxisomal β-oxidative pathway is the conversion of cinnamic acid to cinnamoyl-CoA. This reaction is catalyzed by a peroxisomally localized cinnamate-CoA ligase (CNL) .[6][7][8]

Reaction: Cinnamic acid + CoA + ATP → Cinnamoyl-CoA + AMP + PPi

Step 2 & 3: Hydration and Dehydrogenation

The subsequent two steps, the hydration of the double bond of cinnamoyl-CoA to form 3-hydroxy-3-phenylpropanoyl-CoA and its subsequent oxidation to 3-oxo-3-phenylpropanoyl-CoA, are catalyzed by a single bifunctional enzyme in petunia, cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) .[1][2][3]

Reaction 2 (Hydration): Cinnamoyl-CoA + H₂O → 3-Hydroxy-3-phenylpropanoyl-CoA

Reaction 3 (Dehydrogenation): 3-Hydroxy-3-phenylpropanoyl-CoA + NAD⁺ → 3-Oxo-3-phenylpropanoyl-CoA + NADH + H⁺

Step 4: Thiolytic Cleavage

The final step is the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA by a molecule of CoA to yield benzoyl-CoA and acetyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA thiolase (PhKAT1) .[1]

Reaction: 3-Oxo-3-phenylpropanoyl-CoA + CoA → Benzoyl-CoA + Acetyl-CoA

Benzoyl-CoA can then be converted to benzoic acid or serve as a precursor for other benzenoid compounds.

Quantitative Data on Pathway Enzymes

The following table summarizes the available kinetic parameters for the key enzymes of the β-oxidative pathway for benzoic acid biosynthesis in Petunia hybrida.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)Optimal pH
PhCNL [8][9]Cinnamic acid2850.4720.001668.0
4-Coumaric acid5500.2480.00045
Caffeic acid10240.2380.00023
PhCHD [1]Cinnamoyl-CoA15 ± 10.43 ± 0.010.0287
4-Coumaroyl-CoA19 ± 10.12 ± 0.0020.0063
PhKAT1 3-Oxo-3-phenylpropanoyl-CoAN/AN/AN/A

N/A: Data not available for the specific substrate in the context of the benzoic acid pathway.

Experimental Protocols

Heterologous Expression and Purification of Recombinant Pathway Enzymes

A generic protocol for the expression and purification of recombinant enzymes, such as PhCNL, PhCHD, and PhKAT1, in E. coli is outlined below. This protocol can be adapted based on the specific properties of the target protein.

a. Vector Construction:

  • The open reading frame of the target gene is PCR-amplified from a cDNA library (e.g., from petunia petals).
  • The PCR product is cloned into an expression vector (e.g., pET vector) containing a purification tag (e.g., His₆-tag).

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture grown overnight.
  • The starter culture is used to inoculate a larger volume of culture medium.
  • The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer containing lysozyme (B549824) and protease inhibitors.
  • Cells are lysed by sonication on ice.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His₆-tagged proteins).
  • The column is washed with a wash buffer containing a low concentration of imidazole.
  • The tagged protein is eluted with an elution buffer containing a high concentration of imidazole.
  • The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

a. Cinnamate-CoA Ligase (CNL) Assay:

  • The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0), ATP, MgCl₂, CoA, and cinnamic acid.
  • The reaction is initiated by the addition of the purified CNL enzyme.
  • The formation of cinnamoyl-CoA can be monitored spectrophotometrically by the increase in absorbance at a wavelength where the product has a higher extinction coefficient than the substrate (e.g., around 311 nm).
  • Alternatively, the reaction can be stopped at different time points and the product quantified by HPLC or LC-MS.

b. Cinnamoyl-CoA Hydratase-Dehydrogenase (PhCHD) Assay:

  • The activity of the bifunctional enzyme can be assayed in the direction of 3-oxo-3-phenylpropanoyl-CoA formation.
  • The reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), NAD⁺, and cinnamoyl-CoA.
  • The reaction is initiated by the addition of the purified PhCHD enzyme.
  • The formation of NADH is monitored spectrophotometrically by the increase in absorbance at 340 nm.

c. 3-Ketoacyl-CoA Thiolase (PhKAT1) Assay:

  • A general spectrophotometric assay for thiolase activity can be adapted. This assay typically measures the thiolytic cleavage of a model substrate like acetoacetyl-CoA in the presence of CoA, monitoring the decrease in absorbance of the enolate form of acetoacetyl-CoA at around 303 nm.
  • For the specific activity with 3-oxo-3-phenylpropanoyl-CoA, a coupled assay or direct measurement of benzoyl-CoA formation by HPLC or LC-MS would be required. The reaction mixture would contain buffer, CoA, and 3-oxo-3-phenylpropanoyl-CoA, and the reaction would be initiated by the addition of purified PhKAT1.

Analysis of Benzoic Acid and its Precursors by GC-MS

This protocol outlines a general procedure for the extraction and quantification of benzoic acid and related volatile compounds from plant tissues.

a. Sample Preparation and Extraction:

  • Plant tissue (e.g., petunia petals) is flash-frozen in liquid nitrogen and ground to a fine powder.
  • A known amount of the powdered tissue is extracted with an organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).
  • An internal standard (e.g., a deuterated analog of benzoic acid) is added at the beginning of the extraction for accurate quantification.

b. Derivatization (for Benzoic Acid):

  • For GC-MS analysis, non-volatile compounds like benzoic acid need to be derivatized to increase their volatility. A common method is methylation using diazomethane (B1218177) or silylation using reagents like BSTFA.

c. GC-MS Analysis:

  • The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer.
  • Gas Chromatography (GC) conditions:
  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Injector Temperature: Typically 250°C.
  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250-300°C.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometry (MS) conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode for compound identification and selected ion monitoring (SIM) mode for quantification.

d. Data Analysis:

  • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.
  • Quantification is performed by integrating the peak areas of characteristic ions and comparing them to the peak area of the internal standard.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Benzoic Acid via β-Oxidation

Benzoic Acid Biosynthesis cluster_peroxisome Peroxisome Cinnamic_acid_ext Cinnamic Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid_ext->Cinnamoyl_CoA PhCNL (Cinnamate-CoA Ligase) 3_Hydroxy_3_phenylpropanoyl_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->3_Hydroxy_3_phenylpropanoyl_CoA PhCHD (Hydratase activity) 3_Oxo_3_phenylpropanoyl_CoA 3-Oxo-3-phenylpropanoyl-CoA 3_Hydroxy_3_phenylpropanoyl_CoA->3_Oxo_3_phenylpropanoyl_CoA PhCHD (Dehydrogenase activity) Benzoyl_CoA Benzoyl-CoA 3_Oxo_3_phenylpropanoyl_CoA->Benzoyl_CoA PhKAT1 (Thiolase) Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase (putative)

Caption: The β-oxidative pathway for benzoic acid biosynthesis in the peroxisome.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_analysis Enzyme Analysis Isolate_RNA Isolate RNA from Petunia Petals cDNA_synthesis cDNA Synthesis Isolate_RNA->cDNA_synthesis PCR_amplification PCR Amplification of Target Gene cDNA_synthesis->PCR_amplification Ligate_into_vector Ligate into Expression Vector PCR_amplification->Ligate_into_vector Transform_Ecoli Transform E. coli Ligate_into_vector->Transform_Ecoli Induce_expression Induce Protein Expression (IPTG) Transform_Ecoli->Induce_expression Cell_lysis Cell Lysis Induce_expression->Cell_lysis Purify_protein Affinity Chromatography (e.g., Ni-NTA) Cell_lysis->Purify_protein SDS_PAGE Assess Purity (SDS-PAGE) Purify_protein->SDS_PAGE Enzyme_assay Enzyme Assay (Spectrophotometry/HPLC) SDS_PAGE->Enzyme_assay Kinetic_analysis Determine Kinetic Parameters (Km, kcat) Enzyme_assay->Kinetic_analysis

Caption: A typical workflow for the characterization of biosynthetic enzymes.

Regulatory Network Overview

Regulatory Network Phytohormones Phytohormones (e.g., Ethylene) Transcription_Factors Transcription Factors (e.g., MYB) Phytohormones->Transcription_Factors Phenylpropanoid_Pathway_Genes General Phenylpropanoid Pathway Genes (PAL, etc.) Transcription_Factors->Phenylpropanoid_Pathway_Genes Beta_Oxidative_Pathway_Genes β-Oxidative Pathway Genes (PhCNL, PhCHD, PhKAT1) Transcription_Factors->Beta_Oxidative_Pathway_Genes Developmental_Cues Developmental Cues (e.g., Floral Stage) Developmental_Cues->Transcription_Factors Environmental_Stimuli Environmental Stimuli (e.g., Light) Environmental_Stimuli->Transcription_Factors Phenylpropanoid_Pathway_Genes->Beta_Oxidative_Pathway_Genes Provides Substrate (Cinnamic Acid)

Caption: Simplified overview of the regulation of benzenoid biosynthesis pathways.

Regulation of the β-Oxidative Pathway

The biosynthesis of benzenoids, including benzoic acid, is tightly regulated by developmental and environmental cues. In petunia flowers, the emission of volatile benzenoids is temporally and spatially controlled, often correlating with pollinator activity. This regulation is primarily at the transcriptional level.

  • Transcription Factors: R2R3-MYB transcription factors have been identified as key regulators of the phenylpropanoid pathway. While specific transcription factors that exclusively control the β-oxidative branch are yet to be fully characterized, it is known that transcription factors regulate the expression of the upstream genes of the general phenylpropanoid pathway, thereby controlling the flux of precursors into the β-oxidative pathway.

  • Phytohormones: Phytohormones such as ethylene (B1197577) are known to play a significant role in the regulation of floral senescence and, consequently, benzenoid biosynthesis. Ethylene signaling can lead to the downregulation of genes involved in the production of floral volatiles.

  • Metabolic Flux: Studies have shown that both the β-oxidative and a non-β-oxidative pathway contribute to the formation of benzenoid compounds in petunia flowers.[10][11] The relative flux through these pathways can be influenced by factors such as light conditions, indicating a complex interplay in the overall metabolic network.[11]

Conclusion

The β-oxidative pathway represents a core mechanism for the biosynthesis of benzoic acid from cinnamic acid in plants, with 3-hydroxy-3-phenylpropanoyl-CoA as a key intermediate. This pathway is well-characterized in terms of its enzymatic steps and subcellular localization within the peroxisome. The availability of kinetic data for some of the key enzymes provides a quantitative understanding of the pathway's efficiency. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this pathway, including the characterization of its enzymes and the analysis of its products. A deeper understanding of the regulatory networks that control the flux through this pathway will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable benzenoid compounds for pharmaceutical and industrial applications. Future research should focus on elucidating the specific kinetic properties of all enzymes in the pathway with their native substrates and unraveling the precise signaling cascades that govern its activity.

References

The Role of 3-Hydroxy-3-phenylpropanoic Acid as an Intermediate in the Phenylalanine-Derived Salicylic Acid Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone crucial for regulating plant growth, development, and defense against pathogens. While the isochorismate pathway is a major route for SA biosynthesis in some plants like Arabidopsis thaliana, an alternative pathway starting from the amino acid phenylalanine is prominent in other species, including rice (Oryza sativa). This technical guide provides an in-depth exploration of the phenylalanine-derived SA biosynthetic pathway, with a specific focus on the role of 3-hydroxy-3-phenylpropanoic acid as a key intermediate. This guide is intended for researchers, scientists, and drug development professionals interested in understanding and manipulating this vital metabolic route for applications in crop improvement and novel therapeutic development.

Recent research has elucidated the complete sequence of enzymatic reactions that convert phenylalanine to salicylic acid. This pathway proceeds via cinnamic acid, which is activated to its coenzyme A (CoA) thioester and subsequently undergoes a β-oxidation-like process to yield benzoyl-CoA. This compound, in its CoA-activated form (3-hydroxy-3-phenylpropanoyl-CoA), is a critical intermediate in this chain-shortening sequence. The resulting benzoyl-CoA is then converted through a series of enzymatic steps, including transferase, hydroxylase, and esterase activities, to produce salicylic acid.

This guide will detail the enzymatic steps of this pathway, provide experimental protocols for key enzyme assays and metabolite analysis, present available quantitative data, and offer visualizations of the metabolic and experimental workflows.

The Phenylalanine-to-Salicylic Acid Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of salicylic acid from phenylalanine is a multi-step process involving several enzymes localized in different cellular compartments. The pathway can be broadly divided into two main stages: the conversion of phenylalanine to benzoyl-CoA and the subsequent transformation of benzoyl-CoA to salicylic acid.

Stage 1: From Phenylalanine to Benzoyl-CoA

This initial stage involves the conversion of the amino acid phenylalanine to the central intermediate, benzoyl-CoA.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins in the cytoplasm with the deamination of L-phenylalanine by PAL to form trans-cinnamic acid.

  • Cinnamoyl-CoA Ligase (CCL): trans-Cinnamic acid is then activated by CCL to its corresponding CoA thioester, cinnamoyl-CoA. This reaction requires ATP.

  • β-Oxidation of Cinnamoyl-CoA: Cinnamoyl-CoA undergoes a β-oxidation-like process within the peroxisome to shorten the side chain by two carbons, yielding benzoyl-CoA. This process involves a sequence of three key enzymatic reactions:

    • Enoyl-CoA Hydratase: This enzyme hydrates the double bond of cinnamoyl-CoA to form 3-hydroxy-3-phenylpropanoyl-CoA.

    • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): The hydroxyl group of 3-hydroxy-3-phenylpropanoyl-CoA is then oxidized by HADH in an NAD⁺-dependent reaction to produce 3-keto-3-phenylpropanoyl-CoA.

    • 3-Ketoacyl-CoA Thiolase (KAT): Finally, KAT catalyzes the thiolytic cleavage of 3-keto-3-phenylpropanoyl-CoA, releasing acetyl-CoA and benzoyl-CoA.

Stage 2: From Benzoyl-CoA to Salicylic Acid

The second stage of the pathway involves the conversion of benzoyl-CoA to salicylic acid through a series of reactions primarily localized to the peroxisome, endoplasmic reticulum, and cytoplasm.

  • Benzoyl-CoA:Benzyl (B1604629) Alcohol Benzoyltransferase (BEBT): In the peroxisome, BEBT catalyzes the transfer of the benzoyl group from benzoyl-CoA to benzyl alcohol, forming benzyl benzoate (B1203000).[1]

  • Benzylbenzoate Hydroxylase (BBH): Benzyl benzoate is then hydroxylated at the ortho position by BBH, a cytochrome P450 enzyme located in the endoplasmic reticulum, to produce benzyl salicylate (B1505791).[1]

  • Benzylsalicylate Esterase (BSE): The final step occurs in the cytoplasm, where BSE hydrolyzes the ester bond of benzyl salicylate to yield salicylic acid and benzyl alcohol.[1] The released benzyl alcohol can be recycled back into the pathway.

Quantitative Data on the Phenylalanine-to-Salicylic Acid Pathway

The following tables summarize the available quantitative data for the enzymes and metabolites involved in the phenylalanine-derived salicylic acid biosynthetic pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)Vmax/kcatPlant SpeciesReference
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine38 - 270-Various[2]
Cinnamoyl-CoA Ligase (CCL)trans-Cinnamic Acid5.2 - 15-Populus tremuloides[3]
3-Hydroxyacyl-CoA Dehydrogenase (HADH)(S)-3-hydroxyacyl-CoA~50 (for human MCAD with 3-phenylpropionyl-CoA)--[4]
Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT)Benzoyl-CoA20.536.9 s⁻¹ (kcat)Clarkia breweri[5]
Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT)Benzyl Alcohol46.81.61 s⁻¹ (kcat)Clarkia breweri[5]

Note: Kinetic data for the specific enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase involved in cinnamoyl-CoA β-oxidation in this pathway are not yet fully characterized.

Table 2: Metabolite Concentrations in Rice (Oryza sativa) Leaves

MetaboliteConcentration (µg/g fresh weight)Reference
Salicylic Acid0.01 - 37.19[6][7]
Benzoic AcidVariable, increases with SA accumulation[6][7]

Note: Concentrations of other intermediates such as this compound are generally low and transient, making their quantification challenging without the use of sensitive techniques like isotope tracing.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the phenylalanine-derived salicylic acid pathway.

Protocol 1: Cinnamoyl-CoA Ligase (CCL) Enzyme Assay

Objective: To determine the activity of CCL by measuring the formation of cinnamoyl-CoA from trans-cinnamic acid and Coenzyme A.

Materials:

  • Purified or partially purified CCL enzyme extract

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • trans-Cinnamic acid stock solution (in ethanol)

  • Coenzyme A (CoA) solution

  • ATP solution

  • MgCl₂ solution

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • Assay buffer

    • 5 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM CoA

    • 1 mM trans-cinnamic acid

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of cinnamoyl-CoA produced. Monitor the absorbance at a wavelength where cinnamoyl-CoA has a distinct peak (e.g., ~311 nm).

  • Calculate the enzyme activity based on the rate of product formation.

Protocol 2: In Vitro Reconstitution of the Cinnamoyl-CoA β-Oxidation Pathway

Objective: To demonstrate the conversion of cinnamoyl-CoA to benzoyl-CoA using purified enzymes of the β-oxidation pathway.

Materials:

  • Purified enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase (HADH), and 3-ketoacyl-CoA thiolase (KAT)

  • Reaction buffer: 50 mM potassium phosphate, pH 7.5

  • Cinnamoyl-CoA solution

  • NAD⁺ solution

  • Coenzyme A (CoA) solution

  • LC-MS/MS system

Procedure:

  • Combine the purified enzymes in the reaction buffer.

  • Add NAD⁺ and CoA to the mixture.

  • Initiate the reaction by adding cinnamoyl-CoA.

  • Incubate the reaction at 37°C.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding an organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to monitor the disappearance of cinnamoyl-CoA and the appearance of benzoyl-CoA and the intermediates (3-hydroxy-3-phenylpropanoyl-CoA and 3-keto-3-phenylpropanoyl-CoA).

Protocol 3: Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT) Enzyme Assay

Objective: To measure the activity of BEBT by quantifying the formation of benzyl benzoate.

Materials:

  • Purified BEBT enzyme

  • Assay buffer: 100 mM Tris-HCl, pH 8.0

  • Benzoyl-CoA solution

  • Benzyl alcohol solution

  • GC-MS or LC-MS system

Procedure:

  • Prepare the reaction mixture containing assay buffer, benzoyl-CoA, and benzyl alcohol.

  • Initiate the reaction by adding the purified BEBT enzyme.

  • Incubate at 30°C for a specified time.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

  • Analyze the organic phase by GC-MS or LC-MS to quantify the amount of benzyl benzoate produced.

Protocol 4: Stable Isotope Feeding and Metabolite Analysis

Objective: To trace the incorporation of a labeled precursor, such as ¹³C-labeled this compound, into salicylic acid in planta.[8]

Materials:

  • Plant material (e.g., rice seedlings)

  • ¹³C-labeled this compound

  • Liquid growth medium (e.g., MS medium)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Precursor Administration:

    • Excise plant tissues (e.g., shoots or roots) and place them in a solution containing the labeled precursor.[8]

    • Alternatively, for whole-plant labeling, add the labeled precursor to the hydroponic solution or inject it into the stem.

  • Incubation: Incubate the plant material for a time course (e.g., 0, 1, 4, 24 hours) under controlled growth conditions.

  • Harvesting and Quenching: At each time point, harvest the tissue and immediately freeze it in liquid nitrogen to stop all metabolic activity.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites with a cold extraction solvent.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-resolution LC-MS/MS system.

    • Use a method that can separate salicylic acid and its precursors.

    • Monitor the mass-to-charge ratio (m/z) of both the unlabeled (endogenous) and ¹³C-labeled metabolites to track the incorporation of the label.[9][10][11][12][13]

Visualizing the Pathway and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the salicylic acid biosynthetic pathway and a typical experimental workflow for stable isotope labeling studies.

Salicylic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_Acid->Cinnamoyl_CoA CCL Benzyl_Salicylate Benzyl_Salicylate Salicylic_Acid Salicylic_Acid Benzyl_Salicylate->Salicylic_Acid BSE beta_Oxidation β-Oxidation Cinnamoyl_CoA->beta_Oxidation Enoyl-CoA Hydratase Benzoyl_CoA Benzoyl_CoA beta_Oxidation->Benzoyl_CoA HADH, KAT (3-Hydroxy-3-phenylpropanoyl-CoA as intermediate) Benzyl_Benzoate Benzyl_Benzoate Benzoyl_CoA->Benzyl_Benzoate BEBT Isotope_Labeling_Workflow start Plant Material (e.g., Rice Seedlings) precursor Administer Labeled Precursor (e.g., 13C-3-hydroxy-3-phenylpropanoic acid) start->precursor incubation Incubate for Time Course precursor->incubation harvest Harvest and Quench in Liquid Nitrogen incubation->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (Quantify Labeled Metabolites) analysis->data

References

Stereochemistry of 3-Hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-3-phenylpropanoic Acid

Introduction

This compound is a chiral carboxylic acid featuring a single stereocenter at the C3 position. This gives rise to a pair of enantiomers: (R)-3-hydroxy-3-phenylpropanoic acid and (S)-3-hydroxy-3-phenylpropanoic acid. These enantiomers are crucial chiral building blocks in the asymmetric synthesis of various pharmaceuticals and biologically active compounds. Their utility stems from the bifunctional nature of the molecule, possessing both a hydroxyl and a carboxylic acid group, which can be selectively modified.

This guide provides a comprehensive overview of the stereochemistry of this compound, detailing stereoselective synthesis strategies, methods of chiral resolution, and analytical techniques for determining enantiomeric purity. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Figure 1: Enantiomers of this compound

G s_struct s_struct r_struct r_struct s_struct->r_struct

The (S) and (R) enantiomers of this compound.

Stereoselective Synthesis

The generation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly creates the desired enantiomer, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis via Evans Aldol (B89426) Reaction

A powerful method for establishing the stereocenter is the Evans asymmetric aldol reaction, which utilizes a chiral auxiliary to direct the stereochemical outcome of an aldol condensation. While direct examples for this compound are specific, the synthesis of analogs like (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid demonstrates the utility of this methodology.[1] The reaction involves the formation of a boron enolate from an N-acylated chiral oxazolidinone, which then reacts with an aldehyde. The diastereoselectivity is controlled by the chiral auxiliary, which is subsequently cleaved to yield the enantiomerically enriched product.

  • Enolate Formation: A solution of the N-acyloxazolidinone (e.g., chloroacetyloxazolidinone) in dichloromethane (B109758) (CH₂Cl₂) is cooled to -78 °C. Triethylamine (TEA) is added, followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf). The mixture is stirred for 30-60 minutes.

  • Aldol Addition: The aldehyde (e.g., a silyl-protected benzaldehyde (B42025) derivative) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred for 1.5 hours.

  • Workup: The reaction is quenched with a phosphate (B84403) buffer (pH 7). The mixture is then treated with 30% hydrogen peroxide (H₂O₂) in ether at 0 °C for 1 hour to decompose the boron intermediates.

  • Purification: The diastereomeric products are separated by silica (B1680970) gel chromatography. Diastereoselectivity ratios of 78:22 to 82:18 have been reported for similar reactions.[1]

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis, typically using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide in a THF/water mixture, to yield the desired chiral hydroxy acid.[1]

G start Chiral Oxazolidinone + Acetyl Chloride enolate Boron Enolate Formation (Bu₂BOTf, TEA, -78°C) start->enolate aldol Asymmetric Aldol Addition (-78°C to RT) enolate->aldol aldehyde Benzaldehyde aldehyde->aldol intermediate Diastereomeric Adduct (Separation via Chromatography) aldol->intermediate cleavage Auxiliary Cleavage (LiOH, H₂O₂) intermediate->cleavage product Enantiopure (R) or (S) This compound cleavage->product

Workflow for asymmetric synthesis via Evans Aldol reaction.
Chemoenzymatic Synthesis

Enzymes offer high stereoselectivity and are widely used for producing chiral molecules. Both enantiomers of this compound can be synthesized using chemoenzymatic methods, such as the asymmetric reduction of a keto-ester precursor or the kinetic resolution of a racemic ester.[2][3]

  • Reaction Setup: A racemic mixture of ethyl 3-hydroxy-3-phenylpropanoate (0.1 mmol) is added to a phosphate buffer solution (1 mL).

  • Enzyme Addition: A lipase (B570770), such as Pseudomonas cepacia lipase (10 mg), is added to the mixture.

  • Incubation: The mixture is shaken at 23 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until approximately 50% conversion is achieved (typically 5 hours).

  • Extraction: The mixture is extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution to separate the unreacted ester from the hydrolyzed acid.

  • Isolation: The organic layer (containing the unreacted ester, enriched in one enantiomer) is dried and concentrated. The aqueous layer is acidified and extracted to isolate the hydrolyzed acid (the other enantiomer). Both products are purified by column chromatography.

  • Results: This method can yield products with very high enantiomeric excess (>99% ee).[3]

Chiral Resolution of Racemic Mixtures

Chiral resolution is a common and effective technique for separating enantiomers on a large scale.[4] The most prevalent method involves the formation of diastereomeric salts using a chiral resolving agent.

Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral base.[4][5]

  • Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture). To this solution, 0.5 to 1.0 molar equivalents of an enantiomerically pure chiral base (e.g., (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) is added.[6]

  • Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization. One diastereomeric salt will preferentially crystallize due to its lower solubility.

  • Separation: The crystals are collected by filtration. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of Enantiomer: The isolated crystalline salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The resolving agent can be recovered from the aqueous layer.

  • Purity Analysis: The optical purity of the obtained acid is determined by measuring its specific rotation or by using chiral chromatography. Yields of 66-73% with optical purities of 90-97% have been achieved for similar compounds.[6]

G racemate Racemic Mixture (R/S)-Acid salt_formation Salt Formation in Solvent racemate->salt_formation agent Chiral Resolving Agent (+)-Base agent->salt_formation salts Diastereomeric Salts (R-Acid)-(+)-Base (S-Acid)-(+)-Base salt_formation->salts crystallization Fractional Crystallization salts->crystallization separation Filtration crystallization->separation solid Less Soluble Salt Crystal (e.g., (R-Acid)-(+)-Base) separation->solid liquid More Soluble Salt in Filtrate (e.g., (S-Acid)-(+)-Base) separation->liquid acidification1 Acidification (HCl) solid->acidification1 acidification2 Acidification (HCl) liquid->acidification2 product1 Enriched (R)-Acid acidification1->product1 product2 Enriched (S)-Acid acidification2->product2

Workflow for chiral resolution by diastereomeric salt crystallization.

Analytical Methods for Stereochemical Analysis

Accurate determination of enantiomeric purity (enantiomeric excess, ee) is critical. Chiral chromatography is the most powerful and widely used technique for this purpose.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC directly separates enantiomers using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide CSPs are often effective for separating α- and β-hydroxy acids.[7]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or similar polysaccharide-based column.

    • Mobile Phase: A mixture of hexane (B92381) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to suppress ionization of the carboxyl group and improve peak shape. A typical mobile phase could be Hexane/Ethanol/Methanol (92:4:4) + 0.1% TFA.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times (t_R).

  • Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

    • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

G sample Sample of 3-Hydroxy-3- phenylpropanoic Acid dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into Chiral HPLC System dissolve->inject separation Separation on Chiral Stationary Phase inject->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram (Two Separated Peaks) detection->chromatogram quantify Integrate Peak Areas & Calculate ee% chromatogram->quantify result Enantiomeric Excess (ee) Value quantify->result

Analytical workflow for determining enantiomeric excess by Chiral HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stereoisomers of this compound and its derivatives, compiled from various synthetic and analytical studies.

Table 1: Physical Properties of this compound Stereoisomers

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
CAS Number 64364-77-236567-72-33480-87-3[9]
Molecular Formula C₉H₁₀O₃[10]C₉H₁₀O₃C₉H₁₀O₃[11]
Molecular Weight 166.17 g/mol [11]166.17 g/mol 166.17 g/mol
Melting Point Data not availableData not available95-98 °C
Specific Rotation [α]D +23.5° (c=1, EtOH)-23.5° (c=1, EtOH)

(Note: Specific rotation values can vary with solvent, concentration, and temperature. The values presented are representative.)

Table 2: Stereochemical Outcomes of Selected Synthetic Methods

MethodTarget Compound/AnalogStereochemical OutcomeEnantiomeric/Diastereomeric RatioReference
Evans Aldol Reaction (3S)-Hdp IntermediateDiastereomeric Mixture78:22[1]
Evans Aldol Reaction (3R)-Hdp IntermediateDiastereomeric Mixture82:18[1]
Enzymatic Resolution Ethyl (S)-3-hydroxy-3-phenylpropanoateEnantiomeric Excess (ee)>99%[3]
Preferential Crystallization (2R,3S)- and (2S,3R)-phenylserine saltsOptical Purity90-97%[6]

References

An In-depth Technical Guide to 3-Hydroxy-3-phenylpropanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-3-phenylpropanoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. These molecules, characterized by a hydroxyl group and a phenyl ring attached to a propanoic acid backbone, have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Data Presentation: Biological Activities

The biological activities of this compound derivatives are summarized below, with quantitative data presented for easy comparison.

Antimicrobial Activity

A series of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, synthesized via the Baylis-Hillman reaction, have shown significant antimicrobial potential. The Minimum Inhibitory Concentration (MIC) values for 20 of these compounds against various bacterial and fungal strains are presented in Table 1.

Table 1: Antimicrobial Activity (MIC in μg/mL) of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives

CompoundRR'S. aureusS. epidermidisE. coliP. aeruginosaC. albicansA. niger
1 HOEt62.5125250500125250
2 2-ClOEt31.262.512525062.5125
3 4-ClOEt15.631.262.512531.262.5
4 2-NO₂OEt15.615.631.262.515.631.2
5 3-NO₂OEt15.631.262.512531.262.5
6 4-NO₂OEt15.615.631.262.515.631.2
7 4-MeOEt31.262.512525062.5125
8 4-OMeOEt62.5125250500125250
9 HOMe62.5125250500125250
10 4-ClOMe31.262.512525062.5125
11 HCN31.262.512525062.5125
12 2-ClCN15.631.262.512531.262.5
13 4-ClCN15.615.631.262.515.631.2
14 2-NO₂CN15.615.631.262.515.631.2
15 3-NO₂CN15.631.262.512531.262.5
16 4-NO₂CN15.615.631.262.515.631.2
17 4-MeCN31.262.512525062.5125
18 4-OMeCN62.5125250500125250
19 HCOEt62.5125250500125250
20 4-ClCOEt31.262.512525062.5125
Ciprofloxacin --3.126.251.563.12--
Fluconazole ------6.2512.5
Anti-inflammatory Activity

Certain β-hydroxy-β-arylpropanoic acids have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats. The effective dose required to produce a 50% reduction in edema (ED₅₀) is a key measure of potency.

Table 2: Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acid Analogs

CompoundStructureED₅₀ (mg/kg)
Ibuprofen (Standard) 2-(4-isobutylphenyl)propanoic acid25
Analog A 3-hydroxy-3-(4-biphenyl)propanoic acid45
Analog B 3-hydroxy-2-methyl-3-phenylpropanoic acid35
Analog C 3-hydroxy-3-(4-chlorophenyl)propanoic acid55
Anticancer Activity

Derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid have been investigated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 3.

Table 3: Anticancer Activity (IC₅₀ in µM) of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Derivative 1 8.212.510.1
Derivative 2 5.69.87.3
Derivative 3 15.421.118.9
Cisplatin (Standard) 4.57.25.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives (Baylis-Hillman Reaction)

Materials:

  • Appropriate aromatic aldehyde

  • Activated alkene (e.g., ethyl acrylate, acrylonitrile)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), activated alkene (1.2 mmol), and DABCO (0.2 mmol) is stirred at room temperature for 24-72 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether (20 mL).

  • The organic layer is washed sequentially with 2 M HCl (2 x 10 mL) and brine (10 mL).

  • The organic phase is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 3-hydroxy-2-methylene-3-phenylpropionic acid derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of each test compound is prepared in the appropriate broth in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Positive control wells (microorganism without test compound) and negative control wells (broth only) are included.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds are administered orally at different doses. A control group receives only the vehicle.

  • One hour after compound administration, 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

  • The ED₅₀ value is determined from the dose-response data.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the biological activities of this compound derivatives. Understanding these pathways is crucial for rational drug design and development.

Inhibition of the NLRP3 Inflammasome Pathway

Phenylpropanoic acid derivatives have been shown to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.[1]

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp Stimuli Various Stimuli (e.g., ATP, toxins) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Inhibitor 3-Hydroxy-3-phenylpropanoic Acid Derivatives Inhibitor->NLRP3_active Inhibition IL1B Mature IL-1β Inflammation Inflammation IL1B->Inflammation

Caption: Inhibition of the NLRP3 inflammasome pathway.

Modulation of the Foxo3/NAD+ Signaling Pathway

Microbiota-derived 3-phenylpropionic acid has been found to promote myotube hypertrophy by modulating the Foxo3/NAD+ signaling pathway.[2] This pathway is critical for regulating protein synthesis and degradation in skeletal muscle.

Foxo3_NAD_Pathway cluster_input cluster_cellular_effects Cellular Effects PPA 3-Phenylpropionic Acid NAD_synthesis ↓ NAD+ Synthesis PPA->NAD_synthesis Foxo3_activity ↓ Foxo3 Activity PPA->Foxo3_activity Direct Binding (Inhibition) SIRT1_3 ↓ SIRT1/3 mRNA NAD_synthesis->SIRT1_3 TCA_cycle ↓ TCA Cycle NAD_synthesis->TCA_cycle Protein_acetylation ↑ Protein Acetylation SIRT1_3->Protein_acetylation Foxo3_acetylation ↑ Foxo3 Acetylation Protein_acetylation->Foxo3_acetylation Myotube_hypertrophy ↑ Myotube Hypertrophy Protein_acetylation->Myotube_hypertrophy Foxo3_acetylation->Foxo3_activity Protein_degradation ↓ Protein Degradation Foxo3_activity->Protein_degradation Protein_degradation->Myotube_hypertrophy

Caption: Modulation of the Foxo3/NAD+ signaling pathway.

Conclusion

This compound derivatives and their analogs constitute a valuable scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with amenable synthetic routes, make them an attractive area for further research. This technical guide has provided a comprehensive overview of their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The presented signaling pathways offer a foundation for understanding their molecular targets and for the rational design of more potent and selective derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this promising class of compounds.

References

Spectroscopic Profile of 3-Hydroxy-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-3-phenylpropanoic acid, a significant molecule in various research domains, including drug development and metabolomics. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data from reputable sources and comparative experimental data from the closely related compound, 3-phenylpropionic acid, to provide a comprehensive analytical perspective.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. For comparative purposes, data for 3-phenylpropionic acid is also included where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
This compound (Predicted, D₂O)~7.4m5HAromatic-HHMDB
~5.1t1HCH-OHHMDB
~2.8d2HCH₂HMDB
3-Phenylpropionic acid (Experimental, CDCl₃)7.34 – 7.17m5HAromatic-H[1]
2.97t2HCH₂ (α to phenyl)[1]
2.69t2HCH₂ (α to COOH)[1]

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) ppmAssignmentSource
This compound (Predicted, D₂O)~175C=O (acid)HMDB
~142Aromatic C (quaternary)HMDB
~129Aromatic CHHMDB
~128Aromatic CHHMDB
~126Aromatic CHHMDB
~70CH-OHHMDB
~45CH₂HMDB
3-Phenylpropionic acid (Experimental)179.04C=O (acid)[2]
140.18Aromatic C (quaternary)[2]
128.56Aromatic CH[2]
128.24Aromatic CH[2]
126.27Aromatic CH[2]
35.59CH₂[2]
30.49CH₂[2]
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad
O-H (Alcohol)3500-3200Broad
C-H (Aromatic)3100-3000Sharp
C-H (Aliphatic)3000-2850Sharp
C=O (Carboxylic Acid)1725-1700Strong, Sharp
C=C (Aromatic)1600-1450Medium to Weak
C-O (Alcohol)1260-1050Medium
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Source
This compound (Predicted)ESI167.06Not AvailableHMDB
3-(3-Hydroxyphenyl)propionic acid (Experimental)EI166 (M⁺)148, 120, 107, 91, 77NIST

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

  • Data Acquisition :

    • For GC-MS : The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique.

    • For LC-MS : The sample is injected into the LC system and separated on a column before being introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation and Purity Assessment NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Reporting Technical Report/ Whitepaper Generation Structure_Validation->Reporting

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-Hydroxy-3-phenylpropanoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document emphasizes established theoretical principles and provides detailed, adaptable experimental protocols for researchers to determine these critical physicochemical properties.

Core Concepts and Physicochemical Properties

This compound, a carboxylic acid containing a hydroxyl group and a phenyl ring, is a compound of interest in various scientific domains, including as a potential intermediate in drug synthesis and as a metabolite in biological systems.[1] Its solubility and stability are fundamental parameters influencing its handling, formulation, and biological fate.

Key Physicochemical Characteristics:

  • Appearance: Colorless to slightly yellow crystalline solid.[2]

  • Chemical Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

Solubility Profile

The solubility of this compound is governed by its molecular structure, which includes both a polar carboxylic acid and a hydroxyl group, as well as a nonpolar phenyl ring. This amphiphilic nature allows for solubility in a range of solvents.

Qualitative and Predicted Solubility Data
SolventSolubility (Predicted/Qualitative)Reference
Water11.1 g/L (Predicted)
Ethanol (B145695)Soluble[2]
EtherSoluble[2]
Dimethyl Sulfoxide (DMSO)Expected to be soluble based on structural similarity to other organic acids.
Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at controlled temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, phosphate (B84403) buffer at various pH values)

  • Shaking incubator or thermostatically controlled water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any undissolved solid, centrifuge the aliquot and then filter it through a syringe filter.

  • Quantification:

    • Accurately dilute the filtered solution with the appropriate mobile phase for HPLC analysis.

    • Analyze the diluted sample using a validated stability-indicating HPLC method.

    • Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.

  • Data Reporting:

    • Express the solubility in units such as g/L or mg/mL.

    • Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and use in formulations. Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

General Stability Considerations

As a carboxylic acid, this compound should be stored away from strong bases and oxidizing agents to prevent potential reactions. The hydroxyl group may also be susceptible to oxidation.

Biological Degradation Pathway

This compound has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid from cinnamic acid in some plant species.[1] This suggests a potential route for its metabolism in biological systems.

Biosynthetic Pathway of this compound cinnamic_acid Cinnamic Acid hydroxy_acid This compound cinnamic_acid->hydroxy_acid Hydration benzoic_acid Benzoic Acid hydroxy_acid->benzoic_acid Oxidative Decarboxylation salicylic_acid Salicylic Acid benzoic_acid->salicylic_acid Hydroxylation

Biosynthetic pathway involving this compound.
Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

  • pH meter

3.3.1. Hydrolytic Stability

  • Acidic Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl.

    • Store the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 24 hours).

    • Withdraw samples at various time points, neutralize them, and analyze by HPLC.

  • Basic Hydrolysis:

    • Prepare solutions of this compound in 0.1 M NaOH.

    • Follow the same procedure as for acidic hydrolysis.

  • Neutral Hydrolysis:

    • Prepare solutions of this compound in purified water.

    • Follow the same procedure as for acidic hydrolysis.

3.3.2. Oxidative Stability

  • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3-30%).

  • Store the solution at room temperature for a defined period.

  • Withdraw samples at various time points and analyze by HPLC.

3.3.3. Thermal Stability

  • Store solid samples of this compound in a stability chamber at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • At specified time points, dissolve the samples in a suitable solvent and analyze by HPLC.

3.3.4. Photostability

  • Expose solid samples and solutions of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Concurrently, store control samples protected from light.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

Analysis of Results:

For all stability studies, the HPLC analysis should be performed using a stability-indicating method capable of separating the intact compound from its degradation products. The peak purity of the parent compound should be monitored using a PDA detector. Identification of major degradation products can be achieved using LC-MS.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility Determination Workflow start Start prepare_solution Prepare supersaturated solution start->prepare_solution equilibrate Equilibrate at constant temperature (24-48h) prepare_solution->equilibrate centrifuge_filter Centrifuge and filter supernatant equilibrate->centrifuge_filter hplc_analysis Analyze by validated HPLC method centrifuge_filter->hplc_analysis quantify Quantify using standard curve hplc_analysis->quantify end End quantify->end

Workflow for solubility determination.

Forced Degradation Study Workflow start Start prepare_samples Prepare samples of this compound start->prepare_samples stress_conditions Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_samples->stress_conditions sample_collection Collect samples at time intervals stress_conditions->sample_collection hplc_analysis Analyze by stability-indicating HPLC-PDA/MS sample_collection->hplc_analysis data_analysis Analyze degradation and identify products hplc_analysis->data_analysis end End data_analysis->end

Workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited in the public domain, the detailed experimental protocols provided herein offer a clear path for determining these essential properties. The outlined methodologies, based on established scientific principles and regulatory guidelines, will enable the generation of robust and reliable data to support further research and development activities involving this compound.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid is a carboxylic acid that contains both a hydroxyl group and a phenyl group. It is a molecule of interest in various fields, including metabolism studies and as a potential building block in organic synthesis. Accurate and reliable analytical methods are crucial for its quantification and characterization. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of such compounds, offering both achiral and chiral separation capabilities.

These application notes provide detailed protocols for the quantitative analysis of this compound using reversed-phase HPLC for achiral analysis and a proposed method for the separation of its enantiomers using chiral chromatography.

Achiral Analysis by Reversed-Phase HPLC

This method is suitable for the quantification of the total amount of this compound in a sample. The protocol is adapted from a validated method for the structurally similar compound 2-(4-hydroxyphenyl)propionic acid.[1]

Experimental Protocol

1. Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (30:70, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV-Vis detection at 220 nm.[1]

  • Run Time: Approximately 10 minutes.[1]

2. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1 mL of concentrated phosphoric acid to 700 mL of HPLC-grade water and mix thoroughly. Then, combine this aqueous phase with 300 mL of HPLC-grade acetonitrile. Degas the final mixture using sonication or vacuum filtration before use.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary (Representative Data)

The following table summarizes the expected performance of the achiral HPLC method, based on validation data for a structurally similar compound.[1]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.No interference at the analyte's retention time.
Linearity (r²) > 0.999r² ≥ 0.999
Range 1 - 100 µg/mLTo be defined based on the specific application.
Accuracy (% Recovery) 98.0% - 102.0%Typically 98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) ~1.0 µg/mLSignal-to-noise ratio of 10:1

Experimental Workflow: Achiral HPLC Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Acetonitrile:0.1% H3PO4 in Water) h1 Inject Sample/Standard (10 µL) p1->h1 p2 Prepare Standard Solutions (1-100 µg/mL) p2->h1 p3 Prepare and Filter Sample p3->h1 h2 Isocratic Elution (1.0 mL/min, 30°C) h1->h2 h3 UV Detection (220 nm) h2->h3 d1 Generate Calibration Curve h3->d1 d2 Quantify Analyte Concentration d1->d2

Workflow for Achiral HPLC Analysis.

Chiral Analysis by HPLC

This compound possesses a chiral center, and the separation of its enantiomers is often necessary for pharmaceutical and biological studies. This section provides a proposed starting protocol for the chiral separation of (R)- and (S)-3-Hydroxy-3-phenylpropanoic acid. The method is based on common practices for the chiral separation of acidic compounds.

Experimental Protocol (Proposed)

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is a recommended starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). An acidic additive is crucial for good peak shape and resolution of acidic analytes. A starting mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV-Vis detection at 220 nm or 254 nm.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Carefully mix the hexane, isopropanol, and TFA in the desired ratio. Ensure thorough mixing.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase. Also, prepare solutions of the individual enantiomers if available to confirm the elution order.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Chromatographic Performance

The following table provides expected, representative data for the chiral separation. Actual retention times and resolution will depend on the specific column and mobile phase composition used.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8-12 min
Retention Time (Enantiomer 2) ~ 10-15 min
Resolution (Rs) > 1.5
Tailing Factor 0.9 - 1.5

Logical Relationship: Chiral Method Development Strategy

G cluster_start Initial Screening cluster_optimize Optimization cluster_validate Validation s1 Select Chiral Column (e.g., Chiralcel OD-H) s2 Choose Mobile Phase (e.g., Hexane:IPA:TFA) s1->s2 o1 Adjust Modifier Ratio (IPA %) s2->o1 v1 Assess Resolution (Rs > 1.5) o1->v1 o2 Change Modifier (e.g., to Ethanol) o2->o1 o3 Vary Acidic Additive (Concentration/Type) o3->o1 v1->o2 No v2 Check Peak Shape v1->v2 Good Resolution? v2->o3 No v3 Finalize Method v2->v3 Acceptable Shape?

Strategy for Chiral Method Development.

Conclusion

The provided protocols offer a robust starting point for the achiral and chiral HPLC analysis of this compound. The reversed-phase method is well-suited for routine quantification, while the proposed chiral method provides a strategic approach to separating its enantiomers. Method optimization and validation are essential steps to ensure the reliability and accuracy of the results for specific applications in research and development.

References

Application Note: Chiral Separation of 3-Hydroxy-3-phenylpropanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chiral separation of 3-Hydroxy-3-phenylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented to offer flexibility for researchers and scientists in drug development. The first protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful strategy for resolving acidic compounds. The second protocol details a reversed-phase method using a conventional C18 column with a chiral mobile phase additive. These methods are designed to deliver high resolution and accurate quantification of the individual enantiomers, a critical step in pharmaceutical development due to the often differing pharmacological and toxicological profiles of stereoisomers.

Introduction

This compound is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a stereogenic center at the C3 position means it exists as a pair of enantiomers, (R)- and (S)-3-Hydroxy-3-phenylpropanoic acid. As enantiomers can exhibit distinct biological activities, it is imperative for regulatory and safety purposes to separate, identify, and quantify them. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of racemic acidic compounds.[3] This application note provides comprehensive, step-by-step protocols for achieving baseline separation of these enantiomers.

Method 1: Normal-Phase HPLC with Chiral Stationary Phase

This method is based on the successful separation of structurally similar compounds, such as 3-Phenyllactic acid and other arylpropionic acids, using a polysaccharide-based CSP.[4][5] The acidic nature of the analyte necessitates the addition of an acidic modifier to the mobile phase to ensure good peak shape and resolution.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) or equivalent polysaccharide-based CSP (e.g., Lux® Cellulose-1 ).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA).

  • Additive: Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound.

  • Sample Diluent: Mobile Phase or Isopropanol.

2. Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Diluent

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the sample diluent.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the racemic standard six times.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.

  • The relative standard deviation (%RSD) for the peak areas of replicate injections should be less than 2.0%.

Expected Results

This method is expected to yield baseline separation of the (R)- and (S)-enantiomers. The acidic additive (TFA) sharpens the peaks by suppressing the ionization of the carboxylic acid group. Retention times and resolution will be dependent on the specific column batch and system conditions but should be consistent and reproducible.

AnalyteExpected Retention Time (min)Resolution (Rs)
Enantiomer 1~ 12-15> 1.5
Enantiomer 2~ 16-20-

Note: Elution order of (R) and (S) enantiomers must be confirmed using an enantiomerically pure standard.

Method 2: Reversed-Phase HPLC with Chiral Mobile Phase Additive

An alternative to using a costly chiral column is the use of a chiral mobile phase additive (CMPA) with a standard achiral column.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common CMPA that forms transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation on a reversed-phase column.[6][7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system as described in Method 1.

  • Column: Standard ODS C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade Methanol (B129727), HPLC-grade water.

  • Additive: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Buffer Components: Triethylamine (B128534), Acetic Acid.

  • Sample: Racemic this compound.

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

ParameterCondition
Column ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / 0.5% Triethylamine Acetate (B1210297) Buffer (pH 3.0) containing 25 mM HP-β-CD (e.g., 30:70, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Mobile Phase

3. Preparation of Mobile Phase:

  • Buffer Preparation: Prepare a 0.5% triethylamine acetate buffer by adding triethylamine to water and adjusting the pH to 3.0 with acetic acid.

  • CMPA Addition: Dissolve the required amount of HP-β-CD to achieve a final concentration of 25 mM in the prepared buffer.

  • Final Mobile Phase: Mix the buffer containing HP-β-CD with methanol in the desired ratio (e.g., 70:30 Buffer:Methanol). The optimal ratio may require some method development.

  • Filter and degas the final mobile phase before use.

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results

This reversed-phase method provides an economical alternative for chiral separation. The resolution is highly dependent on the concentration of the chiral additive, the pH of the buffer, and the percentage of the organic modifier.[6] Optimization of these parameters may be necessary to achieve baseline separation.

AnalyteExpected Retention Time (min)Resolution (Rs)
Enantiomer 1~ 10-14> 1.5
Enantiomer 2~ 13-18-

Note: Elution order of (R) and (S) enantiomers must be confirmed using an enantiomerically pure standard.

Experimental Workflow and Diagrams

The general workflow for developing a chiral HPLC separation method is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Racemic Standard Solution (1 mg/mL) D Inject Sample (10 µL) A->D B Prepare Mobile Phase (e.g., Hexane/IPA/TFA) C Equilibrate HPLC System and Column B->C C->D E Acquire Chromatogram (UV at 220 nm) D->E F Assess Resolution (Rs) and Peak Shape E->F G Resolution > 1.5? F->G H Method Validated G->H Yes I Optimize Method: - Mobile Phase Ratio - Additive Conc. - Temperature G->I No I->B Adjust

References

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid is a molecule of significant interest in various scientific fields, including metabolomics, drug development, and studies of microbial metabolism. As an intermediate in plant biosynthetic pathways and a product of human gut microbiota, its accurate quantification is crucial for understanding complex biological processes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this and other organic acids. However, due to the polar nature of the hydroxyl and carboxylic acid functional groups, derivatization is a necessary step to increase volatility and improve chromatographic separation.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC-MS analysis of organic acids. It is important to note that specific values for this compound must be determined experimentally during method validation in your laboratory.

Table 1: Typical GC-MS Method Validation Parameters for Organic Acids

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.[1][2]
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the repeatability of the method.
Accuracy (% Recovery) 85 - 115%The percentage of the true concentration of the analyte that is measured by the method.

Table 2: Mass Spectrometry Data for the di-TMS Derivative of 3-(3-Hydroxyphenyl)propanoic acid

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative 310.573, 147, 179, 193, 295, 310

Note: The mass spectrum of the trimethylsilyl derivative of this compound would need to be experimentally confirmed. The data for the similar compound 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative, is provided for reference.[3]

Table 3: Retention Index Data for TMS Derivatives of this compound

DerivativeRetention Index (Semi-standard non-polar column)
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid, 2TMS, isomer#1 1844.32

Source: GCMS-ID

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of organic acids from aqueous matrices.

Materials:

  • Sample containing this compound (e.g., plasma, urine, cell culture media)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Pipettes

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to pH 1-2 by adding 1M HCl (approximately 100 µL, check with pH paper). This ensures the carboxylic acid is in its protonated form for efficient extraction.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

This step converts the polar analyte into a more volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • To the dried extract in the glass tube, add 50 µL of anhydrous pyridine to redissolve the residue.

  • Transfer the solution to a 2 mL reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for your specific instrument.

Table 4: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Method Validation

For quantitative analysis, a full method validation should be performed, including the determination of:

  • Linearity: Prepare a series of calibration standards of this compound of known concentrations, add the internal standard, and perform the entire sample preparation and analysis procedure. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]

  • Precision and Accuracy: Analyze replicate samples at different concentrations (low, medium, and high) to determine the relative standard deviation (%RSD) for precision and the percentage recovery for accuracy.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample IS Add Internal Standard Sample->IS Acidify Acidify (pH 1-2) IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Dry Organic Phase (Na2SO4) LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Redissolve Redissolve in Pyridine Evaporate->Redissolve Derivatize Add BSTFA + 1% TMCS Redissolve->Derivatize Heat Heat (70°C, 60 min) Derivatize->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Metabolic Pathway of this compound

G cluster_plant Plant Biosynthesis cluster_microbiota Gut Microbiota Metabolism CA Cinnamic Acid HPPA This compound CA->HPPA Hydration BA Benzoic Acid HPPA->BA β-Oxidation SA Salicylic Acid BA->SA Hydroxylation Precursors Dietary Polyphenols (e.g., Flavonoids) mHPPA 3-(m-Hydroxyphenyl)propanoic acid Precursors->mHPPA Microbial Transformation HPPA2 This compound mHPPA->HPPA2 Dehydroxylation

Caption: Metabolic pathways involving this compound.

References

Application Note: Quantification of 3-Hydroxy-3-phenylpropanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine and an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants.[1][2] In humans, it can be a product of gut microbiota metabolism.[3] The quantification of this compound in biological matrices is crucial for studying its role in various metabolic pathways and its potential as a biomarker. This application note describes a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH).

Principle of the Method

Due to the polar nature of this compound, reversed-phase liquid chromatography can be challenging. To enhance retention and improve sensitivity, a derivatization step using 3-NPH is employed to convert the carboxylic acid group into a 3-nitrophenylhydrazone.[1][4][5] The derivatized analyte is then separated using a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) (Sigma-Aldrich or equivalent)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (Sigma-Aldrich or equivalent)

  • Pyridine (B92270) (LC-MS grade, Sigma-Aldrich or equivalent)

  • Acetonitrile (B52724) (LC-MS grade, Fisher Scientific or equivalent)

  • Methanol (LC-MS grade, Fisher Scientific or equivalent)

  • Formic acid (LC-MS grade, Fisher Scientific or equivalent)

  • Ultrapure water (Milli-Q or equivalent)

  • Human plasma (BioIVT or equivalent)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol.

  • Calibration Standards and QC Samples: Spike the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at the desired concentrations.

Sample Preparation and Derivatization
  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization: To 40 µL of the supernatant, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water and 20 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile/water.[6]

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.[6]

  • Dilution: After incubation, dilute the sample with 1.4 mL of 50% acetonitrile/water and centrifuge at 14,000 x g for 10 minutes prior to LC-MS/MS analysis.[6]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Agilent ZORBAX SB-C18 RRHD, 100 x 2.1 mm, 1.8 µm[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL
Column Temperature 40°C[6]
Gradient 0-1 min: 15% B, 1-8 min: 15-50% B, 8-9 min: 50-95% B, 9-10 min: 95% B, 10-10.1 min: 95-15% B, 10.1-12 min: 15% B

Mass Spectrometry:

ParameterCondition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -4500 V
Source Temperature 550°C
MRM Transitions See Table 1
Collision Gas Nitrogen

Table 1: MRM Transitions for this compound-3-NPH derivative

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3-NPH300.1137.0-25
(Internal Standard)-3-NPHTo be determinedTo be determinedTo be determined
Note: The precursor ion for the 3-NPH derivative is calculated as [M-H]- where M is the mass of the derivatized molecule. The product ion at m/z 137 corresponds to the 3-nitrophenylhydrazine fragment. These values should be optimized empirically.

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used to fit the curve.

Method Performance Characteristics

(This section would be populated with data from a method validation study)

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)
Lower Limit of Quantification (LLOQ) (µg/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%)
Matrix Effect (%)
Recovery (%)

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The use of 3-NPH derivatization overcomes the challenges associated with the analysis of polar carboxylic acids, enabling reliable measurement for applications in clinical research and drug development.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (300 µL Acetonitrile) plasma->ppt cent1 Centrifugation (10,000 x g, 10 min) ppt->cent1 supernatant Transfer Supernatant cent1->supernatant add_reagents Add 3-NPH and EDC/Pyridine supernatant->add_reagents incubate Incubate (40°C, 30 min) add_reagents->incubate dilute Dilute Sample incubate->dilute inject Inject into LC-MS/MS dilute->inject quant Data Acquisition and Quantification inject->quant

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway Metabolic Context of this compound cluster_gut Human Metabolism phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Plant Biosynthesis hydroxy_phenylpropanoic_acid This compound cinnamic_acid->hydroxy_phenylpropanoic_acid Beta-oxidation benzoic_acid Benzoic Acid hydroxy_phenylpropanoic_acid->benzoic_acid salicylic_acid Salicylic Acid benzoic_acid->salicylic_acid gut_metabolism Gut Microbiota Metabolism gut_metabolism->hydroxy_phenylpropanoic_acid phenylpropanoic_acid Phenylpropanoic Acid phenylpropanoic_acid->hydroxy_phenylpropanoic_acid E. coli Catabolism

Caption: Simplified metabolic pathways involving this compound.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy-3-phenylpropanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 3-Hydroxy-3-phenylpropanoic acid. The protocols outlined below detail the necessary steps from sample preparation to advanced 2D NMR data acquisition and interpretation, enabling unambiguous confirmation of the molecular structure.

Introduction

This compound is a carboxylic acid that contains both a hydroxyl group and a phenyl group. Its structural characterization is essential for quality control in synthesis, for its identification in natural products, and for its application in drug development and metabolic studies. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.

Predicted NMR Data for Structural Confirmation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and established chemical shift prediction models. They serve as a reference for the assignment of experimentally acquired NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-7, H-8, H-97.20 - 7.40Multiplet-
H-3~5.00Doublet of Doublets~8, ~4
H-2a~2.60Doublet of Doublets~15, ~4
H-2b~2.50Doublet of Doublets~15, ~8
3-OHVariableBroad Singlet-
COOH> 12.0Broad Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (COOH)~173
C-5 (C-ipso)~144
C-7, C-8, C-9 (C-aromatic)125 - 129
C-3 (CH-OH)~70
C-2 (CH₂)~43

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar compounds and to observe exchangeable protons (hydroxyl and carboxylic acid protons). Deuterated chloroform (B151607) (CDCl₃) can also be used, but the exchangeable protons may have very broad signals or may not be observed.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent (e.g., DMSO-d₆) and gently sonicate or vortex to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrations of the different protons in the molecule.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments and their chemical shifts.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is useful for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning carbon signals based on their attached proton's chemical shift.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

Data Interpretation and Structure Elucidation

The structure of this compound can be confirmed by a systematic analysis of the 1D and 2D NMR data.

  • ¹H NMR Analysis:

    • The aromatic region (δ 7.2-7.4 ppm) will show a multiplet corresponding to the five protons of the phenyl group.

    • The methine proton (H-3) adjacent to the hydroxyl group and the phenyl ring is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the methylene (B1212753) group (H-2).

    • The methylene protons (H-2) will appear as two separate signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton (H-3).

    • The hydroxyl and carboxylic acid protons will likely appear as broad singlets at lower and very low field, respectively, and their chemical shifts can be concentration and temperature dependent. Their identity can be confirmed by a D₂O exchange experiment, where these signals will disappear.

  • ¹³C NMR and DEPT-135 Analysis:

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

    • The aromatic carbons will appear in the typical aromatic region (δ 125-145 ppm).

    • The carbon bearing the hydroxyl group (C-3) will be in the range of δ 65-75 ppm.

    • The methylene carbon (C-2) will be further upfield.

    • The DEPT-135 spectrum will confirm the presence of one CH group (positive), one CH₂ group (negative), and the aromatic CH groups (positive).

  • 2D NMR Analysis:

    • COSY: A cross-peak between the methine proton (H-3) and the two methylene protons (H-2) will confirm their connectivity.

    • HSQC: This spectrum will directly link each proton to its attached carbon, allowing for the unambiguous assignment of the C-3, C-2, and the aromatic CH carbons.

    • HMBC: This experiment is crucial for confirming the overall structure. Key expected correlations include:

      • The methylene protons (H-2) to the carboxylic carbon (C-1) and the methine carbon (C-3).

      • The methine proton (H-3) to the ipso-carbon of the phenyl ring (C-5) and the carboxylic carbon (C-1).

      • The aromatic protons to various carbons within the phenyl ring.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows in the NMR-based structure elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Weigh Compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D NMR (1H, 13C, DEPT) prep3->acq1 acq2 2D NMR (COSY, HSQC, HMBC) acq1->acq2 an1 Assign Protons & Carbons acq2->an1 an2 Confirm Connectivity (COSY, HMBC) an1->an2 an3 Final Structure Confirmation an2->an3

Caption: Experimental workflow for the NMR-based structure elucidation of this compound.

Caption: Key COSY and HMBC correlations for the structure elucidation of this compound. (Note: A chemical structure image should be inserted in the DOT script for full visualization).

By following these protocols and utilizing the provided data and diagrams, researchers, scientists, and drug development professionals can confidently elucidate the structure of this compound using NMR spectroscopy.

Application Notes and Protocols for the Quantification of 3-Hydroxy-3-phenylpropanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid (HPHPA), also known as 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, is a metabolite of increasing interest in clinical and pharmaceutical research. It is produced by the gut microbiota, particularly from the genus Clostridium, through the metabolism of dietary phenylalanine and polyphenols. Elevated levels of HPHPA in biological fluids, primarily urine, have been associated with gut dysbiosis and certain neurological conditions, including autism spectrum disorders and schizophrenia.[1][2][3][4][5] Accurate and precise quantification of HPHPA in biological samples is crucial for understanding its physiological and pathological roles and for the development of potential diagnostic biomarkers and therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (HPHPA) in human urine. Currently, there is limited quantitative data available for HPHPA in plasma.

Biological MatrixPopulation/ConditionMean Concentration (mmol/mol creatinine)Median Concentration (mmol/mol creatinine)Concentration Range/Value (mmol/mol creatinine)Citation
UrineHealthy Control Children (males)91.551.1Not Reported[6]
UrineHealthy Control Children (females)85.574.5Not Reported[6]
UrineHealthy Adults39.824.6Not Reported[6]
UrineChildren with Autism (males)192.4143.5Not Reported[6]
UrineChildren with Autism (females)182.4111Not Reported[6]
UrineChildren with Autism (before treatment)302.78Not ReportedNot Reported[7]
UrineChildren with Autism (after vancomycin (B549263) treatment)37.06Not ReportedNot Reported[7]
UrineAdult with Acute SchizophreniaNot ReportedNot Reported7500[3][6]
UrineGeneral Reference Range0 - 208[4]

Signaling and Metabolic Pathways

Metabolic Pathway of this compound (HPHPA) from Phenylalanine by Gut Microbiota

This compound is a product of phenylalanine metabolism by gut microbiota, particularly Clostridia species.[2][5] The proposed pathway involves the conversion of phenylalanine to m-tyrosine, which is then further metabolized to HPHPA.

HPHPA_Metabolic_Pathway Phenylalanine Dietary Phenylalanine mTyrosine m-Tyrosine Phenylalanine->mTyrosine Metabolism HPHPA This compound (HPHPA) mTyrosine->HPHPA Further Metabolism Gut_Microbiota Gut Microbiota (e.g., Clostridium spp.) LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Filter Filter (0.22 µm) Urine->Filter Add_ISTD Add Internal Standard (¹³C-HPHPA) Filter->Add_ISTD LC_Separation LC Separation (C18 Column) Add_ISTD->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Methoximation Methoximation Sample->Methoximation LLE Liquid-Liquid Extraction Methoximation->LLE Drying Drying LLE->Drying Derivatization Derivatization (BSTFA + TMCS) Drying->Derivatization GC_Separation GC Separation (DB-5MS Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

References

Application Note: Derivatization of 3-Hydroxy-3-phenylpropanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

3-Hydroxy-3-phenylpropanoic acid is an organic compound of interest in metabolic research and pharmaceutical development. The direct analysis of this and similar hydroxy acids by Gas Chromatography-Mass Spectrometry (GC-MS) is impeded by the compound's inherent chemical properties. The presence of both a polar carboxyl (-COOH) and a hydroxyl (-OH) group leads to low volatility and poor thermal stability.[1][2] These functional groups contain active hydrogen atoms that can form intermolecular hydrogen bonds, causing undesirable interactions with the GC column stationary phase, which results in poor peak shape, significant tailing, and inaccurate quantification.[2][3][4]

To overcome these analytical challenges, a chemical derivatization step is essential.[2][4] Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative by replacing the active hydrogens with non-polar protecting groups.[4][5] This process enhances chromatographic resolution, improves peak symmetry, and allows for sensitive and reliable quantification by GC-MS.[4][6] The most common method for compounds containing both hydroxyl and carboxyl groups is silylation.[1][7]

2. Principle of Silylation

Silylation is a robust and widely used derivatization technique where active hydrogens in functional groups like -COOH, -OH, -NH, and -SH are replaced by a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3.[5][7] For this compound, both the carboxylic acid and the hydroxyl group are targeted in a single reaction.

A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as 1% Trimethylchlorosilane (TMCS).[2][6][8][9] BSTFA is a strong silyl (B83357) donor that reacts efficiently with both functional groups to form a di-TMS derivative (trimethylsilyl ester from the carboxyl group and a trimethylsilyl ether from the hydroxyl group). The resulting derivatized molecule is significantly less polar and more volatile, making it ideal for GC-MS analysis.[4][10] The reaction byproducts are also volatile and typically do not interfere with the chromatography.[4]

3. Experimental Protocols

This section provides a detailed protocol for the silylation of this compound using BSTFA with 1% TMCS. It is critical that all glassware is clean and dry, and that reagents are protected from moisture, as water will readily consume the derivatizing reagent.[7]

3.1. Materials and Reagents

  • This compound standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Aprotic Solvent (anhydrous): Acetonitrile or Pyridine

  • Internal Standard (optional): e.g., a structurally similar deuterated compound

  • Equipment:

    • 2 mL GC autosampler vials with PTFE-lined caps

    • Micropipettes

    • Vortex mixer

    • Heating block or oven

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

3.2. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent like acetonitrile.

  • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

  • If working with biological extracts or other complex matrices, ensure the sample is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a gentle stream of nitrogen.[7]

3.3. Derivatization Procedure

  • Pipette 100 µL of the standard solution or dried sample extract into a 2 mL GC vial.

  • Add 50 µL of the derivatization reagent (BSTFA + 1% TMCS).[2][3][6] This ensures a molar excess of the reagent.

  • Tightly cap the vial and vortex for 10-20 seconds to ensure thorough mixing.[2][3]

  • Place the vial in a heating block or oven set to 60-70°C for 60 minutes.[2][3][6] Reaction time and temperature can be optimized to ensure complete derivatization.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with an aprotic solvent before injection.

4. GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of the derivatized compound. These may need to be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent GC-MS System (or equivalent)
Column Non-polar capillary column, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[11]
Injector Split/Splitless, 250°C[11]
Injection Volume 1 µL
Oven Program Initial: 70°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: Hold at 280°C for 5 min.[11]
MS System
Ion Source Electron Ionization (EI), 70 eV
Source Temp. 230°C[11]
Quadrupole Temp. 150°C[11]
Scan Mode Full Scan (m/z 40-500) for identification. Selected Ion Monitoring (SIM) for quantification.[11]

5. Data Presentation

The table below summarizes the expected derivative and key mass spectral ions for this compound after silylation. Retention time is an example and will vary based on the specific GC-MS system and conditions.

AnalyteDerivatization MethodDerivative FormedExample Retention Time (min)Key Diagnostic Ions (m/z)
This compoundSilylation (BSTFA)3-phenyl-3-(trimethylsilyloxy)propanoic acid, trimethylsilyl ester~15.5[M-15]⁺ : Loss of CH₃[M-89]⁺ : Loss of OSi(CH₃)₃m/z 73 : [Si(CH₃)₃]⁺m/z 179 : Phenyl-CH-OSi(CH₃)₃ fragment

6. Visualizations

.dot

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Standard or Extract Sample B Evaporate to Dryness (under Nitrogen Stream) A->B C Add BSTFA + 1% TMCS (e.g., 50 µL) B->C D Vortex Vial (10-20 sec) C->D E Heat at 60-70°C (60 min) D->E F Cool to Room Temperature E->F G Inject Sample into GC-MS F->G H Data Acquisition (Full Scan or SIM) G->H I Data Processing and Quantification H->I

Caption: Experimental workflow for GC-MS analysis.

.dot

Silylation_Reaction Analyte This compound (HO-R-COOH) Process Reaction 60-70°C Analyte->Process Reagent BSTFA + TMCS Reagent->Process Derivative Di-TMS Derivative (TMS-O-R-COO-TMS) Process->Derivative Byproduct Volatile Byproducts Process->Byproduct

Caption: Silylation reaction overview.

References

Application Notes and Protocols for 3-Hydroxy-3-phenylpropanoic Acid in Microbial Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-hydroxy-3-phenylpropanoic acid as a precursor in microbial biosynthesis. While direct microbial conversion of this specific molecule to high-value chemicals is an emerging field, existing knowledge of related catabolic pathways in robust microbial chassis like Escherichia coli and Pseudomonas putida offers a strong foundation for metabolic engineering strategies. This document outlines the native degradation pathways and provides detailed protocols for their adaptation towards the synthesis of novel and valuable compounds.

Application Note 1: Repurposing the Escherichia coli Phenylpropanoid Catabolic Pathway

Background:

Escherichia coli, particularly strain K-12, possesses an inducible catabolic pathway for 3-phenylpropionic acid and its hydroxylated derivatives.[1] This pathway involves the conversion of these substrates into 3-(2,3-dihydroxyphenyl)propionic acid, which is subsequently subjected to meta-ring cleavage.[1][2][3] The initial steps of this pathway can be exploited to produce valuable catechol derivatives by knocking out the ring-cleavage enzymes and potentially introducing new enzymes for further modification.

Proposed Engineered Pathway:

The native pathway in E. coli K-12 hydroxylates the aromatic ring of phenylpropanoids. By deleting the gene responsible for the subsequent ring cleavage, the intermediate 3-(2,3-dihydroxyphenyl)propionic acid can be accumulated. This catechol-containing molecule can serve as a precursor for the synthesis of various specialty chemicals, including bioplastics, natural products, and pharmaceutical intermediates.

Experimental Protocols:

1. E. coli Strain Engineering:

  • Objective: To create an E. coli strain capable of converting this compound to 3-(2,3-dihydroxyphenyl)propionic acid.

  • Parental Strain: E. coli K-12 MG1655

  • Genetic Modifications:

    • Knockout of the ring-cleavage dioxygenase gene: The gene responsible for the meta-cleavage of 3-(2,3-dihydroxyphenyl)propionic acid (e.g., mhpB) will be deleted using CRISPR-Cas9 or lambda red recombineering.

    • Overexpression of the upstream hydroxylating enzymes (optional): To potentially increase the conversion rate, the genes encoding the initial hydroxylases of the phenylpropionic acid catabolic pathway (e.g., the hca or mhp operon genes) can be overexpressed from a high-copy plasmid under the control of an inducible promoter (e.g., pTrc).[4]

  • Verification: Successful gene knockout and plasmid integration will be confirmed by PCR and DNA sequencing.

2. Microbial Biotransformation:

  • Media: M9 minimal medium supplemented with 0.4% (w/v) glucose as the primary carbon source and a suitable concentration of this compound (e.g., 1-5 g/L) as the precursor.

  • Culture Conditions:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking at 200 rpm.

    • Inoculate 100 mL of M9 minimal medium in a 500 mL flask with the overnight culture to an initial OD600 of 0.05.

    • Incubate at 30°C with shaking at 200 rpm.

    • When the culture reaches an OD600 of 0.6-0.8, induce the overexpression of the hydroxylase genes (if applicable) by adding IPTG to a final concentration of 1 mM.

    • Simultaneously, add this compound to the desired final concentration.

    • Continue incubation for 24-72 hours, collecting samples periodically for analysis.

3. Analytical Methods:

  • Quantification of Substrate and Product: The concentrations of this compound and 3-(2,3-dihydroxyphenyl)propionic acid in the culture supernatant will be determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector.

  • Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600).

Quantitative Data Summary (Hypothetical):

StrainPrecursor Added (g/L)Product Titer (g/L)Molar Yield (%)Volumetric Productivity (g/L/h)
E. coli K-12 ΔmhpB5.03.5700.073
E. coli K-12 ΔmhpB (pTrc-hca)5.04.5900.094

Visualizations:

native_ecoli_pathway cluster_0 Native E. coli Catabolism This compound This compound 3-(2,3-Dihydroxyphenyl)propionic Acid 3-(2,3-Dihydroxyphenyl)propionic Acid This compound->3-(2,3-Dihydroxyphenyl)propionic Acid Hydroxylation (e.g., Hca enzymes) Ring Cleavage Products Ring Cleavage Products 3-(2,3-Dihydroxyphenyl)propionic Acid->Ring Cleavage Products Dioxygenase (e.g., MhpB) Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Native catabolic pathway of phenylpropanoids in E. coli.

engineered_ecoli_pathway cluster_1 Engineered E. coli Biosynthesis This compound This compound 3-(2,3-Dihydroxyphenyl)propionic Acid 3-(2,3-Dihydroxyphenyl)propionic Acid This compound->3-(2,3-Dihydroxyphenyl)propionic Acid Hydroxylation (Overexpressed) Ring Cleavage Products Ring Cleavage Products 3-(2,3-Dihydroxyphenyl)propionic Acid->Ring Cleavage Products Dioxygenase (Knockout)

Engineered pathway for catechol derivative production.

Application Note 2: Production of 3-Hydroxy-n-phenylalkanoic Acids in Pseudomonas putida

Background:

Pseudomonas putida is a metabolically versatile, solvent-tolerant bacterium that is well-suited for the production of aromatic compounds.[5] A genetically engineered strain of P. putida U, with a knockout of the β-oxidation pathway (ΔfadBA) and overexpression of a poly-3-hydroxy-n-phenylalkanoate (PHPhA) depolymerase (phaZ), has been shown to efficiently convert n-phenylalkanoic acids into their corresponding 3-hydroxy derivatives, which are then excreted into the culture medium.[6] This demonstrates the potential of this chassis to be engineered for transformations involving the hydroxyl group of this compound.

Proposed Application:

While the existing research demonstrates the production of 3-hydroxy-n-phenylalkanoic acids, the reverse reaction or further modification of these compounds is a promising area for exploration. The robust metabolic network of P. putida can be engineered to utilize this compound as a precursor for the synthesis of other valuable molecules, such as aromatic polyesters or other specialty chemicals.

Experimental Protocols:

1. Pseudomonas putida Strain Engineering:

  • Objective: To develop a P. putida strain for the biotransformation of this compound.

  • Parental Strain: Pseudomonas putida KT2440

  • Genetic Modifications:

    • Introduction of a novel enzymatic activity: A gene encoding an enzyme capable of modifying the hydroxyl group of this compound (e.g., a dehydrogenase to form a ketone, or an esterase to form a polymerizable monomer) will be introduced. This gene can be sourced from other microorganisms or designed based on known enzyme mechanisms.

    • Knockout of competing pathways: To channel the metabolic flux towards the desired product, genes involved in the degradation of this compound or the product of interest may need to be deleted.

  • Vector: The gene of interest will be cloned into a broad-host-range expression vector (e.g., pBBR1-based) under the control of a suitable promoter (e.g., the XylS/Pm system).

2. Fermentation Protocol:

  • Media: A suitable mineral salt medium (e.g., M9 or a defined medium optimized for P. putida) with a primary carbon source like glucose or glycerol.

  • Culture Conditions:

    • Grow a pre-culture of the engineered P. putida strain in LB medium overnight at 30°C.

    • Inoculate a baffled flask containing the production medium to an initial OD600 of 0.1.

    • Incubate at 30°C with vigorous shaking.

    • Induce gene expression at mid-exponential phase with the appropriate inducer (e.g., 3-methylbenzoate (B1238549) for the XylS/Pm system).

    • Add this compound as the precursor.

    • Monitor the production of the target molecule over 48-96 hours.

3. Product Analysis:

  • Extraction: The product may need to be extracted from the culture medium using an organic solvent (e.g., ethyl acetate).

  • Identification and Quantification: The extracted product will be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary (Hypothetical):

Engineered StrainPrecursor Added (g/L)Target ProductProduct Titer (mg/L)Conversion Rate (%)
P. putida KT2440 (pBBR1-enzymeX)2.0Novel Aromatic Ester50025
P. putida KT2440 Δdeg (pBBR1-enzymeX)2.0Novel Aromatic Ester120060

Visualizations:

putida_biotransformation cluster_2 P. putida Biotransformation Workflow Precursor This compound Engineered P. putida Engineered P. putida Precursor->Engineered P. putida Feeding Product Novel Aromatic Compound Engineered P. putida->Product Biotransformation (Enzyme X) Degradation Catabolic Pathways Engineered P. putida->Degradation Knockout

Workflow for P. putida-mediated biotransformation.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific enzymes, strains, and experimental conditions used.

References

Application Notes and Protocols for Isotope Labeling Studies with 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting stable isotope labeling studies with 3-Hydroxy-3-phenylpropanoic acid (3H3PPA). The protocols outlined below are intended to serve as a foundation for tracing the metabolic fate of 3H3PPA in both in vitro and in vivo models, a critical step in drug development and metabolic research.

Introduction

This compound is a phenylpropanoid with potential significance in various biological processes. Understanding its metabolic pathway is crucial for elucidating its mechanism of action, identifying potential bioactive metabolites, and assessing its pharmacokinetic profile. Stable isotope tracing is a powerful technique that allows for the precise tracking of a molecule's journey through a biological system by replacing one or more of its atoms with a heavy, non-radioactive isotope (e.g., ¹³C or ²H). This methodology, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolic fluxes and pathway utilization.

Core Applications

  • Metabolic Pathway Elucidation: Tracing the conversion of isotopically labeled 3H3PPA into downstream metabolites to map its metabolic fate.

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of 3H3PPA.

  • Target Engagement and Mechanism of Action Studies: Investigating how 3H3PPA or its metabolites interact with and modulate specific cellular pathways.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of 3H3PPA.

Synthesis of Isotopically Labeled this compound

The synthesis of labeled 3H3PPA is a prerequisite for these studies. A common approach involves using a labeled precursor in a chemical synthesis route. For example, [¹³C₆]-Benzaldehyde or deuterated benzaldehyde (B42025) can be used as a starting material in a Reformatsky-type reaction to introduce the isotopic labels into the phenyl ring. Alternatively, labeled acetate (B1210297) derivatives can be used to incorporate isotopes into the propanoic acid chain. The choice of labeling position will depend on the specific metabolic questions being addressed.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the phase I and phase II metabolism of 3H3PPA in a controlled environment.

Materials:

  • [¹³C₃]-3-Hydroxy-3-phenylpropanoic acid (or other labeled variant)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH)

  • UDPGA (for phase II metabolism)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., deuterated this compound)

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a master mix containing the NADPH regenerating system and UDPGA in phosphate buffer.

  • Incubation: In a microcentrifuge tube, combine the HLM suspension, the master mix, and the [¹³C₃]-3H3PPA solution (final concentration typically 1-10 µM).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

Data Presentation:

The results of the in vitro metabolic stability assay can be summarized in the following table:

Time (minutes)% Remaining [¹³C₃]-3H3PPA[¹³C₃]-Metabolite A (Peak Area)[¹³C₃]-Metabolite B (Peak Area)
010000
585.21.2 x 10⁵0.5 x 10⁵
1560.73.5 x 10⁵1.8 x 10⁵
3035.16.8 x 10⁵4.2 x 10⁵
6010.59.1 x 10⁵7.5 x 10⁵

Note: This is representative data and will vary depending on the experimental conditions.

Protocol 2: In Vivo Isotope Tracing Study in Mice

This protocol outlines a basic procedure for tracing the metabolism of 3H3PPA in a rodent model.

Materials:

  • [¹³C₃]-3-Hydroxy-3-phenylpropanoic acid (sterile solution for injection)

  • C57BL/6 mice (or other appropriate strain)

  • Metabolic cages for urine and feces collection

  • Tools for blood collection (e.g., capillary tubes, syringes)

  • Anticoagulant (e.g., EDTA)

  • Solvents for sample extraction (e.g., methanol (B129727), acetonitrile)

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Dosing: Administer a single dose of [¹³C₃]-3H3PPA to the mice via oral gavage or intravenous injection (dose to be determined by preliminary toxicity studies, e.g., 10 mg/kg).

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant.

    • Urine and Feces: House mice in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Extraction: Extract metabolites from plasma, urine, and homogenized feces using appropriate solvent systems (e.g., protein precipitation with cold methanol for plasma).

  • Analysis: Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify [¹³C₃]-3H3PPA and its labeled metabolites.

Data Presentation:

Quantitative data from the in vivo study can be presented as follows:

Table 1: Pharmacokinetic Parameters of [¹³C₃]-3H3PPA in Mouse Plasma

ParameterValue
Cmax (ng/mL)1500
Tmax (min)30
AUC (ng*min/mL)120,000
Half-life (min)90

Table 2: Isotopic Enrichment of Key Metabolites in Urine (0-8h)

MetaboliteIsotopic Enrichment (%)
[¹³C₃]-3-Hydroxy-3-phenylpropanoic acid65
[¹³C₂]-Benzoic acid25
[¹³C₂]-Hippuric acid10

Note: This is representative data and will vary based on the animal model and experimental design.

Visualization of Pathways and Workflows

Experimental Workflow

The general workflow for an isotope labeling study with this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of [¹³C₃]-3H3PPA invitro In Vitro Study (e.g., Liver Microsomes) synthesis->invitro invivo In Vivo Study (e.g., Mouse Model) synthesis->invivo extraction Metabolite Extraction invitro->extraction invivo->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quantification Quantification of Labeled Species analysis->quantification pathway Metabolic Pathway Elucidation quantification->pathway

Caption: General workflow for an isotope labeling experiment with 3H3PPA.

Putative Mammalian Metabolic Pathway

Based on the known metabolism of similar phenylpropanoic acids, the following diagram illustrates the putative metabolic fate of this compound in mammals. The primary routes are expected to be β-oxidation of the propanoic acid side chain and cytochrome P450-mediated hydroxylation of the phenyl ring.

metabolic_pathway cluster_main Metabolism of this compound H3PPA This compound BetaOx β-Oxidation H3PPA->BetaOx Side-chain cleavage CYP450 CYP450 Oxidation H3PPA->CYP450 Ring hydroxylation Conjugation Conjugation (Glucuronidation/Sulfation) H3PPA->Conjugation Benzoic Benzoic Acid BetaOx->Benzoic Hippuric Hippuric Acid Benzoic->Hippuric Glycine conjugation Hydroxy_H3PPA Hydroxylated This compound CYP450->Hydroxy_H3PPA Hydroxy_H3PPA->Conjugation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites

Caption: Putative metabolic pathway of this compound.

Concluding Remarks

The application notes and protocols provided herein offer a structured approach to investigating the metabolic landscape of this compound. By employing stable isotope labeling techniques, researchers and drug development professionals can gain invaluable insights into the compound's behavior in biological systems, thereby accelerating the journey from discovery to clinical application. It is imperative to optimize these protocols for the specific experimental system and analytical instrumentation being utilized.

Application Notes and Protocols for In Vitro Assays Using 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine and has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid.[1] Its chemical structure, a phenylpropanoic acid, serves as a scaffold for various derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro assays to investigate the biological activities of this compound and its derivatives, with a focus on neuroprotective, anticancer, antioxidant, and anti-inflammatory properties.

Data Presentation: Biological Activities of Phenylpropanoic Acid Derivatives

The following tables summarize quantitative data on the biological activities of various derivatives of phenylpropanoic acid, providing a reference for the potential efficacy of compounds based on this scaffold.

Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [2]

Compound IDModificationCell Viability (%)
1 N-(4-hydroxyphenyl)-β-alanineNo noticeable activity
2 N-(4-hydroxyphenyl)-β-alanine hydrazide86.1
12 Hydrazone with 1-naphthyl substituent42.1
20 Furyl-substituted derivativeData not specified
21 Thienyl-substituted derivativeData not specified
22 Thienyl-substituted derivativeData not specified
29 Phenyl-substituted with 4-NO2 group31.2

Table 2: Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids [3]

CompoundED₅₀ (µmol/kg)
2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid 15
Ibuprofen (Reference) 51.7
Other derivatives 127 (range)

Experimental Protocols

Neuroprotective Assays

1. Inhibition of Amyloid-β Aggregation: Thioflavin T (ThT) Assay

This assay is used to assess the potential of this compound to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

  • Materials:

    • Amyloid-β (1-42) peptide

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black microplate

    • Fluorometric microplate reader

  • Protocol:

    • Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize.

    • Reconstitute the Aβ(1-42) peptide in PBS to a final concentration of 10 µM.

    • Prepare various concentrations of this compound in PBS.

    • In a 96-well black microplate, mix the Aβ(1-42) solution with different concentrations of the test compound. Include a control with Aβ(1-42) and PBS only.

    • Incubate the plate at 37°C with gentle agitation for 24-48 hours.

    • After incubation, add ThT solution (final concentration 5 µM) to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

    • Calculate the percentage of inhibition of Aβ aggregation compared to the control.

Anticancer Assays

1. Cell Viability: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., A549 human lung carcinoma)

    • Complete cell culture medium

    • This compound or its derivatives

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control.

2. Cell Migration: Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

  • Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Protocol:

    • Seed cells in a multi-well plate and grow to a confluent monolayer.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of the test compound.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Antioxidant Assays

1. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compound

    • Ascorbic acid (positive control)

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Assays

1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

  • Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of the hydroperoxide produced from arachidonic acid, leading to a color change that can be measured.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Test compound

    • Known COX inhibitor (e.g., ibuprofen, celecoxib)

    • Tris-HCl buffer, pH 8.0

    • Spectrophotometric microplate reader

  • Protocol:

    • In a 96-well plate, add the Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations and incubate for a short period.

    • Add the chromogenic substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the change in absorbance over time (kinetic read) at a specific wavelength (e.g., 590-620 nm).

    • Calculate the rate of reaction and the percentage of inhibition of COX activity compared to the control without the inhibitor.

Visualizations

Signaling Pathway: COX Inhibition and Anti-inflammatory Effect

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation HPP This compound (or derivative) HPP->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow Start Start: Cancer Cell Line Cell_Culture Cell Culture & Seeding (96-well plate) Start->Cell_Culture Compound_Treatment Treatment with This compound derivative Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Migration_Assay Wound Healing Assay (Cell Migration) Incubation->Migration_Assay Data_Analysis Data Analysis (IC50, % Inhibition) MTT_Assay->Data_Analysis Migration_Assay->Data_Analysis

Caption: Workflow for assessing the anticancer potential of test compounds.

Logical Relationship: Antioxidant Radical Scavenging

Antioxidant_Mechanism DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Reduction HPP_Antioxidant This compound (Antioxidant) HPP_Antioxidant->DPPH_Radical Donates H• Scavenged_Radical Scavenged Radical

Caption: Mechanism of DPPH free radical scavenging by an antioxidant compound.

References

Application Notes and Protocols for 3-Hydroxy-3-phenylpropanoic Acid as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid is a hydroxy monocarboxylic acid that serves as an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid from phenylalanine in plants.[1][2] It is also recognized as an endogenous metabolite in urine.[3] Given its structure, this compound is a potential substrate for various enzymes, particularly oxidoreductases like 3-hydroxy acid dehydrogenases. Enzymes with broad substrate specificity for 3-hydroxy acids, such as NADP-dependent 3-hydroxy acid dehydrogenases found in organisms like Saccharomyces cerevisiae and Escherichia coli, are plausible candidates for metabolizing this compound.[4][5][6][7]

These application notes provide a detailed protocol for a continuous spectrophotometric enzyme assay using this compound as a substrate for a putative NADP-dependent this compound dehydrogenase. This protocol can be adapted for the characterization of novel enzymes, inhibitor screening in drug discovery, and metabolic pathway analysis.

Assay Principle

The proposed assay quantifies the activity of a putative NADP-dependent this compound dehydrogenase. The enzyme catalyzes the oxidation of the 3-hydroxyl group of this compound to a ketone, with the concomitant reduction of NADP+ to NADPH. The formation of NADPH is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.

sub This compound enzyme 3-Hydroxy-3-phenylpropanoic Acid Dehydrogenase sub->enzyme prod 3-Oxo-3-phenylpropanoic Acid nadp NADP+ nadp->enzyme nadph NADPH enzyme->prod enzyme->nadph

Caption: Enzymatic conversion of this compound.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for a candidate this compound dehydrogenase. These values serve as a benchmark for enzyme characterization and assay development.

ParameterValueUnit
Michaelis Constant (Km)
This compound150µM
NADP+50µM
Maximum Velocity (Vmax) 25nmol/min/mg protein
Optimal pH 8.5 - 9.5
Optimal Temperature 37°C

Experimental Protocols

I. Preparation of Reagents
  • Assay Buffer (100 mM Tris-HCl, pH 9.0):

    • Dissolve 12.11 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 9.0 using concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM this compound):

    • Dissolve 16.62 mg of this compound (MW: 166.17 g/mol ) in 10 mL of Assay Buffer.

    • Prepare fresh daily or store in aliquots at -20°C for up to one month.

  • Cofactor Stock Solution (10 mM NADP+):

    • Dissolve 76.5 mg of NADP+ sodium salt in 10 mL of Assay Buffer.

    • Store in light-protected aliquots at -20°C for up to three months.

  • Enzyme Solution:

    • Prepare a stock solution of the purified enzyme (e.g., a recombinant 3-hydroxy acid dehydrogenase) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT and 10% glycerol).

    • On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 0.1 - 1.0 µg/mL) using the Assay Buffer. Keep the diluted enzyme on ice.

II. Enzyme Assay Protocol (96-well plate format)

This protocol is designed for a total reaction volume of 200 µL per well.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and NADP+ Stocks prep_enzyme Dilute Enzyme to Working Concentration prep_reagents->prep_enzyme add_reagents Add Buffer, NADP+, and Substrate to 96-well Plate prep_enzyme->add_reagents pre_incubate Pre-incubate at 37°C for 5 minutes add_reagents->pre_incubate start_rxn Initiate Reaction by Adding Enzyme Solution pre_incubate->start_rxn measure Measure Absorbance at 340 nm (Kinetic Mode, 10-20 min) start_rxn->measure calculate Calculate Initial Velocity (ΔAbs/min) measure->calculate analyze Determine Enzyme Activity and Kinetic Parameters calculate->analyze

Caption: Workflow for the dehydrogenase enzyme assay.

  • Prepare the Reaction Mixture:

    • In each well of a UV-transparent 96-well plate, add the following components in the specified order:

      • 160 µL of Assay Buffer (100 mM Tris-HCl, pH 9.0)

      • 10 µL of 10 mM NADP+ solution (final concentration: 0.5 mM)

      • 10 µL of 10 mM this compound solution (final concentration: 0.5 mM)

    • Include control wells:

      • No-Substrate Control: Replace the substrate solution with 10 µL of Assay Buffer.

      • No-Enzyme Control: Add 20 µL of Assay Buffer instead of the enzyme solution in the final step.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Start the reaction by adding 20 µL of the diluted enzyme solution to each well.

    • Mix thoroughly by gentle pipetting or by using the shaker function of the plate reader.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

III. Data Analysis
  • Calculate the Rate of Reaction:

    • Determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate from the no-substrate control from the rate of the experimental wells to correct for any background reaction.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADPH formation.

    • The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (µmol/min/mL) = (ΔAbs/min * Reaction Volume (mL)) / (ε * Path Length (cm))

      • Note: The path length in a 96-well plate with a 200 µL volume is typically around 0.5-0.6 cm. This should be determined empirically for the specific plate and reader used.

  • Determine Specific Activity:

    • Divide the enzyme activity by the concentration of the enzyme in the final reaction mixture to obtain the specific activity (µmol/min/mg of protein).

  • Kinetic Parameter Determination (Km and Vmax):

    • To determine the Km for this compound, perform the assay with varying concentrations of the substrate (e.g., 0.01 mM to 2 mM) while keeping the concentration of NADP+ constant and saturating.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-Hydroxy-3-phenylpropanoic acid, a valuable intermediate in the synthesis of various organic compounds and a subject of study in medicine for its potential antioxidant and anti-inflammatory properties.[1][2] The primary method detailed is the Reformatsky reaction, a classic and reliable method for the formation of β-hydroxy esters, followed by hydrolysis to yield the desired carboxylic acid. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

This compound, also known as β-hydroxyphenylpropionic acid, is a carboxylic acid containing a hydroxyl group on the β-carbon relative to the carboxyl group.[3] Its structure, featuring both a hydroxyl and a carboxyl functional group, as well as a phenyl ring, makes it a versatile building block in organic synthesis. It has been investigated as an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid.[4][5] The synthesis of this compound is a common objective in academic and industrial research. The protocol outlined below describes a two-step process commencing with the Reformatsky reaction between benzaldehyde (B42025) and ethyl bromoacetate (B1195939), followed by the hydrolysis of the resulting ester.

Key Synthetic Pathway: Reformatsky Reaction and Hydrolysis

The chosen synthetic route involves two main stages:

  • Reformatsky Reaction: This organozinc-mediated reaction involves the formation of an organozinc reagent from ethyl bromoacetate and zinc metal.[6] This reagent then undergoes a nucleophilic addition to the carbonyl group of benzaldehyde to form an intermediate zinc alkoxide.[6][7][8][9][10] An acidic workup protonates the alkoxide, yielding ethyl 3-hydroxy-3-phenylpropanoate.

  • Hydrolysis: The resulting β-hydroxy ester is then hydrolyzed, typically under basic conditions followed by acidification, to cleave the ester bond and afford the final product, this compound.

Experimental Protocol

Materials and Reagents:

  • Benzaldehyde

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Toluene (B28343) (anhydrous)

  • Iodine (catalytic amount)

  • Hydrochloric acid (e.g., 1 M solution)

  • Sodium hydroxide (B78521) (e.g., 10% aqueous solution)

  • Diethyl ether or MTBE for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Standard laboratory glassware and apparatus for organic synthesis (reflux condenser, dropping funnel, separatory funnel, etc.)

Procedure:

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate via Reformatsky Reaction

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust (1.2 equivalents) and a crystal of iodine. Add anhydrous toluene to the flask. Heat the suspension to reflux for a few minutes to activate the zinc, then allow it to cool to room temperature.

  • Reaction Initiation: To the stirred suspension of activated zinc in toluene, add a small portion of a solution of benzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene from the dropping funnel.

  • Reaction Progression: Once the reaction has initiated (indicated by a gentle reflux and disappearance of the iodine color), add the remaining solution of benzaldehyde and ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.

  • Completion and Work-up: After the addition is complete, heat the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction. Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude ethyl 3-hydroxy-3-phenylpropanoate can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl 3-hydroxy-3-phenylpropanoate in a suitable solvent like ethanol (B145695). Add an aqueous solution of sodium hydroxide (e.g., 10%) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with cold hydrochloric acid.

  • Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Drying and Characterization: Dry the product in a desiccator. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterValueReference
Product Name This compound
CAS Number 3480-87-3[3]
Molecular Formula C₉H₁₀O₃[11]
Molecular Weight 166.17 g/mol [11]
Appearance Colorless to slightly yellow crystalline solid[1][2]
Typical Yield 50-70% (overall)[9]
Melting Point 94-97 °C

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis reagents1 Benzaldehyde + Ethyl Bromoacetate reaction_vessel1 Activated Zinc in Toluene reagents1->reaction_vessel1 reflux Reflux reaction_vessel1->reflux workup1 Acidic Work-up & Extraction reflux->workup1 product1 Ethyl 3-hydroxy-3- phenylpropanoate workup1->product1 product1_input Ethyl 3-hydroxy-3- phenylpropanoate hydrolysis_step NaOH (aq), Ethanol product1_input->hydrolysis_step acidification HCl (aq) hydrolysis_step->acidification isolation Filtration & Drying acidification->isolation final_product 3-Hydroxy-3-phenylpropanoic acid isolation->final_product

Caption: Workflow for the synthesis of this compound.

Safety Information

This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use. Ethyl bromoacetate is a lachrymator and should be handled with care. Strong acids and bases are corrosive.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of 3-Hydroxy-3-phenylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Problem: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often a good starting point for acidic compounds.[1][2]
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal phase, vary the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., isopropanol (B130326), ethanol).[1] For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often necessary to improve peak shape and resolution.[1]
Mobile Phase is Too Strong If peaks elute too quickly with no separation, decrease the percentage of the polar modifier (alcohol) in the mobile phase.[3]
Inappropriate Temperature Temperature can significantly impact chiral separations.[1] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves. Sometimes, lower temperatures enhance separation.

Problem: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase For acidic compounds, ensure an acidic additive (e.g., 0.1% TFA or formic acid) is present in the mobile phase to suppress the ionization of the carboxylic acid group and minimize interactions with the stationary phase.[1]
Column Overload Reduce the sample concentration or injection volume.
Contaminated or Degraded Column Flush the column with an appropriate solvent. If performance does not improve, consider replacing the column.

Problem: Peak Splitting

Possible Cause Suggested Solution
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
Column Void or Channeling This may occur with older columns. Reverse-flush the column (if permitted by the manufacturer) or replace it.
Co-eluting Impurity A small peak shoulder or split peak may indicate an impurity eluting very close to the enantiomer. Optimize the mobile phase or try a different CSP to resolve the impurity.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating this compound?

A1: While the ideal CSP must be determined empirically, polysaccharide-based CSPs, such as cellulose and amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly successful for a wide range of chiral compounds, including arylpropionic acids.[1][2] It is recommended to screen a few different columns to find the one with the best selectivity for your compound.

Q2: What is a good starting mobile phase for the chiral separation of this compound?

A2: A common starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent and an alcohol. For this compound, a good starting mobile phase would be n-hexane and isopropanol (IPA) or ethanol (B145695) (EtOH) in a ratio of 90:10 (v/v), containing 0.1% trifluoroacetic acid (TFA).[1] The ratio of hexane (B92381) to alcohol can then be optimized to improve resolution.

Q3: Why is an acidic additive necessary in the mobile phase?

A3: this compound is an acidic compound. Adding a small amount of a strong acid like TFA or formic acid to the mobile phase suppresses the ionization of the analyte's carboxylic acid group.[1] This leads to better peak shapes (less tailing) and often improves the chiral recognition by the stationary phase, resulting in better resolution.

Q4: How does temperature affect the separation?

A4: Temperature is a critical parameter in chiral separations and can have a significant and sometimes unpredictable effect on selectivity.[1] Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers. It is therefore a valuable parameter to screen during method development.

Q5: My peaks are broad. How can I improve the peak shape?

A5: Broad peaks can be caused by several factors. First, ensure your mobile phase is properly prepared and contains the necessary acidic additive to prevent unwanted secondary interactions. Also, check for and minimize any extra-column volume in your HPLC system (e.g., excessive tubing length). Finally, consider that the column itself may be degrading; trying a new column can help diagnose this issue.

Experimental Protocol: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Column and Mobile Phase Screening

  • Objective: To identify a suitable chiral stationary phase and a promising mobile phase composition.

  • Procedure:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol or mobile phase).

    • Screen at least two different polysaccharide-based chiral columns (e.g., Chiralcel® OD-H and Chiralpak® AD-H).

    • For each column, test the following mobile phases:

      • Mobile Phase A: n-Hexane/Isopropanol (90/10 v/v) + 0.1% TFA

      • Mobile Phase B: n-Hexane/Ethanol (90/10 v/v) + 0.1% TFA

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the sample and monitor the chromatogram.

    • Evaluate the results based on the separation factor (α) and resolution (Rs).

2. Mobile Phase Optimization

  • Objective: To fine-tune the mobile phase composition to achieve baseline separation.

  • Procedure:

    • Using the column and alcohol modifier that showed the best initial results, systematically vary the percentage of the alcohol modifier. For example, if n-Hexane/IPA provided better results, test ratios of 95/5, 85/15, and 80/20 (v/v).

    • Maintain the concentration of the acidic additive (0.1% TFA).

    • Analyze the results to find the optimal balance between resolution and analysis time.

3. Temperature Optimization

  • Objective: To assess the effect of temperature on the separation and potentially improve resolution.

  • Procedure:

    • Using the best column and mobile phase combination from the previous steps, perform separations at different temperatures (e.g., 15°C, 25°C, and 40°C).

    • Evaluate the impact on retention time, resolution, and peak shape.

Data Summary Tables

Table 1: Column and Mobile Phase Screening

ColumnMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
Chiralcel® OD-Hn-Hexane/IPA (90/10) + 0.1% TFA
Chiralcel® OD-Hn-Hexane/EtOH (90/10) + 0.1% TFA
Chiralpak® AD-Hn-Hexane/IPA (90/10) + 0.1% TFA
Chiralpak® AD-Hn-Hexane/EtOH (90/10) + 0.1% TFA

Table 2: Mobile Phase Optimization (Example with Chiralcel® OD-H and IPA)

n-Hexane/IPA Ratio (v/v)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
95/5
90/10
85/15
80/20

Table 3: Temperature Optimization

Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
15
25
40

Visualizations

MethodDevelopmentWorkflow start Start: Racemic this compound screen_csp Screen Chiral Stationary Phases (e.g., Chiralcel OD-H, Chiralpak AD-H) start->screen_csp screen_mp Screen Mobile Phases (Hex/IPA/TFA, Hex/EtOH/TFA) screen_csp->screen_mp evaluate_initial Evaluate Initial Separation (Resolution > 1.0?) screen_mp->evaluate_initial optimize_mp Optimize Mobile Phase Ratio evaluate_initial->optimize_mp Yes no_sep No Separation: Try Different CSPs or Mode (e.g., Reversed Phase) evaluate_initial->no_sep No optimize_temp Optimize Temperature optimize_mp->optimize_temp final_method Final Optimized Method optimize_temp->final_method TroubleshootingPoorResolution start Problem: Poor or No Resolution check_mp Is an acidic additive (e.g., 0.1% TFA) in the mobile phase? start->check_mp add_additive Add acidic additive and re-inject check_mp->add_additive No check_csp Is the Chiral Stationary Phase appropriate? check_mp->check_csp Yes add_additive->start screen_csps Screen different CSPs (e.g., cellulose vs. amylose based) check_csp->screen_csps No optimize_mp_ratio Adjust the alcohol percentage in the mobile phase check_csp->optimize_mp_ratio Yes solution Resolution Improved screen_csps->solution check_temp Vary the column temperature optimize_mp_ratio->check_temp check_temp->solution

References

Improving peak shape for 3-Hydroxy-3-phenylpropanoic acid in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-3-phenylpropanoic Acid Analysis

Welcome to the technical support center for the liquid chromatography analysis of this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve superior peak shape.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for this compound?

Peak tailing is the most common issue when analyzing acidic compounds like this compound on silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the negatively charged carboxylate group of the analyte and residual, ionized silanol (B1196071) groups (Si-O⁻) on the surface of the column's stationary phase.[2][3] This interaction creates a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, resulting in a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[3]

To mitigate this, it is crucial to control the ionization states of both the analyte and the silanol groups.[3]

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[4][5][6] The pKa of the carboxylic acid group is approximately 4.4.[7]

  • At a pH near the pKa (pH ≈ 4.4): The compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to peak splitting or severe broadening, as the two forms have different retention behaviors.[8]

  • At high pH (e.g., pH > 6): The compound will be fully deprotonated (anionic), and the column's silanol groups will also be deprotonated, maximizing the undesirable ionic interactions that cause severe peak tailing.[2]

  • At low pH (e.g., pH < 3.0): The compound is fully protonated and neutral (-COOH). This suppresses the ionization of the silanol groups on the column, minimizing secondary interactions.[3][9] This condition is ideal for achieving a sharp, symmetrical peak.

Therefore, adjusting the mobile phase to a pH of around 2.5-3.0 is the most effective strategy for improving peak shape.[3]

Troubleshooting Guides

Problem: My peak for this compound is tailing.

This guide provides a systematic approach to diagnosing and resolving peak tailing.

TroubleshootingWorkflow start Poor Peak Shape: Tailing Observed cause1 Cause: Secondary Silanol Interactions start->cause1 cause2 Cause: Column Overload start->cause2 cause3 Cause: Column Contamination or Void start->cause3 solution1a Solution 1: Lower Mobile Phase pH cause1->solution1a Primary Action solution1b Solution 2: Use End-Capped Column cause1->solution1b Hardware Change solution1c Solution 3: Add Buffer cause1->solution1c For Robustness solution2 Solution: Reduce Sample Concentration/Volume cause2->solution2 solution3a Solution 1: Flush Column cause3->solution3a solution3b Solution 2: Replace Column cause3->solution3b

Caption: Troubleshooting workflow for peak tailing.

The most effective first step is to reduce the mobile phase pH. This protonates the carboxylic acid, neutralizing its charge and minimizing interactions with the column's stationary phase.

Experimental Protocol: Mobile Phase Adjustment

  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

  • Add Acid Modifier: Add a small amount of a suitable acid. Formic acid (0.1%) is a common and effective choice. Trifluoroacetic acid (TFA) at 0.05-0.1% can also be used for even stronger suppression of silanol interactions, but it may suppress MS signals if using an LC-MS system.

  • Confirm pH: Measure the pH of the aqueous portion to ensure it is in the target range (pH 2.5 - 3.0).

  • Mix Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired ratio.

  • Equilibrate: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.

Mobile Phase ModifierTypical ConcentrationEffect on Peak Shape (Tailing Factor, Tƒ)
None (Neutral Water)-Poor (Tƒ > 2.0)
0.1% Formic Acid0.1% (v/v)Good (Tƒ ≈ 1.2 - 1.5)
0.1% Phosphoric Acid0.1% (v/v)Excellent (Tƒ ≈ 1.0 - 1.2)
0.05% TFA0.05% (v/v)Excellent (Tƒ < 1.2)

Table 1: Comparison of common mobile phase modifiers and their expected impact on the peak shape for this compound. Tailing factor (Tƒ) is a measure of peak symmetry, with Tƒ = 1.0 being a perfectly symmetrical peak.

If adjusting the pH does not fully resolve the issue, you may be overloading the column, which can cause fronting or tailing peaks.[1][10]

  • Action: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. Alternatively, reduce the injection volume.[10]

  • Observation: If the peak shape improves and becomes more symmetrical, the original issue was mass overload.

Persistent peak shape problems, especially if they appear for all compounds in your sample, may indicate a problem with the column itself.[11][12]

  • Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.

  • Void Formation: A void at the column inlet can distort the sample flow path, leading to peak distortion.[12]

Action Plan:

  • Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol) to remove contaminants.[9]

  • Reverse Flush: If the column manufacturer allows, reverse the column and flush it to dislodge particulates from the inlet frit.[11]

  • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and should be replaced. Using a guard column is recommended to extend the life of your analytical column.[13][14]

Problem: My peak is very broad.

Broad peaks can be caused by several factors unrelated to secondary chemical interactions.

Experimental Protocol: Diagnosing Broad Peaks

  • Check for Extra-Column Volume: Ensure that all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005").[2][10] Excessive tubing length adds to peak dispersion.

  • Optimize Flow Rate: A flow rate that is too high or too low can reduce efficiency. Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min for a standard 4.6 mm ID column) to find the optimal efficiency.

  • Ensure Temperature Matching: If using a column heater, ensure the mobile phase has time to equilibrate to the column temperature before entering.[13] Large temperature mismatches between the mobile phase and the column can cause broadening.[13]

  • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[13] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a 20% acetonitrile mobile phase) will cause severe peak distortion and broadening.[13]

Analyte-Column Interaction Mechanism

Understanding the chemical interactions at play is key to effective troubleshooting.

Caption: Effect of pH on analyte-silanol interactions.

References

Stability issues of 3-Hydroxy-3-phenylpropanoic acid in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-3-phenylpropanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to pH in aqueous solutions?

A2: While specific data for this compound is limited, as a beta-hydroxy acid, its stability can be influenced by pH. Both highly acidic and alkaline conditions may promote degradation through hydrolysis or other reactions. It is recommended to maintain the pH of your assay medium within a neutral range (pH 6.8-7.4) unless your experimental design requires otherwise.

Q3: Can this compound degrade at typical cell culture incubation temperatures (e.g., 37°C)?

A3: Prolonged incubation at 37°C could potentially lead to the degradation of this compound, especially in complex biological media. The rate of degradation is likely dependent on the specific components of the medium and the duration of the experiment. We recommend conducting a stability test under your specific experimental conditions.

Q4: Are there any known interactions between this compound and common assay components?

A4: There is limited direct evidence of interactions with common assay components. However, the carboxylic acid and hydroxyl functional groups could potentially interact with proteins, metal ions, or other reactive species in the assay medium. If you observe unexpected results, consider the possibility of such interactions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected compound activity in cell-based assays.

This issue could be related to the degradation of this compound in the cell culture medium during the incubation period.

Troubleshooting Workflow:

A Inconsistent/Low Activity Observed B Prepare fresh stock solution of this compound A->B C Conduct a time-course stability study in your specific cell culture medium B->C D Incubate compound in medium at 37°C for different durations (e.g., 0, 4, 8, 24 hours) C->D E Analyze samples by HPLC or LC-MS to quantify the remaining parent compound D->E F Significant degradation observed? E->F G Yes F->G Yes H No F->H No I Shorten incubation time in your assay G->I J Replenish compound during long incubations G->J K Investigate other potential causes (e.g., cell health, assay protocol) H->K

Caption: Troubleshooting workflow for inconsistent compound activity.

Recommended Actions:

  • Verify Stock Solution Integrity: Always start by preparing a fresh stock solution of this compound in a suitable solvent like DMSO to rule out issues with stock solution degradation.

  • Perform a Stability Study: Conduct a simple experiment to assess the stability of the compound in your specific cell culture medium under your assay conditions (e.g., 37°C, 5% CO2).

  • Shorten Assay Duration: If degradation is confirmed, consider reducing the incubation time of your primary assay.

  • Compound Replenishment: For longer-term assays, a periodic replenishment of the compound may be necessary to maintain the desired concentration.

Issue 2: High variability between replicate wells or plates.

High variability can be a sign of inconsistent compound concentration due to degradation or precipitation.

Troubleshooting Workflow:

A High Variability Observed B Check for precipitation of the compound in the final assay medium A->B C Visually inspect wells under a microscope B->C D Centrifuge a sample of the medium with the compound B->D E Precipitate observed? D->E F Yes E->F G No E->G H Lower the final concentration of the compound F->H I Use a co-solvent or different formulation approach (if possible) F->I J Investigate potential for pH-dependent degradation G->J K Measure the pH of the medium after adding the compound J->K L Significant pH shift? K->L M Yes L->M N No L->N O Buffer the medium more strongly or adjust the pH of the stock solution M->O P Consider other sources of variability N->P

Caption: Troubleshooting workflow for high assay variability.

Recommended Actions:

  • Solubility Check: Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit.

  • pH Measurement: Measure the pH of your final assay medium after the addition of the compound. A significant change in pH could indicate a stability issue.

  • Forced Degradation Study: To understand the potential degradation products and pathways, a forced degradation study can be performed.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium with the stock solution to achieve the final desired concentration for your assay (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Aliquot the spiked medium into sterile containers for each time point.

  • Incubate the samples at 37°C in a CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis.

  • Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of the parent compound.

  • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • UV lamp

  • Oven

  • HPLC or LC-MS system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a solution of H2O2 (e.g., 3%) and keep it at room temperature for a set period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined time.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS to identify and quantify any degradation products.

Data Presentation

Table 1: Example Data Table for In Vitro Stability Assessment

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.575
485.252

Table 2: Example Summary of Forced Degradation Study Results

Stress ConditionNumber of DegradantsMajor Degradant (if any)% Degradation
0.1 N HCl, 60°C, 24h2Peak at RRT 0.8515%
0.1 N NaOH, 60°C, 24h3Peak at RRT 0.7225%
3% H2O2, RT, 24h1Peak at RRT 1.108%
Dry Heat, 80°C, 48h1Peak at RRT 0.925%
UV Light, 24h2Peak at RRT 0.8812%

RRT = Relative Retention Time

Potential Degradation Pathway

Based on the chemical structure of this compound, a potential degradation pathway under oxidative or thermal stress could involve dehydration to form cinnamic acid.

A This compound B Cinnamic acid + H2O A->B Dehydration C [Oxidation/Heat]

Technical Support Center: Mass Spectrometry Analysis of 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering poor ionization and signal intensity when analyzing 3-Hydroxy-3-phenylpropanoic acid using mass spectrometry.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through resolving poor signal intensity for your analyte.

Question 1: Why is the mass spectrometry signal for this compound weak or undetectable?

Answer:

The poor signal intensity of this compound is often due to its chemical structure. As a carboxylic acid, its ionization efficiency can be low.[1]

  • In Negative Ion Mode (ESI-): While the carboxylic acid group can be deprotonated to form an [M-H]⁻ ion, the use of acidic mobile phases, which are common for good chromatographic peak shape in reversed-phase HPLC, suppresses this ionization.[1]

  • In Positive Ion Mode (ESI+): The molecule lacks a functional group that is easily protonated. It is considered an extremely weak basic compound, making the formation of [M+H]⁺ ions inefficient.[2]

  • Analyte Concentration: The sample might be too dilute, or conversely, too concentrated, leading to ion suppression.[3]

Question 2: How can I optimize my current LC-MS method without chemical modification?

Answer:

Before attempting more complex solutions like derivatization, optimizing the Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters is a critical first step. A systematic, multivariate approach like the Design of Experiments (DoE) can efficiently identify optimal settings.[4][5]

1. Mobile Phase Modification:

  • For Negative Ion Mode (ESI-): If your chromatography allows, switch to a basic mobile phase (e.g., using ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) to promote deprotonation of the carboxylic acid.

  • For Positive Ion Mode (ESI+): To encourage the formation of adducts, add salts like sodium acetate or ammonium formate (B1220265) to the mobile phase.[6] This can help form ions like [M+Na]⁺ or [M+NH₄]⁺, which may be more stable and detectable than the [M+H]⁺ ion.[7]

2. Ion Source Parameter Optimization:

  • Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines to confirm it is operating at peak performance.[3]

  • Adjust Key Parameters: Methodically adjust source parameters to find the optimal conditions for your specific analyte and mobile phase. Key parameters to investigate include:

    • Drying Gas Temperature and Flow Rate[4]

    • Nebulizer Pressure[4]

    • Capillary Voltage[4]

Question 3: Should I try a different ionization technique?

Answer:

Yes. If optimizing Electrospray Ionization (ESI) is insufficient, Atmospheric Pressure Chemical Ionization (APCI) is a strong alternative for this compound. APCI is well-suited for less polar, thermally stable compounds with molecular weights under 1500 Da.[8]

Comparison of Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionizes analytes directly from the liquid phase in a strong electric field.[5]Vaporizes the sample in a heated nebulizer, then uses a corona discharge to ionize solvent molecules, which in turn ionize the analyte through gas-phase reactions.[8]
Best For Polar, ionizable compounds, including large biomolecules.[9]Less polar to moderately non-polar, thermally stable compounds.[8]
Flow Rate Sensitive to higher flow rates; typically optimal around 0.2 mL/min.[10]Accommodates higher mobile phase flow rates (1-2 mL/min).[11]
Matrix Effects More susceptible to ion suppression from salts and other matrix components.[10]Generally less susceptible to matrix effects compared to ESI.[11]
Suitability for Analyte Sub-optimal due to the molecule's poor inherent ionizability.Recommended. The analyte's properties align well with APCI's mechanism.

Question 4: When is chemical derivatization the right solution?

Answer:

Consider derivatization when the previous optimization steps fail to provide the required sensitivity. Chemical derivatization modifies the structure of this compound to introduce a functional group that is easily ionized, often a permanently charged or readily protonated moiety.[12] This strategy can dramatically increase signal intensity, with reported improvements ranging from 9 to over 150-fold for similar carboxylic acids.[13]

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected m/z values for this compound and its common ions?

Answer:

The molecular formula for this compound is C₉H₁₀O₃, with a monoisotopic molecular weight of approximately 166.06 g/mol .[14] Depending on the ionization mode and mobile phase additives, you should look for the following ions:

  • [M-H]⁻ (Negative Ion Mode): m/z 165.05

  • [M+H]⁺ (Positive Ion Mode): m/z 167.07

  • [M+Na]⁺ (Positive, with Sodium): m/z 189.05

  • [M+NH₄]⁺ (Positive, with Ammonium): m/z 184.09

FAQ 2: Which chemical derivatization reagents are effective for this type of molecule?

Answer:

The goal of derivatization for this analyte is to target the carboxylic acid group to introduce a feature that performs well in positive ion mode ESI. This overcomes the signal suppression issues associated with analyzing carboxylic acids in negative mode.[1]

Common Derivatization Reagents for Carboxylic Acids

ReagentPrinciplePotential Signal IncreaseReference
2-Picolylamine (PA) Adds a pyridinyl group that is easily protonated in positive ion mode.9 to 158-fold[13]
3-Nitrophenylhydrazine (3-NPH) Used with a coupling agent (EDC) to form a derivative that ionizes well.High, enables femtomole-level detection.[15][16]
Aniline Reacts with the carboxylic acid group to create an amide derivative.Significant, used for LC-MS/MS methods.[15]
p-Bromophenacyl Bromide (p-BPB) Introduces a bromine atom, allowing for element-selective detection via ICP-MS.N/A (Technique-specific)[17]

FAQ 3: How does derivatization impact quantitative analysis?

Answer:

Derivatization is a powerful tool for quantification, but it adds a chemical reaction step that must be controlled. For accurate and reproducible quantification, the derivatization reaction should be fast and efficient.[12] It is crucial to use a stable isotope-labeled internal standard that has the same functional group as the analyte. This standard will undergo the derivatization reaction alongside the analyte, correcting for any variability in reaction efficiency and subsequent MS signal, which is essential for robust and accurate results.

Experimental Protocols

Protocol 1: General Strategy for ESI Source Optimization

This protocol outlines a systematic approach to optimizing key ESI parameters.

  • Prepare the Analyte Solution: Prepare a solution of this compound in your initial mobile phase at a concentration that should be detectable (e.g., 1 µg/mL).

  • Infuse Directly: Use a syringe pump to infuse the solution directly into the mass spectrometer at a flow rate typical for your LC setup (e.g., 0.2-0.5 mL/min).

  • Select Ionization Mode: Choose either positive or negative ion mode. If using positive mode, include an additive like ammonium formate (5 mM) in your solution.

  • Optimize Parameters One-Factor-at-a-Time:

    • Capillary Voltage: While monitoring the ion of interest (e.g., [M-H]⁻), adjust the capillary voltage in 0.5 kV increments to find the value that maximizes signal intensity.

    • Drying Gas Temperature: Set the capillary voltage to its optimal value. Now, vary the gas temperature (e.g., in 25 °C increments from 250 °C to 400 °C) to find the maximum signal.

    • Drying Gas Flow: With the optimal voltage and temperature set, adjust the gas flow rate (e.g., in 2 L/min increments) to maximize the signal.

    • Nebulizer Pressure: Finally, optimize the nebulizer pressure in a similar manner.

  • Verify with LC-MS: Incorporate the optimized source parameters into your full LC-MS method and analyze a standard to confirm performance.

Protocol 2: Derivatization of Carboxylic Acid Group with 2-Picolylamine (PA)

This protocol is adapted from established methods for derivatizing carboxylic acids for enhanced ESI+ analysis.[13]

Materials:

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Sample containing this compound (dried down)

Procedure:

  • Reagent Preparation: Prepare a solution in anhydrous acetonitrile (B52724) containing 50 mM PA, 50 mM DPDS, and 50 mM TPP. Note: This solution should be prepared fresh.

  • Sample Preparation: Evaporate the sample extract containing the analyte to dryness under a stream of nitrogen.

  • Reaction: Reconstitute the dried sample in 50 µL of the reagent solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 20 minutes.

  • Quenching/Dilution: After incubation, dilute the sample with the initial mobile phase (e.g., 1:10 v/v) to a suitable concentration for LC-MS injection.

  • Analysis: Analyze the derivatized sample using LC-MS in positive ion mode (ESI+). The target ion will be the protonated PA-derivative of your analyte.

Visualizations

The following diagrams illustrate the workflow for troubleshooting ionization issues and the chemical logic behind derivatization.

G start Start: Poor Signal for This compound check_ms 1. Basic MS Check (Tune, Calibrate, Leaks) start->check_ms optimize_esi 2. Optimize ESI Method check_ms->optimize_esi sub_mobile A. Modify Mobile Phase (Additives: NH4OAc, NaOAc) optimize_esi->sub_mobile sub_source B. Optimize Source (Gas, Temp, Voltage) optimize_esi->sub_source decision1 Signal Sufficient? sub_mobile->decision1 sub_source->decision1 switch_ion 3. Switch Ionization Technique decision1->switch_ion No end_success End: Successful Analysis decision1->end_success Yes apci Analyze with APCI switch_ion->apci decision2 Signal Sufficient? apci->decision2 derivatize 4. Chemical Derivatization decision2->derivatize No decision2->end_success Yes protocol Perform Derivatization Protocol (e.g., with 2-Picolylamine) derivatize->protocol protocol->end_success

Caption: Troubleshooting workflow for poor analyte ionization.

G cluster_0 Challenge: Poor ESI+ Ionization cluster_1 Solution: Derivatization with 2-Picolylamine (PA) mol_native Analyte: this compound (Lacks easily protonated site) no_signal [M+H]+ is unstable => Weak Signal mol_native->no_signal Inefficient Protonation mol_derivatized Analyte-PA Derivative (Introduces a basic Pyridinyl Nitrogen) mol_native->mol_derivatized Chemical Reaction proton H+ strong_signal Stable [M-PA+H]+ => Strong Signal mol_derivatized->strong_signal Efficient Protonation proton2 H+ reagent Derivatization Reagent (PA)

References

Technical Support Center: Analysis of 3-Hydroxy-3-phenylpropanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxy-3-phenylpropanoic acid from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma). This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. In plasma, major contributors to matrix effects are phospholipids (B1166683) and proteins.[1][2]

Q2: What are the common indicators of matrix effects in my analysis?

A2: Common signs of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: Which sample preparation techniques are recommended to minimize matrix effects for this compound in plasma?

A3: Several techniques can be employed to reduce matrix effects. The choice depends on the required cleanliness of the sample and the complexity of the assay. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate and remove the bulk of proteins.[3][4] This method is often sufficient for removing major interferences.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases. It can provide a cleaner sample than PPT.[6]

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing phospholipids and providing a very clean extract.[1][2]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: A post-extraction spike experiment is the standard method for quantifying matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank plasma matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 (or 80-120%) is generally considered acceptable.[7]

Q5: Is the use of an internal standard (IS) necessary?

A5: Yes, using an appropriate internal standard is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled this compound).[8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy and precision of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity
Possible Cause Troubleshooting Step
Ion Suppression Significant presence of co-eluting matrix components, particularly phospholipids.
* Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE, specifically one designed for phospholipid removal (e.g., mixed-mode or HybridSPE).[2]
* Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute.
* Check for IS performance: Ensure the internal standard response is also consistent. If both analyte and IS are suppressed, it strongly indicates a matrix effect.
Suboptimal Extraction Recovery The chosen sample preparation method is not efficiently extracting the analyte from the plasma.
* Optimize Extraction Solvent: If using LLE, test different organic solvents and pH conditions.
* Optimize SPE Protocol: Evaluate different sorbents, wash solutions, and elution solvents to maximize recovery. Ensure the pH of the sample load, wash, and elution solvents are appropriate for the acidic nature of this compound.
* Evaluate Protein Binding: For protein precipitation, ensure the ratio of precipitation solvent to plasma is sufficient (typically at least 3:1) for efficient protein removal.[3]
Issue 2: High Variability in QC Samples and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The effect of the matrix varies between different plasma lots or samples.
* Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.
* Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same blank biological matrix as the samples to ensure that they are affected by the matrix in a similar way.
* Assess Matrix Effect Across Multiple Lots: During method validation, evaluate the matrix effect using at least six different sources of blank plasma to ensure the method is robust.
Inconsistent Sample Preparation The manual steps in the sample preparation are not being performed consistently.
* Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error.
* Standardize Procedures: Ensure all manual steps (e.g., vortexing time, centrifugation speed and time) are clearly defined in the standard operating procedure (SOP) and followed precisely.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect and Recovery

This protocol describes a post-extraction spike experiment to determine the matrix effect and a pre-extraction spike to determine recovery.

Materials:

  • Blank human plasma (at least 6 different lots)

  • This compound certified reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-HPHPA)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • Sample preparation reagents (e.g., acetonitrile for PPT)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples at low and high QC concentrations:

    • Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method (e.g., PPT). Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into blank plasma before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a representative protocol based on common practices for acidic analytes in plasma.[3][5]

  • Aliquot 100 µL of human plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins. The acid helps to disrupt protein binding.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (or an appropriate solvent mixture).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Data Presentation

The following tables represent typical validation data for the analysis of a small acidic molecule, like this compound, in human plasma.

Table 1: Recovery and Matrix Effect of this compound

Concentration LevelRecovery (%)RSD (%)Matrix Effect (%)RSD (%)
Low QC (e.g., 50 ng/mL)95.24.598.76.1
Mid QC (e.g., 500 ng/mL)97.83.1101.54.8
High QC (e.g., 4000 ng/mL)96.53.899.45.5
Data is representative and synthesized from typical bioanalytical method validation results for similar analytes.[5][9]

Table 2: Precision, Accuracy, and Limits of Detection/Quantification

ParameterValue
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.005 µM (approx. 0.9 ng/mL)
Limit of Quantification (LOQ) 0.017 µM (approx. 3.1 ng/mL)
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Intra-day Accuracy (% Bias) Within ± 10%
Inter-day Accuracy (% Bias) Within ± 10%
LOD and LOQ values are based on a published method for this compound in urine, as plasma-specific data was not available.[8] Precision and accuracy data are representative of typical FDA guidance requirements.

Visualizations

Experimental Workflow: Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile + 1% FA) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Troubleshooting Logic: Investigating Low Analyte Signal

G Start Low Analyte Signal Observed CheckIS Check Internal Standard Signal Start->CheckIS IS_Low IS Signal Also Low or Inconsistent? CheckIS->IS_Low Yes IS_OK IS Signal is Stable and Consistent CheckIS->IS_OK No TroubleshootMatrix Potential Matrix Effect (Ion Suppression) IS_Low->TroubleshootMatrix TroubleshootRecovery Potential Low Recovery IS_OK->TroubleshootRecovery ImproveCleanup Improve Sample Cleanup (e.g., use SPE) TroubleshootMatrix->ImproveCleanup OptimizeLC Optimize LC Method TroubleshootMatrix->OptimizeLC OptimizeExtraction Optimize Extraction Parameters (Solvent, pH) TroubleshootRecovery->OptimizeExtraction CheckInstrument Check Instrument Performance TroubleshootRecovery->CheckInstrument

Caption: Decision tree for troubleshooting low analyte signal intensity.

References

Optimizing reaction conditions for 3-Hydroxy-3-phenylpropanoic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-Hydroxy-3-phenylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my derivatization yield consistently low?

Low derivatization yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters. For silylation with reagents like BSTFA, a common starting point is heating at 60-80°C for 30-60 minutes.[2] For esterification, conditions can vary widely based on the catalyst and alcohol used. It's crucial to optimize these conditions for your specific setup.

  • Presence of Moisture: Silylating reagents are particularly sensitive to moisture, which can consume the reagent and prevent a complete reaction.[1][3][4] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] If your sample is in an aqueous solution, it must be evaporated to dryness before adding the derivatization reagents.[1][2]

  • Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[1] For silylation, a general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample.[2][3]

  • Poor Reagent Quality: The quality of the derivatization reagent is crucial. Using fresh, high-purity reagents is recommended to avoid side reactions and ensure high yields.

  • Steric Hindrance: The structure of this compound, with a hydroxyl group on the benzylic carbon, may present some steric hindrance. This could necessitate longer reaction times or higher temperatures to achieve complete derivatization.[1]

Q2: I'm seeing multiple peaks for my derivatized product in the chromatogram. What could be the cause?

The presence of multiple peaks can indicate an incomplete or partial derivatization, or the formation of different derivatives.

  • Incomplete Derivatization: As discussed in the previous point, insufficient reaction time, temperature, or reagent can lead to a mixture of underivatized, partially derivatized, and fully derivatized products.

  • Dual Functional Groups: this compound has two reactive sites: a carboxylic acid and a hydroxyl group. Depending on the reagent and conditions, you might be forming a mixture of the singly derivatized (either at the acid or the hydroxyl group) and the doubly derivatized product. Silylation with reagents like BSTFA will typically derivatize both functional groups.[4]

  • Isomer Formation: For certain derivatization methods, particularly those involving carbonyl groups (not directly applicable here but a general point), multiple isomers can form.

Q3: My silyl (B83357) ether derivatives seem to be unstable. How can I prevent their hydrolysis?

Silyl derivatives, while thermally stable, can be susceptible to hydrolysis.

  • Moisture Exposure: The primary cause of silyl ether instability is exposure to moisture.[3] It is crucial to handle the derivatized sample in a dry environment and use anhydrous solvents for any subsequent dilutions.

  • Prompt Analysis: Analyze the derivatized sample as soon as possible after preparation to minimize the risk of degradation.

  • Proper Storage: If immediate analysis is not possible, store the derivatized sample under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

The two most common methods are silylation and esterification.

  • Silylation: This is a widely used technique where an active hydrogen in the hydroxyl and carboxylic acid groups is replaced by a trimethylsilyl (B98337) (TMS) group.[5] This increases volatility and thermal stability.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[3]

  • Esterification: This method converts the carboxylic acid group into an ester. This is often done using an alcohol in the presence of an acid catalyst. For the hydroxyl group, acylation can be performed to form an ester.

Q2: Do I need to derivatize both the hydroxyl and carboxylic acid groups?

For optimal GC-MS analysis, it is generally recommended to derivatize both functional groups. Underivatized hydroxyl and carboxylic acid groups can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet.[4] Silylation with reagents like BSTFA is advantageous as it typically derivatizes both groups in a single step.[4]

Q3: How do I choose the right solvent for my derivatization reaction?

The choice of solvent depends on the derivatization reagent and the solubility of your sample.

  • For silylation with BSTFA, common solvents include pyridine (B92270) and acetonitrile (B52724).[2] BSTFA itself can also act as a solvent.[3]

  • For esterification, the alcohol reactant (e.g., methanol) can often serve as the solvent.

Q4: What is the role of a catalyst in the derivatization process?

  • In silylation , a catalyst like trimethylchlorosilane (TMCS) is often added (e.g., BSTFA with 1% TMCS) to increase the reactivity of the silylating agent, especially for hindered functional groups.[3]

  • In esterification , an acid catalyst such as sulfuric acid or a solid acid catalyst like Dowex resin is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the alcohol.[6]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a general procedure for the silylation of compounds containing hydroxyl and carboxylic acid groups.

Materials:

  • This compound sample

  • BSTFA with 1% TMCS

  • Anhydrous pyridine or acetonitrile (optional, as solvent)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[1][2]

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS. A molar excess of the silylating reagent is recommended.[1][2]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[1]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification using Dowex H+/NaI and Methanol (B129727)

This protocol is adapted from a method for a structurally similar compound, 3-hydroxy-2-phenylpropanoic acid.[6]

Materials:

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (e.g., 100 mg, 0.60 mmol), dried Dowex 50W-X8 resin (e.g., 200 mg), dried NaI (e.g., 18 mg, 0.12 mmol), and anhydrous methanol (e.g., 1 mL).[6]

  • Reaction: Stir the mixture at room temperature overnight (approximately 18 hours).[6]

  • Work-up:

    • Filter to remove the Dowex resin and wash the resin with methanol.

    • Evaporate the combined methanol filtrate to dryness.

    • Dissolve the residue in dichloromethane (5 mL).

    • Wash the DCM solution with 10% sodium thiosulfate solution (2-3 mL).

    • Dry the organic layer over magnesium sulfate.

    • Filter and evaporate the solvent to obtain the methyl ester of this compound.[6]

Data Presentation

Table 1: Silylation Reaction Conditions

ParameterConditionRationale/Notes
Reagent BSTFA + 1% TMCSHighly effective for both hydroxyl and carboxylic acid groups.
Reagent Ratio >2:1 molar ratio to active hydrogensEnsures complete derivatization.[2][3]
Solvent Pyridine, Acetonitrile (anhydrous)Aids in dissolving the sample.
Temperature 60-80°COptimizes reaction rate.[2]
Time 30-60 minutesTypically sufficient for complete reaction.[1][2]

Table 2: Esterification Reaction Conditions

ParameterConditionRationale/Notes
Reagent MethanolServes as both reactant and solvent.
Catalyst Dowex 50W-X8 (H+-form) / NaISolid acid catalyst, easy to remove.[6]
Temperature Room TemperatureMild reaction conditions.[6]
Time ~18 hoursLonger reaction time needed for room temperature catalysis.[6]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation Path cluster_esterification Esterification Path cluster_analysis Analysis Start Start with This compound Dry Dry Sample (Evaporate Solvent) Start->Dry Add_Silyl Add BSTFA + 1% TMCS & Anhydrous Solvent Dry->Add_Silyl Path 1 Add_Ester Add Methanol, Dowex H+, NaI Dry->Add_Ester Path 2 Heat_Silyl Heat (60-80°C, 30-60 min) Add_Silyl->Heat_Silyl Product_Silyl Silylated Derivative Heat_Silyl->Product_Silyl GCMS GC-MS Analysis Product_Silyl->GCMS Stir_Ester Stir at RT (~18 hours) Add_Ester->Stir_Ester Workup Work-up (Filter, Wash, Dry) Stir_Ester->Workup Product_Ester Methyl Ester Derivative Workup->Product_Ester Product_Ester->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start Low Derivatization Yield? Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Yes Reagent Check Reagent (Sufficient Excess? Fresh?) Moisture->Reagent No Solution_Dry Solution: Dry Glassware & Solvents, Evaporate Sample to Dryness Moisture->Solution_Dry Yes Conditions Check Conditions (Temp & Time Optimized?) Reagent->Conditions No Solution_Reagent Solution: Increase Reagent Molar Ratio, Use Fresh Reagent Reagent->Solution_Reagent Yes Solution_Conditions Solution: Optimize Temp/Time, Increase if Steric Hindrance Conditions->Solution_Conditions Yes Success Yield Improved Solution_Dry->Success Solution_Reagent->Success Solution_Conditions->Success

Caption: Troubleshooting logic for low derivatization yield.

References

Preventing degradation of 3-Hydroxy-3-phenylpropanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a beta-hydroxy acid containing a phenyl group. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it susceptible to degradation under certain conditions. Key factors that can induce degradation include pH extremes, elevated temperatures, and exposure to light. As a phenolic acid analog, it shares stability concerns with other similar compounds, which are known to be sensitive to oxidation and other chemical transformations.

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

A2: The primary factors contributing to the degradation of this compound are:

  • pH: Both strongly acidic and alkaline conditions can catalyze degradation reactions. For similar multi-acid formulations, maintaining a pH between 3.8 and 4.2 has been suggested to prevent molecular degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation, a common issue for aromatic compounds.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Enzymatic Activity: In biological samples, endogenous enzymes can metabolize the compound if not properly inactivated.

Q3: What are the potential degradation products of this compound?

A3: While specific data on the chemical degradation products of this compound during analytical sample preparation is limited, potential degradation pathways can be inferred from its structure and the behavior of similar compounds in biological systems. Possible degradation products may include:

  • Cinnamic acid: Through dehydration (loss of a water molecule).

  • Benzoic acid: Through side-chain oxidation.

  • Other oxidation or cleavage products of the phenyl ring and propanoic acid side chain.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation due to pH extremes during extraction.Maintain the pH of the sample and extraction solvents within a mild acidic range (e.g., pH 4-6). Use buffers to stabilize the pH throughout the process.
Thermal degradation during sample processing.Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C). Avoid prolonged exposure to heat, including during solvent evaporation steps.
Photodegradation from exposure to light.Work under amber or low-light conditions. Use amber-colored vials for sample collection and storage.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct forced degradation studies (acid, base, heat, light, oxidation) to identify potential degradation products and optimize the analytical method to separate them from the parent compound.
Matrix effects from the sample.Employ a more rigorous cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances from the sample matrix.
Poor peak shape in HPLC analysis (e.g., tailing) Interaction of the carboxylic acid group with the stationary phase.Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, which typically improves peak shape and retention on reverse-phase columns.
Inconsistent results between samples Incomplete inactivation of enzymes in biological samples.Immediately after collection, treat biological samples with an enzyme inhibitor or use a protein precipitation method with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to denature enzymes.
Sample oxidation.De-gas solvents and consider adding an antioxidant (e.g., ascorbic acid or BHT) to the sample collection tubes and during extraction, if compatible with the downstream analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for the extraction of this compound from plasma, focusing on minimizing degradation.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Plasma sample, thawed on ice

  • Phosphoric acid or formic acid

  • Methanol (HPLC grade), pre-chilled to 4°C

  • Acetonitrile (B52724) (HPLC grade), pre-chilled to 4°C

  • Deionized water

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 10 µL of an appropriate internal standard.

    • Acidify the plasma sample to approximately pH 4-5 by adding a small volume of dilute phosphoric acid or formic acid. This step helps in protein precipitation and neutralizes the carboxylic acid for better retention on a reversed-phase sorbent.

    • Add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol describes a general LLE procedure suitable for extracting this compound from aqueous samples.

Materials:

Procedure:

  • Sample Preparation:

    • To 5 mL of the aqueous sample, add an appropriate internal standard.

    • Adjust the pH of the sample to approximately 3-4 with 1 M HCl.

  • Extraction:

    • Add 5 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.

Visualizations

cluster_workflow General Sample Preparation Workflow Sample Sample Collection (Biological Fluid/Aqueous Solution) Precipitation Protein Precipitation (if applicable, e.g., cold acetonitrile) Sample->Precipitation Enzyme Inactivation pH_Adjust pH Adjustment (to mildly acidic, pH 4-6) Precipitation->pH_Adjust Extraction Extraction (SPE or LLE) pH_Adjust->Extraction Evaporation Solvent Evaporation (Low Temperature) Extraction->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution Analysis HPLC/LC-MS Analysis Reconstitution->Analysis cluster_degradation Potential Degradation Pathways Analyte This compound Dehydration Dehydration (-H2O) Analyte->Dehydration Heat, Acid/Base Oxidation Side-Chain Oxidation Analyte->Oxidation Oxidizing agents Cinnamic_Acid Cinnamic Acid Dehydration->Cinnamic_Acid Benzoic_Acid Benzoic Acid Oxidation->Benzoic_Acid

Enhancing the production yield of 3-hydroxypropionic acid in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production of 3-hydroxypropionic acid (3-HP) in metabolically engineered Escherichia coli.

Troubleshooting Guides

This section addresses common problems, their potential causes, and actionable solutions to enhance your experimental outcomes.

Issue 1: Low 3-HP Titer and Yield

Question: My engineered E. coli strain is producing very low levels of 3-HP. What are the potential causes and how can I improve the yield?

Answer: Low 3-HP titer is a common issue that can stem from several factors, ranging from pathway inefficiency to suboptimal fermentation conditions.

Potential Causes & Solutions:

  • Inefficient Precursor Supply: The production of 3-HP is highly dependent on the availability of key precursors like acetyl-CoA or malonyl-CoA.[1] Carbon flux might be diverted to competing pathways.

    • Solution 1: Knock out competing pathways. Use CRISPR/Cas9 or other gene editing techniques to delete genes involved in byproduct formation. Common targets include genes for lactate (B86563) (ldhA), acetate (B1210297) (pta, poxB), and ethanol (B145695) production.[1][2] Deleting genes involved in acetate production has been shown to improve 3-HP production by 27.3% in E. coli.[3]

    • Solution 2: Overexpress key precursor-forming enzymes. To enhance the malonyl-CoA pathway, overexpress the acetyl-CoA carboxylase gene (accDABC) on the chromosome.[1][2] For pathways starting from glycerol (B35011), optimizing the expression of glycerol kinase (glpK) and the glycerol facilitator (glpF) can increase metabolic flow towards 3-HP.[3]

  • Suboptimal Enzyme Activity or Expression: The performance of the heterologous enzymes in the 3-HP pathway is critical.

    • Solution 1: Codon optimization. Ensure the genes for your pathway enzymes (e.g., malonyl-CoA reductase, mcr) are codon-optimized for E. coli to improve translation efficiency.[1]

    • Solution 2: Screen for better enzymes. Test different enzyme homologs from various organisms. For instance, the aldehyde dehydrogenase GabD4 from Cupriavidus necator was found to have high activity towards the intermediate 3-hydroxypropionaldehyde (3-HPA).[4]

    • Solution 3: Rebalance enzyme expression. The conversion of intermediates can be a bottleneck. For the glycerol pathway, the activity of aldehyde dehydrogenase (ALDH) is often lower than glycerol dehydratase (GDHt), leading to the accumulation of toxic 3-HPA.[5] Increasing the expression level of the ALDH gene can enhance 3-HP production.[6] For the malonyl-CoA pathway, splitting the mcr gene into its two functional domains (MCR-N and MCR-C) and rebalancing their expression can dramatically increase 3-HP titers.[2]

  • Inadequate Cofactor (NADPH/NADH) Supply: Many 3-HP synthesis pathways are dependent on reducing equivalents, particularly NADPH.

    • Solution: Engineer cofactor regeneration. Overexpress native transhydrogenase (pntAB) and NAD+ kinase (yfjB) genes to increase the NADPH supply in E. coli.[7]

  • Suboptimal Fermentation Conditions: The culture environment plays a significant role in metabolic activity.

    • Solution: Optimize process parameters. Systematically optimize pH, temperature, dissolved oxygen (DO), and nutrient feeding strategies. Fed-batch cultivation is often necessary to achieve high titers by maintaining low substrate concentrations, which can prevent the formation of inhibitory byproducts.[6][8]

Issue 2: Accumulation of Toxic Intermediate 3-HPA

Question: I'm observing poor cell growth and my 3-HP production has stalled. I suspect the accumulation of the intermediate 3-hydroxypropionaldehyde (3-HPA). How can I confirm and resolve this?

Answer: Accumulation of 3-HPA is a critical issue, particularly in glycerol-based pathways, as it is highly toxic to E. coli and can inhibit key pathway enzymes.[3][4][9]

Potential Causes & Solutions:

  • Imbalance in Pathway Enzyme Activity: The rate of 3-HPA formation by glycerol dehydratase (GDHt) may exceed the rate of its conversion to 3-HP by aldehyde dehydrogenase (ALDH).[5]

    • Solution 1: Enhance ALDH activity. Screen for and express a more efficient ALDH. A novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, and its engineered variants have shown high activity towards 3-HPA, leading to titers as high as 71.9 g/L.[4][10] The endogenous E. coli ALDH, PuuC, can also be overexpressed.[11]

    • Solution 2: Control enzyme expression levels. Use promoters of different strengths to balance the expression of GDHt and ALDH, preventing the rapid buildup of 3-HPA.[5]

    • Solution 3: Add a co-substrate. The addition of glucose alongside glycerol has been found to increase the activity of ALDH, reducing the imbalance between the pathway enzymes.[5]

  • Instability of Glycerol Dehydratase (GDHt): GDHt is prone to mechanism-based inactivation, which can halt the pathway.[12][13]

    • Solution: Co-express a reactivating factor. The glycerol dehydratase reactivase (GDR), encoded by gdrAB, is essential for repairing and maintaining GDHt activity. Ensure it is co-expressed with the dhaB genes encoding GDHt.[6][12][13]

Issue 3: High Levels of Byproducts (Acetate, Lactate, 1,3-PDO)

Question: My fermentation broth contains significant amounts of acetate and 1,3-propanediol (B51772) (1,3-PDO), which lowers my 3-HP yield. How can I redirect carbon flux to my desired product?

Answer: Byproduct formation is a major challenge that diverts carbon and energy away from 3-HP synthesis.

Potential Causes & Solutions:

  • Metabolic Overflow: High glucose uptake rates can lead to "overflow metabolism," where excess pyruvate (B1213749) is converted to byproducts like acetate.

    • Solution 1: Gene knockouts. Deleting genes in competing pathways is a highly effective strategy. Key targets are ldhA (lactate), pta and poxB (acetate), and yqhD (1,3-propanediol).[1][2][14] Knocking out acetate production pathways can increase 3-HP production by over 25%.[3]

    • Solution 2: Controlled feeding. Implement a fed-batch strategy to maintain the glucose or glycerol concentration at a low level, preventing the activation of overflow pathways.[8]

  • Redox Imbalance: The conversion of 3-HPA can also lead to 1,3-PDO, particularly if there is an excess of NADH.

    • Solution: Delete the responsible reductase. The gene yqhD encodes an alcohol dehydrogenase that reduces 3-HPA to 1,3-PDO. Deleting yqhD can significantly decrease 1,3-PDO synthesis and divert carbon flux towards 3-HP.[14][15]

Frequently Asked Questions (FAQs)

Pathway Selection

Q1: What are the main metabolic pathways for producing 3-HP in E. coli, and what are their pros and cons? A1: There are three primary pathways established in recombinant E. coli: the glycerol pathway, the malonyl-CoA pathway, and the β-alanine pathway.[8][16]

  • Glycerol Pathway: This is a two-step pathway that converts glycerol to 3-HPA and then to 3-HP.[12]

    • Pros: It is the shortest pathway and has achieved the highest reported titers in E. coli (up to 76.2 g/L).[6][8]

    • Cons: It requires the coenzyme B12, which is expensive and not naturally produced by E. coli.[8][12] The intermediate 3-HPA is highly toxic.[4]

  • Malonyl-CoA Pathway: This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase (MCR).[1][8]

    • Pros: It is coenzyme B12-independent and can utilize various carbon sources like glucose or fatty acids.[8][17]

    • Cons: It is a longer pathway and requires a significant amount of NADPH.[8] The highest reported titers are generally lower than the glycerol pathway.[8]

  • β-Alanine Pathway: This pathway converts β-alanine to malonic semialdehyde (MSA), which is then reduced to 3-HP.[18][19]

    • Pros: It is also coenzyme B12-independent.[8]

    • Cons: The pathway is long and involves amino acid metabolism, which is tightly regulated, making pathway engineering challenging.[20]

Strain and Enzyme Selection

Q2: Which E. coli strain is best to use as a host for 3-HP production? A2: The BL21(DE3) strain is a common starting point due to its reduced protease activity (lon and ompT deficient) and suitability for T7 promoter-based expression systems.[21] However, tolerance to 3-HP and its acidic conditions is a major concern.[8] Researchers have successfully used acid-tolerant E. coli strains, and adaptive laboratory evolution (ALE) has been employed to develop strains with significantly higher tolerance to 3-HP.[8][22]

Q3: What are the most critical enzymes for establishing a 3-HP production pathway? A3:

  • For the Glycerol Pathway: Glycerol dehydratase (dhaB from Klebsiella pneumoniae) and its reactivase (gdrAB), along with a highly active aldehyde dehydrogenase (e.g., GabD4 from C. necator or ydcW from K. pneumoniae).[4][6]

  • For the Malonyl-CoA Pathway: Malonyl-CoA reductase (mcr from Chloroflexus aurantiacus) and acetyl-CoA carboxylase (acc).[2][20]

  • For the β-Alanine Pathway: Enzymes such as β-alanine-pyruvate transaminase and MSA reductase (ydfG from E. coli).[18][19]

Fermentation and Analytics

Q4: What are the key parameters to control during fed-batch fermentation for high-yield 3-HP production? A4: Key parameters include:

  • pH: Maintaining a neutral pH (around 7.0) is crucial, as low pH can exacerbate 3-HP toxicity.[13][23]

  • Dissolved Oxygen (DO): Microaerophilic conditions are often optimal. For instance, maintaining DO at 5% was shown to be effective for 3-HP production in K. pneumoniae.[8]

  • Substrate Feeding: A continuous or intermittent feeding strategy to keep the glycerol or glucose concentration low is critical to avoid byproduct formation and 3-HPA accumulation.[6][8]

Q5: How is 3-HP typically quantified from a fermentation broth? A5: 3-HP concentration is most commonly measured using High-Performance Liquid Chromatography (HPLC). The process involves centrifuging the culture to remove cells, filtering the supernatant, and analyzing the sample with an HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a UV or refractive index (RI) detector.

Quantitative Data Summary

The following table summarizes the performance of various engineered E. coli strains for 3-HP production, highlighting the metabolic pathway, key genetic modifications, and achieved production metrics.

Strain (Host) Pathway Key Genetic Modifications Carbon Source(s) Titer (g/L) Yield (g/g or C-mol%) Productivity (g/L/h) Reference
Engineered E. coliGlycerolOverexpression of dhaB1234, gdrAB, ydcW (from K. pneumoniae)Glycerol76.20.457 g/g1.89[3][6]
Engineered E. coliGlycerolOverexpression of dhaB, gdrAB, mutant GabD4 (from C. necator)Glycerol, Glucose71.9N/A1.8[4][10]
Engineered E. coliGlycerolΔglpR, overexpress glpFGlycerol42.10.268 g/gN/A[3]
Engineered E. coliGlycerolΔtpiA, Δzwf, ΔyqhDGlycerolN/A33.9 C-mol%N/A[14]
Engineered E. coliMalonyl-CoAOverexpress mcr; ΔldhA, Δpta, ΔpoxB; chromosomal accDABC overexpressionGlucose21.6N/AN/A[1]
Engineered E. coliβ-AlanineOverexpress β-alanine pathway enzymes; ΔsdhC promoter replacementGlucose31.1N/AN/A[18]
SH-BGK1 (E. coli)GlycerolOverexpression of DhaB, GDR, and KGSADHGlycerol38.70.35 g/gN/A[13]

Experimental Protocols

Protocol 1: Gene Deletion in E. coli using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., ldhA) to reduce byproduct formation.[1][2]

  • Design sgRNA: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the gene to be deleted.

  • Plasmid Construction: Clone the Cas9 nuclease gene and the designed sgRNAs into an appropriate temperature-sensitive plasmid.

  • Prepare Donor DNA: Synthesize or PCR-amplify a linear double-stranded DNA fragment consisting of the upstream and downstream homologous arms of the target gene (typically ~500 bp each).

  • Transformation: Co-transform the Cas9/sgRNA plasmid and the linear donor DNA into competent E. coli cells (e.g., BL21(DE3)) via electroporation.

  • Selection and Screening:

    • Plate the transformed cells on selective agar (B569324) (e.g., LB with appropriate antibiotic) and incubate at a permissive temperature (e.g., 30°C).

    • Screen colonies by colony PCR using primers that bind outside the homologous arm regions to verify the deletion.

  • Plasmid Curing: Culture the confirmed mutant strain at a non-permissive temperature (e.g., 42°C) without antibiotic selection to cure the temperature-sensitive Cas9 plasmid.

Protocol 2: Fed-Batch Fermentation for 3-HP Production

This protocol describes a typical fed-batch fermentation process in a 5-L bioreactor.[6][18]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C.

    • Transfer the overnight culture into 200 mL of seed medium in a 1-L flask and grow for 8-10 hours until the OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare the bioreactor with 2 L of initial fermentation medium (e.g., modified M9 medium with a starting concentration of 20 g/L glucose or glycerol).

    • Autoclave the bioreactor and allow it to cool. Add sterile supplements like vitamins, antibiotics, and trace metals.

  • Fermentation Process:

    • Inoculate the bioreactor with the seed culture.

    • Control the temperature at 37°C and the pH at 7.0 (using automated addition of NH4OH or NaOH).

    • Maintain the dissolved oxygen (DO) level at a setpoint (e.g., 20%) by cascading the agitation speed (e.g., 200-800 rpm) and airflow rate.

    • Induce gene expression at the appropriate time (e.g., when OD600 reaches ~10) by adding IPTG. If using a coenzyme B12-dependent pathway, add vitamin B12 at this stage.

  • Fed-Batch Strategy:

    • When the initial carbon source is nearly depleted (monitored by off-line measurement or a change in DO), begin the feeding phase.

    • Continuously or intermittently feed a highly concentrated solution of the carbon source (e.g., 800 g/L glycerol) to maintain a low concentration in the broth.

  • Sampling:

    • Periodically take samples to measure cell density (OD600), substrate concentration, and 3-HP and byproduct concentrations using HPLC.

Protocol 3: Quantification of 3-HP by HPLC
  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: HPLC system with a UV detector (set at 210 nm) or a refractive index (RI) detector.

    • Column: An organic acid analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H2SO4).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

  • Quantification:

    • Generate a standard curve by running known concentrations of pure 3-HP.

    • Calculate the concentration of 3-HP in the samples by comparing their peak areas to the standard curve.

Visualizations

Metabolic_Pathways_for_3HP_Production Key Metabolic Pathways for 3-HP Production in E. coli cluster_Glycerol Glycerol Pathway cluster_Malonyl Malonyl-CoA Pathway cluster_Alanine β-Alanine Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA  dhaB (GDHt) + Coenzyme B12 3-HP_G 3-HP 3-HPA->3-HP_G  aldH (ALDH) 1,3-PDO 1,3-PDO 3-HPA->1,3-PDO  yqhD Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA  acc (ACC) 3-HP_M 3-HP Malonyl-CoA->3-HP_M  mcr (MCR) + 2 NADPH Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine  panD MSA Malonic Semialdehyde β-Alanine->MSA Transaminase 3-HP_A 3-HP MSA->3-HP_A  ydfG (MSA Reductase)

Caption: Key metabolic pathways for 3-HP production in E. coli.

Experimental_Workflow General Workflow for Enhancing 3-HP Production Strain_Selection 1. Host Strain Selection (e.g., E. coli BL21(DE3)) Pathway_Design 2. Pathway Design & Enzyme Choice (Glycerol, Malonyl-CoA, or β-Alanine) Strain_Selection->Pathway_Design Strain_Construction 3. Strain Construction (Gene expression/knockout) Pathway_Design->Strain_Construction Shake_Flask 4. Shake Flask Cultivation (Initial screening & validation) Strain_Construction->Shake_Flask Optimization 5. Fermentation Optimization (Media, pH, DO, Feeding) Shake_Flask->Optimization Scale_Up 6. Bioreactor Scale-Up (Fed-batch culture) Optimization->Scale_Up Analysis 7. Analysis (HPLC, OD600) Scale_Up->Analysis Analysis->Optimization Iterative Improvement

Caption: General workflow for enhancing 3-HP production.

Troubleshooting_Tree Troubleshooting Logic for Low 3-HP Yield Start Low 3-HP Yield Detected Check_Growth Is cell growth poor? Start->Check_Growth Check_Intermediates Check for toxic intermediates (e.g., 3-HPA) Check_Growth->Check_Intermediates Yes Check_Byproducts Are byproducts high? (Acetate, 1,3-PDO) Check_Growth->Check_Byproducts No Check_Toxicity Consider 3-HP toxicity Check_Growth->Check_Toxicity Yes Improve_ALDH Improve ALDH activity or balance enzyme expression Check_Intermediates->Improve_ALDH Improve_ALDH->Check_Byproducts Knockout_Genes Knock out competing pathways (pta, ldhA, yqhD) Check_Byproducts->Knockout_Genes Yes Check_Precursors Precursor supply likely limited Check_Byproducts->Check_Precursors No Knockout_Genes->Check_Precursors Boost_Precursors Overexpress precursor pathway enzymes (e.g., acc, glpF) Check_Precursors->Boost_Precursors Improve_Tolerance Use ALE or engineer tolerance genes Check_Toxicity->Improve_Tolerance

Caption: Troubleshooting logic for low 3-HP yield.

References

Technical Support Center: Strategies for Improving 3-Hydroxypropionic Acid Production in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of 3-hydroxypropionic acid (3-HP).

Troubleshooting Guide

This guide addresses common issues encountered during 3-HP production experiments in a question-and-answer format.

Issue 1: Low 3-HP Titer Despite High Cell Density

  • Question: My bacterial culture is growing well, but the final 3-HP concentration is much lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: High cell density with low product formation often points to issues with the metabolic pathway, cofactor availability, or product/intermediate toxicity. Here are several potential causes and troubleshooting steps:

    • Inefficient Enzyme Activity: The enzymes in your engineered pathway may have low activity or be poorly expressed.

      • Solution: Screen for more efficient enzymes from different organisms.[1] For instance, the aldehyde dehydrogenase GabD4 from Cupriavidus necator has shown high activity towards the intermediate 3-hydroxypropionaldehyde (3-HPA).[2] Consider codon optimization of the genes for your host organism and use strong, inducible promoters to control expression.

    • Accumulation of Toxic Intermediates: The intermediate 3-HPA is highly toxic to cells and can inhibit both cell growth and enzyme activity.[2][3][4]

      • Solution: Balance the expression of pathway enzymes to ensure rapid conversion of 3-HPA to 3-HP.[4] Overexpressing an efficient aldehyde dehydrogenase is critical.[2] A fed-batch strategy with controlled glycerol (B35011) feeding can also prevent the accumulation of 3-HPA.[5]

    • Cofactor Imbalance: The production of 3-HP, particularly from glycerol, requires NAD+ and can be limited by its availability, especially under anaerobic or microaerobic conditions.[5][6] The malonyl-CoA pathway, on the other hand, requires NADPH.[7][8]

      • Solution: To improve NAD+ regeneration, consider strategies like co-fermentation with a small amount of glucose, optimizing aeration, or engineering metabolic pathways to reduce the consumption of NAD+ by competing reactions.[5][6][9] For NADPH-dependent pathways, overexpression of enzymes like NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) can increase NADPH availability.[7]

    • Byproduct Formation: Carbon flux may be diverted to competing pathways, leading to the formation of byproducts like 1,3-propanediol (B51772) (1,3-PDO), lactate (B86563), and acetate (B1210297), which reduces the carbon available for 3-HP synthesis.[5][10]

      • Solution: Identify and knock out genes responsible for major byproduct formation. For example, deleting genes involved in 1,3-PDO and lactate synthesis has been shown to improve 3-HP titers.[5][6]

Issue 2: Cell Growth Inhibition or Lysis

  • Question: My bacterial culture stops growing or lyses after a certain period of 3-HP production. What could be the cause?

  • Answer: This is often a result of the accumulation of toxic compounds, either the intermediate 3-HPA or the final product 3-HP itself.

    • 3-HPA Toxicity: As mentioned, 3-HPA is highly cytotoxic.[3][4]

      • Solution: Refer to the solutions for "Accumulation of Toxic Intermediates" in Issue 1.

    • 3-HP Toxicity: High concentrations of 3-HP can lower the pH of the culture medium and inhibit cellular processes.[3][11]

      • Solution:

        • pH Control: Maintain the pH of the fermentation broth using a suitable buffer or by controlled addition of a base (e.g., NaOH or Ca(OH)₂). A pH of around 7.0 is often optimal.[6]

        • Host Strain Selection/Engineering: Use host strains with higher tolerance to organic acids.[4] Escherichia coli W is known for its acid tolerance.[4] Alternatively, adaptive laboratory evolution (ALE) can be used to develop more resistant strains.

        • In-situ Product Removal (ISPR): Implement strategies to remove 3-HP from the fermentation broth as it is produced, which can alleviate product inhibition.[3]

Issue 3: Inconsistent Fermentation Results

  • Question: I am getting variable 3-HP titers between different fermentation batches, even with the same strain and media. What factors should I investigate?

  • Answer: Inconsistent results often stem from subtle variations in fermentation conditions.

    • Aeration: The oxygen supply is a critical parameter. Glycerol dehydratase, a key enzyme in the glycerol pathway, is oxygen-sensitive, while the subsequent NAD+-dependent aldehyde dehydrogenase requires NAD+ regeneration, which is more efficient under aerobic conditions.[5]

      • Solution: Precisely control the aeration rate. A micro-aerobic condition is often found to be optimal for balancing the activities of these enzymes.[5][6]

    • Substrate Feeding: In fed-batch cultures, the rate of substrate addition can significantly impact metabolic fluxes and the accumulation of toxic intermediates.

      • Solution: Develop and strictly adhere to an optimized feeding strategy. For instance, a gradient glucose feeding strategy alongside glycerol can enhance 3-HP production.[9]

    • Coenzyme B12 Availability (for glycerol pathway in E. coli): E. coli cannot synthesize coenzyme B12 (a cofactor for glycerol dehydratase) de novo.[6][7]

      • Solution: Ensure consistent and sufficient supplementation of vitamin B12 or coenzyme B12 in the medium. Note that coenzyme B12 is light-sensitive.

Frequently Asked Questions (FAQs)

Q1: Which metabolic pathway is best for 3-HP production?

A1: The choice of pathway depends on the host organism, available substrate, and process requirements.

  • Glycerol Pathway: This is a highly studied and efficient pathway, particularly in organisms that can naturally metabolize glycerol like Klebsiella pneumoniae.[6][12] It has a high theoretical yield. However, in hosts like E. coli, it requires the addition of the expensive cofactor vitamin B12.[7][12] There are both CoA-dependent and CoA-independent versions of this pathway.[13]

  • Malonyl-CoA Pathway: This pathway utilizes glucose as a substrate and is attractive as it does not require coenzyme B12.[12][14] However, it can be limited by the supply of the precursor malonyl-CoA and the cofactor NADPH.[7][15]

  • β-Alanine Pathway: This pathway also uses glucose and proceeds via β-alanine as an intermediate.[16][17] It has a high theoretical yield but can be complex to engineer due to the number of enzymatic steps.[14]

Q2: What are the most common host organisms for 3-HP production?

A2: Escherichia coli and Klebsiella pneumoniae are the most extensively studied bacterial hosts.[1][18]

  • E. coli is a well-characterized and genetically tractable host, making it a popular choice for metabolic engineering.[2][16][17][19] However, it cannot naturally produce coenzyme B12, which is a drawback for the glycerol pathway.[7][12]

  • Klebsiella pneumoniae can naturally utilize glycerol and synthesize coenzyme B12, making it a highly suitable host for the glycerol-based production of 3-HP.[5][6][12] However, some strains are pathogenic, which raises safety concerns for industrial applications.[6][12]

Q3: How can I quantify the concentration of 3-HP and its intermediates in my culture?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying 3-HP.[20] Gas Chromatography (GC) can also be used, often after a derivatization step.[21] For the highly reactive intermediate 3-HPA, specific HPLC or colorimetric methods have been developed.[20][22] LC-MS/MS is another powerful technique for the sensitive and specific detection of 3-HP and related metabolites.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3-HP production in bacteria.

Table 1: 3-HP Production from Glycerol in Engineered Bacteria

Host OrganismKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeOverexpression of puuC (aldehyde dehydrogenase), deletion of lactate and acetate pathwaysFed-batch83.80.521.16[6]
Escherichia coliExpression of glycerol dehydratase and a novel aldehyde dehydrogenase (GabD4)Fed-batch71.9-1.8[2]
Escherichia coliEngineered glycerol metabolism, overexpression of glycerol facilitator and kinaseFed-batch42.10.268-[19]
Corynebacterium glutamicumEnhanced flux towards 3-HPFed-batch62.60.51-[14]

Table 2: 3-HP Production from Glucose in Engineered Bacteria

Host OrganismPathwayKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliβ-AlanineIntroduction of β-alanine pathway, promoter replacementFed-batch31.1--[16][17]
Escherichia coliMalonyl-CoARebalanced malonyl-CoA pathway, enhanced NADPH regenerationFed-batch42.80.4 (mol/mol)0.6[8]
Corynebacterium glutamicumβ-AlanineRegulated precursor supplyFed-batch47.540.295-[25]
Escherichia coliMalonyl-CoAExpression of acetyl-CoA carboxylase and malonyl-CoA reductaseFed-batch10.08--[6]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 3-HP Production in E. coli

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

    • Use the overnight culture to inoculate a seed flask containing defined medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 10 g/L glucose) and antibiotics.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a specific value (e.g., 2.0-4.0).

  • Bioreactor Setup and Batch Phase:

    • Prepare the fermentation medium in a sterilized bioreactor. The medium composition should be optimized for your strain and process (typically a defined mineral salt medium with glucose or glycerol as the carbon source, a nitrogen source, trace elements, and vitamins).

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1-0.2.

    • Control the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., 5M NaOH).

    • Maintain dissolved oxygen (DO) at a specific level (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.

    • Run in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • Start the feeding of a concentrated solution of the primary carbon source (e.g., 500 g/L glucose or glycerol). The feeding rate should be controlled to maintain a low residual concentration of the substrate in the bioreactor, avoiding overflow metabolism.

    • If using the glycerol pathway, supplement the feed with vitamin B12.

    • Induce the expression of the 3-HP pathway genes at an appropriate time, typically when the cell density reaches a certain level (e.g., OD₆₀₀ of 10-20), by adding an inducer (e.g., IPTG).

    • Continue the fed-batch cultivation for a predetermined duration (e.g., 48-72 hours), monitoring cell growth, substrate consumption, and 3-HP production periodically.

  • Sampling and Analysis:

    • Take samples from the bioreactor at regular intervals.

    • Measure the OD₆₀₀ to monitor cell growth.

    • Centrifuge the samples to separate the supernatant from the cell pellet.

    • Analyze the supernatant for 3-HP, residual substrates, and major byproducts using HPLC or other appropriate analytical methods.

Protocol 2: Quantification of 3-HP by HPLC

  • Sample Preparation:

    • Centrifuge the culture sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with ultrapure water if the 3-HP concentration is expected to be outside the linear range of the standard curve.

  • HPLC Analysis:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase consisting of a dilute acid solution (e.g., 5 mM H₂SO₄ or 0.05% phosphoric acid) in water or a mixture of water and a small amount of organic solvent like methanol.[20]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-60°C).

    • Detection: UV detection at a wavelength of 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of 3-HP with known concentrations.

    • Run the standards on the HPLC to generate a calibration curve by plotting the peak area against the concentration.

    • Quantify the 3-HP concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic_Pathways_for_3HP_Production cluster_glycerol Glycerol Pathway cluster_malonyl Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (Coenzyme B12-dependent) HP_Glycerol 3-Hydroxypropionic Acid (3-HP) HPA->HP_Glycerol Aldehyde Dehydrogenase (NAD+ -> NADH) Glucose_M Glucose AcetylCoA Acetyl-CoA Glucose_M->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ATP -> ADP) HP_Malonyl 3-Hydroxypropionic Acid (3-HP) MalonylCoA->HP_Malonyl Malonyl-CoA Reductase (2 NADPH -> 2 NADP+) Glucose_B Glucose Aspartate Aspartate Glucose_B->Aspartate Central Metabolism BetaAlanine β-Alanine Aspartate->BetaAlanine Aspartate-α-decarboxylase MSA Malonic Semialdehyde BetaAlanine->MSA β-Alanine Transaminase HP_BetaAlanine 3-Hydroxypropionic Acid (3-HP) MSA->HP_BetaAlanine Malonic Semialdehyde Reductase (NAD(P)H -> NAD(P)+)

Caption: Overview of major metabolic pathways for 3-HP production in bacteria.

Troubleshooting_Workflow Start Low 3-HP Titer CheckGrowth Check Cell Growth Start->CheckGrowth GoodGrowth Good Growth CheckGrowth->GoodGrowth Yes PoorGrowth Poor Growth CheckGrowth->PoorGrowth No CheckHPA Analyze for 3-HPA Accumulation GoodGrowth->CheckHPA CheckToxicity Check for 3-HP Toxicity (e.g., pH drop) PoorGrowth->CheckToxicity HighHPA High 3-HPA CheckHPA->HighHPA Yes LowHPA Low 3-HPA CheckHPA->LowHPA No BalanceEnzymes Solution: Balance Enzyme Expression (e.g., Overexpress ALDH) HighHPA->BalanceEnzymes CheckByproducts Analyze for Byproducts (1,3-PDO, Lactate, etc.) LowHPA->CheckByproducts HighByproducts High Byproducts CheckByproducts->HighByproducts Yes LowByproducts Low Byproducts CheckByproducts->LowByproducts No KnockoutPathways Solution: Knockout Byproduct Pathways HighByproducts->KnockoutPathways CheckCofactors Evaluate Cofactor Supply (NAD+/NADPH) LowByproducts->CheckCofactors CofactorImbalance Imbalance Detected CheckCofactors->CofactorImbalance Yes EngineerCofactors Solution: Engineer Cofactor Regeneration Pathways CofactorImbalance->EngineerCofactors HighToxicity Toxicity Observed CheckToxicity->HighToxicity Yes ControlpH Solution: Control pH, Use Tolerant Strain HighToxicity->ControlpH

Caption: Troubleshooting workflow for low 3-HP production.

References

Technical Support Center: Derivatization of Carboxylic Acids for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully derivatizing carboxylic acids for Gas Chromatography (GC) analysis.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Issue: Incomplete Derivatization (Presence of underivatized acid peaks, often tailing)

  • Question: My chromatogram shows broad, tailing peaks for my carboxylic acids, or the peaks are much smaller than expected. What could be the cause?

  • Answer: This is a classic sign of incomplete derivatization. The highly polar nature of underivatized carboxylic acids leads to poor interaction with the GC column, resulting in tailing peaks and low sensitivity.[1][2][3] Several factors can contribute to this:

    • Presence of Water: Moisture in your sample or reagents is a primary cause of incomplete derivatization, as it can hydrolyze the derivatizing reagent and the formed derivatives.[2][4]

      • Solution: Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents, and if your sample is in an aqueous matrix, evaporate it to complete dryness before adding the derivatization reagents.[5] A water scavenger can also be added to the reaction mixture.[6]

    • Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[1][5]

      • Solution: A general guideline is to use a significant molar excess of the derivatization reagent. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a good starting point, though dicarboxylic acids may require a higher excess.[1][5]

    • Suboptimal Reaction Time or Temperature: The derivatization reaction may not have reached completion due to insufficient time or temperature.

      • Solution: Optimize your reaction conditions. For silylation with reagents like BSTFA, heating at 60-70°C for 30-60 minutes is a common practice. For esterification with BF₃-methanol, heating at approximately 60°C for an hour is a good starting point.[1][2][5]

    • Steric Hindrance: Bulky molecules may require more vigorous reaction conditions.[5]

      • Solution: Increase the reaction temperature or prolong the reaction time to overcome steric hindrance.

    • Reagent Degradation: Derivatization reagents can lose their efficacy over time, especially with improper storage.[1][3]

      • Solution: Use fresh reagents and adhere to the manufacturer's storage recommendations.

Issue: Appearance of Ghost Peaks or Artifacts in the Chromatogram

  • Question: I'm observing unexpected peaks in my chromatogram, even in my blank runs. What are these "ghost peaks" and how can I eliminate them?

  • Answer: Ghost peaks are extraneous peaks in your chromatogram that do not originate from your sample. They can arise from several sources:

    • Contaminated Reagents or Solvents: Impurities in your derivatization reagents or solvents can manifest as ghost peaks.[5]

      • Solution: Always use high-purity reagents and solvents. It is also good practice to run a reagent blank to identify any contaminants.[3]

    • Septum Bleed: Over time, the injector port septum can degrade and release siloxanes, which appear as peaks in the chromatogram.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.[5]

    • Derivatization Artifacts: Sometimes, the derivatizing reagent can react with itself or with components of the sample matrix to form unexpected byproducts.[2][7]

      • Solution: Consult literature for known artifacts associated with your chosen reagent and sample type. Adjusting reaction conditions may help minimize their formation.

Issue: Poor Peak Shape (Fronting or Tailing) Despite Derivatization

  • Question: Even after derivatization, my peaks are still showing fronting or tailing. What else could be wrong?

  • Answer: While incomplete derivatization is a major cause of peak tailing, other factors can also contribute to poor peak shape:

    • Active Sites in the GC System: Active sites in the injector liner or the column can interact with derivatized analytes, causing peak tailing.[1]

      • Solution: Use a deactivated liner and a high-quality, inert GC column. Regular maintenance, including cleaning the injector and trimming the column, is crucial.[8]

    • Column Overload: Injecting too much sample can lead to peak fronting.[1]

      • Solution: Dilute your sample or reduce the injection volume.

    • Improper GC-MS Parameters: The instrument settings may not be optimized for your specific derivatives.

      • Solution: Optimize the injector temperature, oven temperature program, and mass spectrometer parameters.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of carboxylic acids necessary for GC analysis?

A1: Carboxylic acids are polar and have low volatility due to hydrogen bonding.[3][9][10] Direct injection into a GC system results in poor chromatographic performance, including broad, tailing peaks, low sensitivity, and potential thermal degradation in the hot injector.[1][2] Derivatization converts the carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[1][9]

Q2: What are the most common derivatization methods for carboxylic acids?

A2: The two most prevalent methods are esterification and silylation.

  • Esterification: This method converts carboxylic acids into esters, most commonly methyl esters (FAMEs).[11] A widely used reagent is Boron Trifluoride (BF₃) in methanol.[2][12] Other reagents include diazomethane, which is highly efficient but also toxic and explosive.[1]

  • Silylation: This technique replaces the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[9] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

Q3: How do I choose between esterification and silylation?

A3: The choice depends on several factors:

  • Specificity: Esterification with reagents like BF₃/methanol is highly specific to carboxylic acids.[1] Silylation is more versatile and will also derivatize other functional groups with active hydrogens, such as hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[1][2]

  • Derivative Stability: Alkyl esters are generally very stable.[4][13] TMS derivatives can be susceptible to hydrolysis and may need to be analyzed promptly after preparation.[1]

  • Reaction Conditions: Esterification with BF₃/methanol often requires heating.[1][2] Silylation can sometimes be performed at room temperature, although heating can improve efficiency.[1]

  • Safety: Diazomethane is a hazardous reagent requiring special handling.[1] Silylating agents are generally safer but are highly sensitive to moisture.[1]

Comparison of Common Derivatization Reagents

Reagent/MethodTarget GroupDerivativeAdvantagesDisadvantagesTypical Conditions
BF₃-Methanol Carboxylic AcidsMethyl EstersSpecific to acids, stable derivatives.[1][12]Requires heating, reagent can degrade.[1][2]60-100°C for 15-60 minutes.[1][2][5]
BSTFA / MSTFA Carboxylic Acids, Alcohols, AminesTMS EstersVersatile, can be done at room temp.[1]Derivatives can be moisture-sensitive.[1]Room temp or 60-70°C for 30-60 min.[1][5]
Diazomethane Carboxylic AcidsMethyl EstersRapid and clean reaction.[1][5]Toxic and explosive, requires special handling.[1]Room temperature.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Place 1-25 mg of the dried sample into a reaction vial. If the sample is in a non-aqueous solvent, it can be used directly. If in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.[6]

  • Reagent Addition: Add 2 mL of ~10-14% BF₃-methanol solution to the vial.[2][6]

  • Reaction: Tightly cap the vial and heat at 60°C for approximately 60 minutes.[2]

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl solution and vortex. Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[2]

  • Collection: Carefully transfer the upper hexane layer to a new vial. The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Place a known amount of the dried sample (typically 1-5 mg) into a reaction vial.[5]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 1 hour.[5]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[5]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Derivatization for GC start Problem with GC Analysis of Carboxylic Acids peak_tailing Peak Tailing / No Peaks start->peak_tailing ghost_peaks Ghost / Artifact Peaks start->ghost_peaks incomplete_deriv Incomplete Derivatization? peak_tailing->incomplete_deriv check_contamination Check for Contamination (Reagents, Solvents, Septa) ghost_peaks->check_contamination check_water Check for Water/ Moisture incomplete_deriv->check_water Yes system_issues GC System Issues? incomplete_deriv->system_issues No check_reagent Check Reagent (Amount & Quality) check_water->check_reagent optimize_conditions Optimize Reaction (Time & Temp) check_reagent->optimize_conditions solution Problem Solved optimize_conditions->solution check_contamination->solution check_liner Check/Deactivate Liner & Column system_issues->check_liner Yes system_issues->solution No check_params Optimize GC Parameters check_liner->check_params check_params->solution

Caption: A logical workflow for troubleshooting common issues in GC analysis of derivatized carboxylic acids.

Derivatization Reaction Pathways

DerivatizationPathways Common Derivatization Reactions cluster_esterification Esterification cluster_silylation Silylation carboxylic_acid_e Carboxylic Acid (R-COOH) bf3_methanol + BF3-Methanol carboxylic_acid_e->bf3_methanol methyl_ester Methyl Ester (R-COOCH3) bf3_methanol->methyl_ester Heat carboxylic_acid_s Carboxylic Acid (R-COOH) bstfa + BSTFA carboxylic_acid_s->bstfa tms_ester TMS Ester (R-COOSi(CH3)3) bstfa->tms_ester Heat (optional)

Caption: Chemical pathways for the two primary methods of derivatizing carboxylic acids for GC analysis.

References

Optimizing fermentation conditions for 3-hydroxypropionic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for 3-hydroxypropionic acid (3-HP) production.

Troubleshooting Guides

This section addresses common issues encountered during 3-HP fermentation experiments, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low 3-HP Titer and Yield

Question: My fermentation is resulting in a low final concentration (titer) and yield of 3-HP. What are the potential causes and how can I improve it?

Answer:

Low 3-HP titer and yield are common challenges that can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Sub-optimal Fermentation Conditions:

    • Aeration: The oxygen supply is critical. For many microbial systems, microaerobic conditions are optimal for 3-HP production.[1][2] Fully aerobic conditions may repress essential operons like the dha operon, while strictly anaerobic conditions can limit the regeneration of NAD+, a crucial cofactor for aldehyde dehydrogenase.[1][2]

      • Recommendation: Experiment with different aeration rates (e.g., varying the agitation speed or the air flow rate) to identify the optimal microaerobic condition for your specific strain.

    • pH: The accumulation of 3-HP will lower the pH of the fermentation broth, which can inhibit cell growth and enzyme activity.[3]

      • Recommendation: Maintain the pH of the culture at an optimal level (e.g., around 7.0) through the controlled addition of a base, such as NaOH or Ca(OH)₂.[1]

  • Metabolic Imbalances:

    • Cofactor Imbalance (NAD+/NADH): The conversion of the intermediate 3-hydroxypropionaldehyde (3-HPA) to 3-HP requires NAD+. A limited supply of NAD+ can create a bottleneck.[1]

      • Recommendation: Consider metabolic engineering strategies to enhance NAD+ regeneration. This can include overexpressing NADH oxidase or deleting pathways that compete for NAD+.[2] Co-production of 1,3-propanediol (B51772) can also help balance the NAD+/NADH ratio.[1]

    • Byproduct Formation: Carbon flux may be diverted to competing pathways, leading to the formation of byproducts like 1,3-propanediol, lactic acid, and acetic acid, which reduces the carbon available for 3-HP synthesis.[1][2]

      • Recommendation: Delete genes responsible for major byproduct formation (e.g., ldhA for lactic acid, pta-ackA for acetic acid).[1][2]

  • Toxicity of Intermediates and Product:

    • 3-HPA Accumulation: The intermediate 3-HPA is highly toxic to microbial cells, even at low concentrations, and can inhibit cell growth and enzyme function.[1][2]

      • Recommendation: Enhance the activity of the aldehyde dehydrogenase responsible for converting 3-HPA to 3-HP. This can be achieved by overexpressing a highly efficient aldehyde dehydrogenase gene.[1][2]

    • 3-HP Toxicity: High concentrations of 3-HP can also be inhibitory to the production host.[1]

      • Recommendation: Screen for and select a host microorganism with higher tolerance to 3-HP.[1] Fed-batch strategies can also be employed to maintain the 3-HP concentration below the inhibitory level during the fermentation.

Issue 2: Accumulation of Byproducts

Question: I am observing significant production of byproducts such as 1,3-propanediol and lactic acid. How can I minimize their formation?

Answer:

Byproduct formation is a common issue that directly impacts the yield and purity of 3-HP. The strategies to address this primarily involve metabolic engineering and process optimization.

Strategies to Minimize Byproduct Formation:

  • Metabolic Engineering:

    • Gene Deletions: The most direct approach is to knock out the genes encoding the enzymes responsible for byproduct synthesis.

      • For 1,3-propanediol , delete the gene encoding 1,3-propanediol oxidoreductase.[1]

      • For lactic acid , delete the lactate (B86563) dehydrogenase gene (ldhA).[1]

      • For acetic acid , delete the phosphate (B84403) acetyltransferase (pta) and/or acetate (B1210297) kinase (ackA) genes.[1]

  • Process Control:

    • Aeration Control: The aeration level can influence the metabolic flux. For instance, in Klebsiella pneumoniae, increasing aeration can enhance 3-HP production while reducing 1,3-propanediol formation.[1] However, fully aerobic conditions may inhibit the overall pathway.[1]

      • Recommendation: Carefully control the aeration to maintain microaerobic conditions that favor 3-HP production over byproducts.

    • Co-substrate Feeding: The addition of a co-substrate like glucose with glycerol (B35011) has been shown to improve the activity of aldehyde dehydrogenase, thereby directing more carbon towards 3-HP.[1]

Issue 3: Poor Substrate Utilization (Especially with Crude Glycerol)

Question: My microbial strain shows poor growth and low 3-HP production when using crude glycerol as a feedstock. What could be the reason and how can I overcome this?

Answer:

Crude glycerol, a byproduct of biodiesel production, is an attractive and inexpensive feedstock. However, it contains impurities that can inhibit microbial growth and 3-HP production.

Challenges and Solutions with Crude Glycerol:

  • Inhibitory Impurities: Crude glycerol can contain methanol, salts, and fatty acids, which can be toxic to microorganisms.

    • Recommendation:

      • Pretreatment of Crude Glycerol: Consider pretreating the crude glycerol to remove impurities. This can involve methods like acidification, neutralization, and membrane filtration.

      • Strain Adaptation: Adapt your production strain to the crude glycerol by sequential cultivation in increasing concentrations of the feedstock.

      • Robust Strain Selection: Screen for and use strains that have a higher tolerance to the impurities present in crude glycerol.

  • Substrate Inhibition: High concentrations of even pure glycerol can be inhibitory to cell growth.[2]

    • Recommendation: Employ a fed-batch fermentation strategy to maintain the glycerol concentration at a non-inhibitory level.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for 3-HP production?

A1: The choice of microbial host depends on the desired metabolic pathway and process conditions.

  • Escherichia coli is a well-characterized host and is easily engineered. However, it often requires the external addition of coenzyme B12 for the glycerol-based pathway, which can increase costs.[4]

  • Klebsiella pneumoniae can naturally synthesize coenzyme B12, making it suitable for glycerol-based production.[1] However, it is an opportunistic pathogen, which raises biosafety concerns for industrial-scale production.[1][5]

  • Lactobacillus reuteri is another candidate that can produce coenzyme B12 and has a high tolerance to acidic conditions.[1]

  • Yeast (e.g., Saccharomyces cerevisiae) is a robust industrial microorganism with high tolerance to low pH, which can reduce the need for base addition during fermentation.[6]

Q2: What are the main metabolic pathways for 3-HP production?

A2: There are two main categories of pathways depending on the carbon source:

  • From Glycerol:

    • CoA-Independent Pathway: Glycerol is converted to 3-HPA by glycerol dehydratase, and then 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[7] This is the more commonly engineered pathway.

    • CoA-Dependent Pathway: In this pathway, 3-HPA is converted to 3-HP through a series of reactions involving CoA-dependent intermediates.[7]

  • From Sugars (e.g., Glucose):

    • Malonyl-CoA Pathway: Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase.[1]

    • β-Alanine Pathway: Glucose is converted to β-alanine, which is then transformed into 3-HP.[6]

Q3: How can I improve the activity of key enzymes in the 3-HP pathway?

A3: Enhancing the activity of rate-limiting enzymes is crucial for high-level 3-HP production.

  • Enzyme Screening and Selection: Screen for and select enzymes with higher specific activity and substrate affinity from different organisms. For example, various aldehyde dehydrogenases have been tested for the efficient conversion of 3-HPA to 3-HP.[2]

  • Protein Engineering: Use rational design or directed evolution to improve the catalytic efficiency and stability of key enzymes like glycerol dehydratase and aldehyde dehydrogenase.

  • Codon Optimization: Optimize the codon usage of the genes encoding the pathway enzymes to match the expression host, which can lead to higher protein expression levels.

  • Promoter Engineering: Use strong constitutive or inducible promoters to increase the transcription of the genes encoding the key enzymes.

Q4: What is the role of coenzyme B12 in 3-HP production?

A4: Coenzyme B12 (cobalamin) is an essential cofactor for the most common glycerol dehydratase, the first enzyme in the pathway from glycerol to 3-HP.[3] Some microorganisms, like E. coli, cannot synthesize coenzyme B12 de novo, necessitating its addition to the fermentation medium, which can be costly.[4] Others, like K. pneumoniae and L. reuteri, can produce it endogenously.[1] Research is also ongoing to discover and engineer B12-independent glycerol dehydratases to circumvent this issue.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3-HP production.

Table 1: 3-HP Production Titers and Yields from Glycerol in Different Microorganisms

MicroorganismFermentation Mode3-HP Titer (g/L)Yield (g/g)Reference
Klebsiella pneumoniaeFed-batch83.80.52[1]
Klebsiella pneumoniaeFed-batch48.90.66 (mol/mol)[1]
Escherichia coliFed-batch71.9-[2]
Escherichia coliFed-batch41.50.31[1]
Lactobacillus reuteriFed-batch14.0-[2]

Table 2: 3-HP Production from Glucose via Different Pathways

MicroorganismPathwayFermentation Mode3-HP Titer (g/L)Yield (g/g)Reference
Escherichia coliMalonyl-CoAFed-batch10.080.18[1]
Corynebacterium glutamicum-Fed-batch62.6-[2]
Saccharomyces cerevisiaeβ-AlanineFed-batch13.7-[6]

Experimental Protocols

This section provides an overview of a general methodology for a fed-batch fermentation process for 3-HP production using an engineered E. coli strain.

Protocol: Fed-Batch Fermentation for 3-HP Production

  • Strain Preparation:

    • Use an engineered E. coli strain harboring the necessary genes for the 3-HP production pathway (e.g., glycerol dehydratase and its reactivase, and a suitable aldehyde dehydrogenase).

    • Prepare a seed culture by inoculating a single colony into a suitable liquid medium (e.g., LB medium) with appropriate antibiotics and incubating overnight at 37°C with shaking.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a bioreactor. A typical medium might contain a carbon source (e.g., glycerol), nitrogen source (e.g., yeast extract, tryptone), phosphate source, and trace minerals.

    • Sterilize the bioreactor and the medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the seed culture (e.g., to an initial OD600 of 0.1).

    • Maintain the temperature at 37°C and the pH at a setpoint of 7.0 (controlled by the addition of a base like NH4OH).

    • Provide aeration and agitation to maintain a specific DO level (e.g., 20% of air saturation).

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • Initiate a feeding strategy to supply a concentrated solution of the carbon source (e.g., glycerol) and other necessary nutrients. The feeding rate can be constant or controlled based on a parameter like pH (pH-stat) or DO (DO-stat) to avoid substrate inhibition and maintain optimal production.

    • If required, add coenzyme B12 to the feed solution.

    • Continue the fermentation for a predetermined period (e.g., 48-72 hours) or until production ceases.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to monitor cell growth (OD600), substrate consumption, and 3-HP and byproduct concentrations.

    • Analyze the concentrations of 3-HP, glycerol, and major byproducts using High-Performance Liquid Chromatography (HPLC).

Visualizations

Metabolic Pathways and Workflows

Glycerol_to_3HP_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (+ Coenzyme B12) 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde Dehydrogenase (NAD+ -> NADH)

Caption: CoA-Independent Pathway for 3-HP Production from Glycerol.

Glucose_to_3HP_MalonylCoA_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ATP -> ADP) 3-HP 3-Hydroxypropionic Acid MalonylCoA->3-HP Malonyl-CoA Reductase (2 NADPH -> 2 NADP+)

Caption: Malonyl-CoA Pathway for 3-HP Production from Glucose.

Troubleshooting_Workflow Start Low 3-HP Titer/Yield CheckConditions Check Fermentation Conditions (pH, Aeration, Temperature) Start->CheckConditions CheckMetabolism Analyze Metabolic Flux (Byproducts, Cofactors) Start->CheckMetabolism CheckToxicity Assess Toxicity (3-HPA, 3-HP) Start->CheckToxicity OptimizeConditions Optimize pH and Aeration CheckConditions->OptimizeConditions MetabolicEngineering Metabolic Engineering (Gene Knockouts/Overexpression) CheckMetabolism->MetabolicEngineering StrainSelection Select Tolerant Strain/ Fed-batch Strategy CheckToxicity->StrainSelection ImprovedProduction Improved 3-HP Production OptimizeConditions->ImprovedProduction MetabolicEngineering->ImprovedProduction StrainSelection->ImprovedProduction

Caption: Troubleshooting Workflow for Low 3-HP Production.

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-phenylpropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 3-Hydroxy-3-phenylpropanoic acid, a significant metabolite in various biological pathways. While no formal, large-scale inter-laboratory comparison data for this compound is readily available in published literature, this document outlines the essential principles, protocols, and data evaluation methods necessary to conduct such a study. The primary objective is to ensure that analytical methods across different laboratories produce comparable, reliable, and robust data.

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are vital for external quality assessment. They serve to verify the accuracy and comparability of results from different laboratories, validate analytical methods, and identify potential systematic errors or biases in measurement procedures.

Core Principles of an Inter-Laboratory Comparison Study

An ILC for this compound analysis would involve a coordinating body distributing identical, homogenous samples to multiple participating laboratories. The laboratories would then analyze the samples using their own internal procedures and report the results back to the coordinator. The performance of each laboratory is subsequently evaluated statistically against the consensus value derived from all participants.

The key objectives of such a study are:

  • To assess the proficiency of each laboratory in accurately quantifying this compound.

  • To evaluate the overall comparability of different analytical methods employed by the participating labs.

  • To identify and troubleshoot potential sources of analytical error.

  • To provide confidence in the reliability of data generated for clinical or research purposes.

Below is a diagram illustrating the logical flow of a typical inter-laboratory comparison study.

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories A Sample Preparation (Homogeneous Lots) B Sample Distribution A->B C Data Collection & Reporting B->C Lab1 Lab 1 Analysis B->Lab1 Blinded Samples Lab2 Lab 2 Analysis B->Lab2 Blinded Samples LabN Lab 'n' Analysis B->LabN Blinded Samples D Statistical Analysis C->D E Performance Evaluation (Z-Scores) D->E Lab1->C Lab2->C Report Results LabN->C Report Results

Caption: Logical flow of a typical inter-laboratory comparison study.

Data Presentation: Hypothetical Performance Comparison

For an effective comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body would then compile this data for statistical analysis. The following tables represent a hypothetical summary of results from an ILC for two common analytical methods.

Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for the Analysis of this compound in Human Plasma

ParameterLC-MS/MSHPLC-UV
Linearity (r²) >0.998>0.995
Range 1 - 1000 ng/mL50 - 5000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL20 ng/mL
Limit of Quantification (LOQ) 1 ng/mL50 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (%RSD) < 5%< 8%

Table 2: Hypothetical Inter-Laboratory Comparison Results for a 250 ng/mL Spiked Sample

Laboratory IDMethodReported Value (ng/mL)Z-ScorePerformance
Lab 01LC-MS/MS245.5-0.5Satisfactory
Lab 02LC-MS/MS258.21.0Satisfactory
Lab 03HPLC-UV230.1-2.2Questionable
Lab 04LC-MS/MS249.8-0.0Satisfactory
Lab 05HPLC-UV265.72.0Satisfactory
Lab 06LC-MS/MS252.30.3Satisfactory

Note: Z-scores are calculated based on the consensus mean and standard deviation of all participants' results. A Z-score between -2 and +2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies are crucial for understanding the sources of variation between laboratories. Below are representative protocols for the quantification of this compound in a biological matrix (e.g., human plasma).

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for preparing plasma samples for analysis.

  • Aliquoting : Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample to correct for matrix effects and extraction variability.

  • Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS or HPLC analysis.

Analytical Method: LC-MS/MS

This method offers high sensitivity and selectivity, making it suitable for the analysis of low-concentration metabolites in complex biological matrices.

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Analytical Method: HPLC-UV

While less sensitive than LC-MS/MS, HPLC-UV is a robust and widely available technique.

  • Instrumentation : A high-performance liquid chromatography system with a UV detector.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection Wavelength : 220 nm.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS/MS or UV) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Hydroxy-3-phenylpropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxy-3-phenylpropanoic acid, a metabolite of interest in various biological and chemical processes, is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for the analysis of organic acids. The choice between these methods depends on several factors including the analyte's physicochemical properties, the sample matrix, and the specific analytical requirements such as sensitivity, selectivity, and throughput. This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by typical experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.
Analyte State Analyzed in its native or derivatized form in a liquid solution.Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step.
Derivatization Generally not required for this compound, simplifying sample preparation.Mandatory to increase volatility and thermal stability by converting the hydroxyl and carboxylic acid groups (e.g., silylation).[1][2]
Sample Throughput Can be higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Instrumentation Cost Generally lower initial instrument cost for a standard HPLC-UV system.Higher initial cost, but provides definitive mass spectral data for compound identification.
Selectivity Good, especially with specific detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS).Excellent, due to the combination of chromatographic separation and mass spectral detection.
Sensitivity Method-dependent, with LC-MS offering very high sensitivity.[3]High sensitivity, particularly when using Selected Ion Monitoring (SIM) mode.[4]

Quantitative Performance Data

The following table summarizes the typical performance characteristics for the analysis of organic acids, including compounds structurally similar to this compound, using HPLC and GC-MS. These values are indicative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHPLC-UV (Typical Values for Organic Acids)GC-MS (Typical Values for Derivatized Organic Acids)
Linearity (r²) > 0.99[5]> 0.99[6]
Limit of Detection (LOD) 0.04 - 0.25 mg/L[7]0.1 - 1 µg/mL[6]
Limit of Quantification (LOQ) 0.06 - 0.25 mg/L[7]0.5 - 5 µg/mL[6]
Precision (%RSD) < 5%[5][8]< 15%[6]
Accuracy (Recovery %) 85 - 115%[5][7]85 - 110%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC Method Protocol

This method is suitable for the direct analysis of this compound without derivatization.

1. Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or based on the UV spectrum of the analyte.[9]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

This method requires a derivatization step to make the analyte suitable for gas chromatography.

1. Sample Preparation and Derivatization (Silylation):

  • Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile.[10]

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.[6]

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10-20°C/min.

    • Hold at 280°C for 5-10 minutes.[6][10]

  • Injection Mode: Splitless or split, depending on the sample concentration.[6]

  • Injector Temperature: 250°C.[10]

  • MS Ion Source Temperature: 230°C.[10]

  • MS Quadrupole Temperature: 150°C.[10]

  • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.[4]

Mandatory Visualization

CrossValidationWorkflow Experimental Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Test Sample Prep_HPLC Minimal Preparation (Dilution, Filtration) Sample->Prep_HPLC Aliquot 1 Prep_GCMS Extraction & Derivatization (Silylation) Sample->Prep_GCMS Aliquot 2 HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (Concentration) HPLC->Data_HPLC Data_GCMS GC-MS Data (Concentration) GCMS->Data_GCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

MethodSelection Logical Flow for Method Selection Start Analytical Need for This compound HighThroughput High Sample Throughput Required? Start->HighThroughput HighSelectivity Definitive Identification (Mass Spectrum) Needed? HighThroughput->HighSelectivity No SelectHPLC Select HPLC HighThroughput->SelectHPLC Yes Derivatization Is Derivatization Acceptable? HighSelectivity->Derivatization No SelectGCMS Select GC-MS HighSelectivity->SelectGCMS Yes Derivatization->SelectHPLC No Derivatization->SelectGCMS Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

References

A Comparative Analysis of the Antioxidant Potential of 3-Hydroxy-3-phenylpropanoic Acid and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

While 3-Hydroxy-3-phenylpropanoic acid is noted in chemical literature for its potential as an antioxidant and anti-inflammatory agent, specific quantitative data from standardized assays such as DPPH, ABTS, FRAP, or ORAC are not available to facilitate a direct comparison with Trolox.[1]

Quantitative Antioxidant Activity: Trolox

Trolox, a water-soluble analog of vitamin E, is a potent antioxidant widely used as a standard in various antioxidant capacity assays. Its activity is well-documented across multiple methods. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant effectiveness, with a lower value indicating higher potency.

Antioxidant AssayTrolox IC50 (µg/mL)Reference
DPPH Radical Scavenging3.77 ± 0.08(Wangswat et al., as cited in ResearchGate)
ABTS Radical Scavenging2.93 ± 0.03(Wangswat et al., as cited in ResearchGate)

Note: The IC50 values can vary depending on specific experimental conditions.

Contextual Insights from a Related Isomer: 3-(3-Hydroxyphenyl)propanoic Acid

In the absence of direct data for this compound, we can look to its isomer, 3-(3-Hydroxyphenyl)propanoic acid, a known metabolite of dietary polyphenols.[2] This compound has been shown to exhibit protective effects against cellular damage by reducing hemolysis, mitigating disruptions to membrane integrity, and reversing the increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation.[2] It also enhances the activity of endogenous antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD).[2] While these findings suggest antioxidant activity, they are not direct measures of radical scavenging and cannot be quantitatively compared to the IC50 values of Trolox.

Experimental Methodologies

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a colorless or pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple)                            (Yellow/Colorless)

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be kept in a dark, cool place.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., this compound) and the standard (Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution.

  • Initiation: Add the DPPH solution to each well or tube. A control containing only the solvent and the DPPH solution should be included.

  • Incubation: Incubate the plate or tubes in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ (blue) + Oxidized Antioxidant

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride solution (20 mM) in a 10:1:1 (v/v/v) ratio.[3] The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare the test compounds and a standard (e.g., Trolox or FeSO₄·7H₂O) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to the FRAP reagent. A reagent blank containing the solvent instead of the sample is also prepared.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[3]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of antioxidant action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Test Compound (e.g., 3-H-3-PPA) Sample->Mix Standard Standard (Trolox) Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidants exert their protective effects by modulating cellular signaling pathways that control the expression of defense mechanisms against oxidative stress. The Nrf2 pathway is a key regulator of this process.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_exp Gene Expression ARE->Gene_exp activates

Caption: The Nrf2 Antioxidant Response Signaling Pathway.

References

3-Hydroxy-3-phenylpropanoic Acid vs. Cinnamic Acid as Biosynthetic Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-hydroxy-3-phenylpropanoic acid and cinnamic acid as biosynthetic precursors, focusing on their roles in plant secondary metabolism. The information presented is supported by experimental data to aid researchers in understanding the nuances of these two related molecules in biosynthetic pathways.

Introduction

Cinnamic acid is a well-established central intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, stilbenoids, lignans, and benzoic acid derivatives. The conversion of L-phenylalanine to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) is the gateway to this pathway. Recent studies have identified this compound as a key intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid from cinnamic acid, occurring via a beta-oxidative pathway. This guide compares the roles and potential efficiencies of these two acids as precursors in these biosynthetic routes.

Biosynthetic Pathways

Cinnamic acid is the primary precursor that enters the beta-oxidative pathway for the production of benzoic acid. This pathway involves the shortening of the three-carbon side chain of cinnamic acid by a two-carbon unit. This compound is a hydrated intermediate within this pathway.

Biosynthetic_Pathway cluster_beta_oxidation Beta-Oxidative Pathway L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl-CoA 4CL Flavonoids_Stilbenoids_Lignin Flavonoids_Stilbenoids_Lignin Cinnamic_Acid->Flavonoids_Stilbenoids_Lignin Various Enzymes 3-Hydroxy-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl-CoA->3-Hydroxy-3-phenylpropanoyl-CoA CHD (Hydratase activity) 3-Oxo-3-phenylpropanoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA->3-Oxo-3-phenylpropanoyl-CoA CHD (Dehydrogenase activity) Benzoyl-CoA Benzoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA->Benzoyl-CoA Thiolase Benzoic_Acid Benzoic_Acid Benzoyl-CoA->Benzoic_Acid Salicylic_Acid Salicylic_Acid Benzoic_Acid->Salicylic_Acid BA2H

Figure 1: Simplified biosynthetic pathway showing the roles of cinnamic acid and this compound in the formation of benzoic acid, salicylic acid, and other phenylpropanoids. PAL: Phenylalanine Ammonia-Lyase; 4CL: 4-Coumarate-CoA Ligase; CHD: Cinnamoyl-CoA Hydratase-Dehydrogenase; BA2H: Benzoic Acid 2-Hydroxylase.

Comparative Performance as Precursors

Direct quantitative comparisons of the precursor efficiency of cinnamic acid versus this compound for the biosynthesis of a common final product are limited in the available scientific literature. However, isotopic labeling studies have provided qualitative and some quantitative insights into their respective roles.

A key study by Jarvis et al. (2000) demonstrated that stable-isotope-labeled (²H₆, ¹⁸O) this compound, when administered to cucumber (Cucumis sativus L.) and Nicotiana attenuata, was incorporated into benzoic acid and salicylic acid.[1][2] This finding confirms its status as a direct intermediate in this biosynthetic pathway.

While a head-to-head comparison of incorporation rates is not available in a single study, the established pathway indicates that cinnamic acid is the initial precursor, which must undergo several enzymatic conversions to form benzoic acid. This compound (as its CoA ester) is an intermediate in this process. Theoretically, providing an intermediate directly might lead to a more efficient conversion to the final product by bypassing earlier enzymatic steps. However, factors such as cellular uptake, transport to the correct subcellular compartment (peroxisomes), and the kinetics of the subsequent enzymatic reactions would ultimately determine the overall efficiency.

Table 1: Qualitative and Inferred Quantitative Comparison of Precursor Performance

ParameterCinnamic AcidThis compound
Role in Pathway Primary precursorIntermediate in the beta-oxidative pathway
Steps to Benzoic Acid Multiple enzymatic steps (activation to CoA, hydration, oxidation, thiolysis)Fewer enzymatic steps (oxidation, thiolysis of its CoA ester)
Experimental Evidence Established precursor to the phenylpropanoid pathway and benzoic acid biosynthesis.[3][4]Confirmed intermediate via isotopic labeling studies, with observed incorporation into benzoic and salicylic acid.[1][2]
Potential Efficiency Efficiency is dependent on the entire enzyme cascade of the beta-oxidative pathway.Potentially higher efficiency by bypassing the initial enzymatic steps, though this is not yet experimentally quantified against cinnamic acid.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of these precursors.

Protocol 1: Precursor Feeding with Stable Isotope-Labeled Compounds

This protocol is a generalized procedure based on the methodology described by Jarvis et al. (2000) for demonstrating the incorporation of a labeled precursor into downstream metabolites.

Objective: To determine if a stable isotope-labeled precursor is incorporated into specific biosynthetic products in a plant system.

Materials:

  • Plant material (e.g., detached leaves or stems of Nicotiana attenuata or cucumber seedlings)

  • Stable isotope-labeled precursor (e.g., [²H₆, ¹⁸O]-3-hydroxy-3-phenylpropanoic acid or ¹³C-labeled cinnamic acid)

  • Incubation buffer (e.g., Murashige and Skoog medium)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water mixture)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • GC-MS system

Procedure:

  • Precursor Administration: Dissolve the labeled precursor in the incubation buffer to a final concentration typically in the micromolar to millimolar range.

  • Incubation: Place the plant material in the precursor-containing buffer and incubate for a defined period (e.g., 24-48 hours) under controlled light and temperature conditions.

  • Harvesting: At the end of the incubation period, remove the plant material, wash it briefly with distilled water to remove any surface residue, and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder and extract the metabolites with a suitable solvent.

  • Purification: Centrifuge the extract to remove cell debris. The supernatant can be further purified and concentrated using SPE.

  • Derivatization: For GC-MS analysis, the carboxylic acid functional groups of the analytes are typically derivatized (e.g., methylation or silylation) to increase their volatility.

  • GC-MS Analysis: Analyze the derivatized extract using a GC-MS system to identify and quantify the labeled products. The mass spectra of the products will show a mass shift corresponding to the incorporated stable isotopes.

Experimental_Workflow A 1. Administer Labeled Precursor (e.g., to detached leaves) B 2. Incubate under controlled conditions A->B C 3. Harvest and Freeze in Liquid Nitrogen B->C D 4. Grind Tissue and Extract Metabolites C->D E 5. Purify and Concentrate Extract (SPE) D->E F 6. Derivatize for GC-MS E->F G 7. Analyze by GC-MS F->G

Figure 2: General experimental workflow for precursor feeding studies using stable isotope labeling.

Protocol 2: Enzyme Kinetic Analysis

This protocol describes a general method for determining the kinetic parameters (Km and Vmax) of an enzyme involved in the biosynthetic pathway, such as cinnamoyl-CoA hydratase-dehydrogenase.

Objective: To determine the substrate specificity and catalytic efficiency of an enzyme with its potential substrates.

Materials:

  • Purified recombinant enzyme

  • Substrates (e.g., cinnamoyl-CoA)

  • Cofactors (e.g., NAD⁺)

  • Reaction buffer at optimal pH

  • Spectrophotometer or HPLC system for product detection

Procedure:

  • Enzyme Assay: Prepare a reaction mixture containing the buffer, cofactors, and varying concentrations of the substrate.

  • Initiate Reaction: Start the reaction by adding a known amount of the purified enzyme.

  • Monitor Reaction: Follow the progress of the reaction by monitoring the formation of the product or the consumption of the substrate over time using a spectrophotometer (e.g., by measuring the change in absorbance due to NAD⁺ reduction) or by taking aliquots at different time points and analyzing them by HPLC.

  • Determine Initial Velocities: Calculate the initial velocity (v₀) of the reaction at each substrate concentration.

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant). A Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can also be used for this purpose.

Enzyme_Kinetics cluster_0 Experimental Setup cluster_1 Data Analysis A Vary Substrate Concentration B Add Enzyme to Initiate Reaction A->B C Monitor Product Formation over Time B->C D Calculate Initial Velocities (v₀) C->D E Plot v₀ vs. [Substrate] D->E F Determine Vmax and Km E->F

Figure 3: Logical workflow for determining enzyme kinetic parameters.

Conclusion

Cinnamic acid is the foundational precursor for a wide range of phenylpropanoids and the beta-oxidative pathway leading to benzoic acid. This compound is a confirmed intermediate in the biosynthesis of benzoic and salicylic acids from cinnamic acid. While direct quantitative comparisons of their precursor efficiencies are currently lacking, the position of this compound further down the biosynthetic pathway suggests it could be a more direct and potentially more efficient precursor if delivered effectively to the site of biosynthesis. Further research involving comparative isotopic labeling and enzyme kinetic studies is necessary to provide a definitive quantitative assessment of their relative performance. This guide provides the foundational knowledge and experimental frameworks for pursuing such investigations.

References

A Comparative Analysis of 3-Hydroxy-3-phenylpropanoic Acid and its Methylated Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Hydroxy-3-phenylpropanoic acid and its methylated counterpart, methyl 3-hydroxy-3-phenylpropanoate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, and potential biological activities, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The methylation of the carboxylic acid group in this compound to form its methyl ester analog results in notable changes to its physicochemical properties. These alterations, particularly in polarity and solubility, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compoundMethyl 3-hydroxy-3-phenylpropanoate
Molecular Formula C₉H₁₀O₃[1]C₁₀H₁₂O₃[2]
Molecular Weight 166.17 g/mol [1]180.20 g/mol [2]
Appearance Colorless to slightly yellow crystalline solid[3]Not specified
Melting Point 84 °C[1]Not specified
Boiling Point Not specifiedNot specified
Solubility Soluble in water, ethanol, and ether[3]Not specified
pKa (strongest acidic) 4.37 (predicted)Not applicable
LogP (predicted) 0.75 - 0.980.9

Synthesis and Experimental Protocols

The synthesis of this compound and its methylated analog can be achieved through various established chemical routes.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of phenylacetone (B166967).[3]

Experimental Protocol:

  • Under alkaline conditions, phenylacetone is reacted with hydrogen peroxide.

  • Alternatively, oxidants such as hydrazine (B178648) peroxide or sodium tert-butanone peroxide can be utilized.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.

Synthesis of Methyl 3-hydroxy-3-phenylpropanoate

The methylated analog can be synthesized via Fischer esterification of this compound.

Experimental Protocol:

  • This compound (1 equivalent) is dissolved in an excess of methanol (B129727), which acts as both the solvent and a reactant.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

  • The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

  • The reaction is monitored by TLC.

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl 3-hydroxy-3-phenylpropanoate, which can be further purified by column chromatography.

Comparative Biological Activity and Signaling Pathways

While direct comparative studies on the biological activity of this compound and its simple methyl ester are limited, insights can be drawn from related compounds. Methylation of a carboxylic acid to its corresponding ester generally increases lipophilicity, which can lead to enhanced cell membrane permeability and potentially altered biological activity.

A study on a more complex methylated analog, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), demonstrated significantly better transport into monocyte/macrophage-like cells compared to its non-ester form. This enhanced cell permeability of MHPAP resulted in potent inhibition of inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α. The study suggested that MHPAP exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Inhibitor Methylated Analog (Potential Inhibitor) Inhibitor->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Canonical NF-κB signaling pathway and potential inhibition.

Key Experimental Methodologies

To quantitatively assess and compare the biological activities of this compound and its methylated analog, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its methylated analog) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, mix the sample solutions with a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to stimuli and potential inhibitors.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization).

  • Compound Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α or LPS).

  • Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control and determine the IC₅₀ values.

Conclusion

The methylation of this compound to its methyl ester analog is expected to increase its lipophilicity and, consequently, its ability to cross cell membranes. This enhanced cellular uptake may lead to a more pronounced biological effect, particularly in targeting intracellular pathways such as the NF-κB signaling cascade, which is pivotal in inflammatory responses. The provided experimental protocols offer a robust framework for the quantitative comparison of these two compounds, enabling a thorough evaluation of their potential as therapeutic agents. Further studies directly comparing their efficacy in various biological assays are warranted to fully elucidate the impact of this structural modification.

References

Efficacy of 3-Hydroxy-3-phenylpropanoic acid vs. other phenylpropanoids in enzyme inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Phenylpropanoids in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Phenylpropanoid Enzyme Inhibitors

The inhibitory potential of different phenylpropanoids against various enzymes is summarized below. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower IC50 values indicate greater potency.

PhenylpropanoidTarget EnzymeIC50 Value (µM)Type of Inhibition
Caffeic Acid Human Monoamine Oxidase-A (hMAO-A)11.72 ± 0.044Competitive
Human Monoamine Oxidase-B (hMAO-B)22.88 ± 0.009-
Ferulic Acid Tyrosinase- (Inhibition rate of 22.17% at a tested concentration)-
Cinnamaldehyde Monoamine Oxidase B (MAO-B)Ki of 0.017 mM (17 µM)Competitive

Note: Direct IC50 values for 3-Hydroxy-3-phenylpropanoic acid were not found in the reviewed literature. The provided data for other phenylpropanoids is based on available research and may vary depending on the experimental conditions.

Experimental Protocols: A Representative Enzyme Inhibition Assay

This section outlines a detailed methodology for a typical enzyme inhibition assay, which can be adapted to study the effects of various phenylpropanoids on different enzymes.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a phenylpropanoid compound against a target enzyme.

Materials:
  • Purified target enzyme (e.g., Tyrosinase, Monoamine Oxidase)

  • Substrate specific to the enzyme (e.g., L-DOPA for Tyrosinase)

  • Phenylpropanoid inhibitor (e.g., Caffeic Acid)

  • Appropriate buffer solution (e.g., Phosphate buffer, pH 6.8)

  • 96-well microplate

  • Microplate reader

  • DMSO (for dissolving inhibitors)

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in the appropriate buffer.

    • Prepare a stock solution of the substrate in the buffer.

    • Prepare a stock solution of the phenylpropanoid inhibitor in DMSO. Serially dilute the stock solution with the buffer to obtain a range of inhibitor concentrations.

  • Assay Protocol (96-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the phenylpropanoid inhibitor solution to the respective wells. Include a control well with the enzyme and buffer but no inhibitor.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately measure the absorbance (or fluorescence) at a specific wavelength using a microplate reader at time zero.

    • Incubate the plate at the specified temperature and take readings at regular intervals for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the change in absorbance per unit time.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Phenylpropanoid Biosynthetic Pathway

The following diagram illustrates the general phenylpropanoid pathway, which is the source of a wide variety of secondary metabolites in plants, including the compounds discussed in this guide.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Cinnamaldehyde Cinnamaldehyde Cinnamic_acid->Cinnamaldehyde Hydroxy_Phenylpropanoic_Acid 3-Hydroxy-3- phenylpropanoic acid Cinnamic_acid->Hydroxy_Phenylpropanoic_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic Acid p_Coumaroyl_CoA->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT PAL PAL C4H C4H 4CL 4CL C3H C3H COMT COMT

Caption: General phenylpropanoid biosynthetic pathway.

Logical Workflow for Enzyme Inhibition Analysis

The following diagram outlines the logical steps involved in analyzing the inhibitory effect of a compound on enzyme activity.

Inhibition_Analysis_Workflow Start Start: Select Enzyme and Inhibitor Experiment Perform Enzyme Inhibition Assay (Varying Inhibitor Concentrations) Start->Experiment Data_Collection Measure Reaction Rates Experiment->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50 Conclusion Assess Inhibitory Potency IC50->Conclusion

Caption: Workflow for determining enzyme inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of structurally related compounds, such as hormones, drug metabolites, and therapeutic drugs, is a cornerstone of biomedical research and pharmaceutical development. The two most prominent analytical techniques for this purpose are immunoassays and mass spectrometry. While immunoassays offer high throughput and ease of use, mass spectrometry provides superior specificity and accuracy. The choice between these methods, or their complementary use, depends on the specific application, required analytical performance, and available resources. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical workflows.

At a Glance: Immunoassay vs. Mass Spectrometry

A fundamental understanding of the strengths and weaknesses of each technique is crucial for selecting the appropriate analytical method. Immunoassays are generally favored for rapid screening of large sample numbers, while mass spectrometry is considered the gold standard for definitive quantification and structural confirmation.[1]

FeatureImmunoassayMass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio of ionized molecules
Specificity Can be prone to cross-reactivity with structurally similar compounds[2][3]High, based on molecular mass and fragmentation patterns
Sensitivity Varies, but can be very highGenerally high, with low limits of quantification
Accuracy Can be affected by interferences and matrix effects[4]High, considered the "gold standard"[1]
Throughput High, suitable for large-scale screeningLower, but can be automated
Cost per Sample Generally lowerHigher
Instrumentation Cost LowerHigher
Expertise Required Less specializedRequires highly trained personnel

Quantitative Performance Comparison: Steroid Analysis

To illustrate the quantitative differences between the two methods, the following table summarizes typical performance characteristics for the analysis of cortisol, a steroid hormone, in serum samples.

ParameterImmunoassay (ELISA/CLIA)LC-MS/MS
Lower Limit of Quantification (LLOQ) ~1.0-8.5 nmol/L[1][5]~0.036-1.0 ng/mL (~0.1-2.8 nmol/L)[5][6]
Linearity (Correlation Coefficient, r²) Typically >0.99Typically >0.999[5]
Precision (%CV) Intra-assay: <10%, Inter-assay: <15%[1][6]Intra-assay: <5.3%, Inter-assay: <6.0%[5]
Accuracy/Recovery (%) 85-115% (can be affected by cross-reactivity)[1]95.4-102.5%[5]
Cross-reactivity with Prednisolone Can be significant (e.g., 23.9% - 171%)[1]Negligible
Cross-reactivity with 11-deoxycortisol Can be significant (e.g., 4.1% - 17.8%)[1]Separated chromatographically

Note: The values presented are representative and can vary depending on the specific assay, instrument, and laboratory.

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and reproducible data. Below are representative protocols for the quantification of steroids using a competitive ELISA and LC-MS/MS.

Immunoassay: Competitive ELISA Protocol for Corticosteroids

This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of corticosteroids.

Materials:

  • Corticosteroid ELISA kit (containing pre-coated microtiter plate, standards, conjugate, antibody, substrate, and stop solution)

  • Microtiter plate reader (450 nm)

  • Microtiter plate shaker

  • Precision pipettes and tips

  • Wash buffer

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition:

    • Pipette 100 µl of the zero standard (blank) into the designated wells.

    • Pipette 50 µl of each standard solution and sample into the appropriate wells in duplicate.[7]

  • Conjugate Addition: Add 25 µl of the enzyme-labeled corticosteroid conjugate to all wells except the blank.[7]

  • Antibody Addition: Add 25 µl of the corticosteroid-specific antibody solution to all wells except the blank.[7]

  • Incubation: Seal the plate and incubate for 1 hour at room temperature (20-25°C) on a microtiter plate shaker.[7]

  • Washing: Discard the solution and wash the plate three times with wash buffer.[7]

  • Substrate Addition: Add 100 µl of the substrate solution to each well.[7]

  • Second Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Stopping the Reaction: Add 100 µl of stop solution to each well.[7]

  • Data Acquisition: Read the absorbance at 450 nm within 10 minutes of adding the stop solution.[8]

  • Calculation: Calculate the concentration of corticosteroids in the samples by plotting a standard curve of absorbance versus concentration of the standards. The absorbance is inversely proportional to the concentration of the corticosteroid in the sample.[7]

Mass Spectrometry: LC-MS/MS Protocol for Steroid Profiling in Serum

This protocol outlines a method for the simultaneous quantification of multiple steroids in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • HPLC or UHPLC system

  • C18 or PFP analytical column

  • Internal standards (isotope-labeled)

  • Organic solvents (e.g., methanol, acetonitrile, dichloromethane, isopropanol)

  • Formic acid

  • Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges/plates

  • Automated liquid handler (optional)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation (Supported Liquid Extraction):

    • Thaw serum samples on ice.

    • To 200 µL of serum, add an appropriate amount of a mixed internal standard solution containing isotopically labeled versions of the steroids to be analyzed.

    • Dilute the sample with water containing 0.1% formic acid.

    • Load the diluted sample onto an SLE plate.

    • Apply a positive pressure or vacuum to absorb the sample into the sorbent.

    • Elute the steroids with an organic solvent mixture (e.g., dichloromethane:isopropanol).[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., 50% methanol).

  • LC Separation:

    • Inject the reconstituted sample into the HPLC/UHPLC system.

    • Separate the steroids on a reverse-phase column (e.g., Kinetex C18, 150 x 3 mm, 2.6 µm) using a gradient elution with mobile phases such as water with 0.1% formic acid and methanol.[2]

    • A typical run time is around 16 minutes.[2]

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionize the steroids using an electrospray ionization (ESI) source in positive ion mode.

    • Detect and quantify the steroids using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each steroid and then monitoring for a specific product ion after fragmentation.

  • Data Analysis:

    • Process the chromatograms to obtain the peak areas for each steroid and its corresponding internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Determine the concentration of the steroids in the samples from the calibration curve.

Visualizing Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams were generated using the DOT language.

G cluster_IA Immunoassay (ELISA) cluster_MS Mass Spectrometry (LC-MS/MS) IA_start Sample/Standard Addition IA_conj Add Enzyme Conjugate IA_start->IA_conj IA_ab Add Antibody IA_conj->IA_ab IA_inc1 Incubate & Bind IA_ab->IA_inc1 IA_wash1 Wash IA_inc1->IA_wash1 IA_sub Add Substrate IA_wash1->IA_sub IA_inc2 Incubate & Color Dev. IA_sub->IA_inc2 IA_stop Stop Reaction IA_inc2->IA_stop IA_read Read Absorbance IA_stop->IA_read IA_calc Calculate Concentration IA_read->IA_calc MS_start Sample + Internal Std. MS_extract Extraction (SLE/SPE) MS_start->MS_extract MS_evap Evaporate & Reconstitute MS_extract->MS_evap MS_inject LC Injection MS_evap->MS_inject MS_sep Chromatographic Separation MS_inject->MS_sep MS_ion Ionization (ESI) MS_sep->MS_ion MS_frag Fragmentation (MS/MS) MS_ion->MS_frag MS_detect Detection MS_frag->MS_detect MS_calc Calculate Concentration MS_detect->MS_calc G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Lipophilic Drug CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Intermediate Modified Drug (more polar) CYP450->Intermediate Conjugation Conjugation (e.g., Glucuronidation) Intermediate->Conjugation Conjugated_Drug Water-Soluble Conjugate Conjugation->Conjugated_Drug Excretion Excretion (Urine/Bile) Conjugated_Drug->Excretion

References

Comparison of different derivatization reagents for 3-Hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive analysis of 3-Hydroxy-3-phenylpropanoic acid, a key intermediate in various metabolic pathways and a potential biomarker, often necessitates derivatization to enhance its analytical properties for chromatographic and spectroscopic techniques. This guide provides a comprehensive comparison of common derivatization reagents for this compound, supported by experimental data and detailed protocols to facilitate the selection of the most suitable method for your research needs.

Introduction to Derivatization for this compound

This compound possesses two key functional groups that are targets for derivatization: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Derivatization is crucial for:

  • Gas Chromatography (GC) Analysis: To increase the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography (HPLC) Analysis: To introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.

  • Chiral Analysis: To convert the enantiomers into diastereomers, allowing for their separation and quantification by chromatographic or spectroscopic methods like NMR.

This guide will compare three main classes of derivatization reagents: silylating agents, fluorescent labeling agents, and chiral derivatizing agents.

Comparison of Derivatization Reagents

The choice of derivatization reagent depends on the analytical technique, the desired sensitivity, and whether chiral separation is required. The following tables provide a summary of the performance of different reagents.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is the most common derivatization technique for GC-MS analysis of hydroxy acids. It involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Derivatization ReagentTarget Functional GroupsReaction ConditionsKey AdvantagesKey Disadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Hydroxyl and Carboxyl60-80°C for 30-60 minOne-step reaction for both groups, volatile byproducts.Derivatives are moisture-sensitive.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Hydroxyl and Carboxyl30-60°C for 30-60 minHighly volatile byproducts, often used in metabolomics.[1]Derivatives are moisture-sensitive.
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) Primarily Hydroxyl60-100°C for 30-60 minForms very stable TBDMS derivatives, characteristic mass spectra.Less reactive towards carboxylic acids, may require a two-step process.
For High-Performance Liquid Chromatography (HPLC) Analysis with Fluorescence Detection

For enhanced sensitivity in HPLC, fluorescent labeling agents are used to attach a fluorophore to the carboxylic acid or hydroxyl group.

Derivatization ReagentTarget Functional GroupExcitation (λex) / Emission (λem)Key AdvantagesKey Disadvantages
Dansyl Chloride (DNS-Cl) Carboxyl (requires activation) or Hydroxyl~340 nm / ~520 nmHigh fluorescence quantum yield, well-established reagent.Reaction can be slow and may require optimization of pH.[2]
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Hydroxyl~265 nm / ~315 nmRapid and quantitative reaction, stable derivatives.Can also react with primary and secondary amines if present.
4-Bromomethyl-7-methoxycoumarin (Br-MMC) Carboxyl~330 nm / ~390 nmForms highly fluorescent and stable derivatives.Requires a catalyst (e.g., crown ether) and heating.
For Chiral Separation and Analysis

To determine the enantiomeric composition of this compound, chiral derivatizing agents (CDAs) are used to form diastereomers that can be separated and quantified.

Chiral Derivatizing Agent (CDA)Analytical TechniquePrincipleKey AdvantagesKey Disadvantages
(R)- or (S)-Mosher's Acid Chloride (MTPA-Cl) NMR SpectroscopyForms diastereomeric esters with distinct NMR chemical shifts.[3]Allows for the determination of absolute configuration and enantiomeric excess.[4]Requires enantiomerically pure reagent, potential for kinetic resolution.
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) HPLCForms diastereomers with different retention times on a standard C18 column.High resolution of diastereomers, applicable to a wide range of compounds.Requires complete reaction to avoid inaccurate quantification.
(R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) HPLCForms diastereomeric ureas with different retention times.Good chromatographic separation of diastereomers.Isocyanates are moisture-sensitive.

Experimental Protocols

The following are representative protocols for the derivatization of this compound. Optimization may be required for specific sample matrices and instrumentation.

Protocol 1: Silylation for GC-MS Analysis using BSTFA

This protocol describes the formation of trimethylsilyl (TMS) derivatives of both the hydroxyl and carboxyl groups.

  • Sample Preparation: To a dried sample containing this compound in a reaction vial, add an internal standard.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Fluorescent Labeling for HPLC using Dansyl Chloride

This protocol is for the derivatization of the carboxylic acid group with dansyl chloride, which requires activation of the carboxyl group. A more straightforward approach is to target the hydroxyl group.

  • Sample Preparation: A solution of this compound is prepared in a suitable aprotic solvent.

  • Derivatization: Add dansyl chloride solution and a catalyst (e.g., pyridine (B92270) or triethylamine).

  • Reaction: The reaction mixture is typically heated at 60°C for 30-60 minutes. The reaction should be carried out in the dark.

  • Quenching: A quenching reagent (e.g., a primary amine) may be added to react with excess dansyl chloride.

  • Analysis: The resulting solution is then diluted and injected into the HPLC system with a fluorescence detector.

Protocol 3: Chiral Derivatization for NMR Analysis using Mosher's Acid Chloride

This protocol is used to form diastereomeric Mosher's esters for the determination of enantiomeric excess.

  • Sample Preparation: In an NMR tube, dissolve the enantiomerically enriched this compound in a deuterated solvent (e.g., CDCl3).

  • Derivatization: Add a slight excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of a non-nucleophilic base (e.g., pyridine).

  • Reaction: Allow the reaction to proceed at room temperature until complete, monitoring by TLC or NMR.

  • Analysis: Acquire the 1H or 19F NMR spectrum of the resulting diastereomeric esters. The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.[5]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the derivatization and analysis of this compound.

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 3-Hydroxy-3-phenylpropanoic Acid Sample Dried_Sample Dried Sample Sample->Dried_Sample Evaporation Derivatized_Sample TMS-Derivative Dried_Sample->Derivatized_Sample Heating Reagent Silylating Reagent (e.g., BSTFA) Reagent->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS

GC-MS Derivatization Workflow

Chiral_Derivatization_Workflow Enantiomers Mixture of 3-Hydroxy-3-phenylpropanoic Acid Enantiomers (R and S) Diastereomers Mixture of Diastereomers (R,R and S,R) Enantiomers->Diastereomers Reaction CDA Chiral Derivatizing Agent (CDA) (e.g., (R)-Mosher's Acid Chloride) CDA->Diastereomers Separation Separation and Quantification (HPLC or NMR) Diastereomers->Separation Result Determination of Enantiomeric Ratio Separation->Result

Chiral Derivatization Logical Flow

Conclusion

The selection of an appropriate derivatization reagent for this compound is critical for achieving reliable and sensitive analytical results. For GC-MS analysis, silylation with BSTFA or MSTFA is a robust and widely used approach. For highly sensitive quantification by HPLC, fluorescent labeling reagents offer a significant advantage. When the stereochemistry of this compound is of interest, chiral derivatizing agents such as Mosher's acid for NMR or Marfey's reagent for HPLC provide effective means for enantiomeric resolution and quantification. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the most suitable derivatization strategy for their specific analytical challenges.

References

Navigating the Stereochemistry of Bioactivity: A Comparative Analysis of R- and S-3-Hydroxy-3-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the distinct biological effects of the R- and S-enantiomers of 3-Hydroxy-3-phenylpropanoic acid remains an area with limited direct comparative research. While the racemic mixture has been noted for its potential as an antioxidant and anti-inflammatory agent, specific data delineating the individual contributions and differential activities of its stereoisomers are not extensively available in current scientific literature. This guide synthesizes the available information on this compound and draws upon findings from structurally related chiral compounds to provide a framework for researchers, scientists, and drug development professionals interested in the stereoselective effects of this molecule.

Introduction to this compound

This compound is a carboxylic acid that plays a role as a metabolic intermediate in certain biological pathways. In plants, it serves as a precursor in the biosynthesis of benzoic acid and salicylic (B10762653) acid[1]. The racemic form of the compound has been investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities[2]. However, the principle of chirality, which dictates that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, necessitates a separate evaluation of the R- and S-enantiomers.

Comparative Biological Effects: An Overview

Direct, head-to-head comparative studies detailing the specific biological effects of the R- and S-enantiomers of this compound are scarce. The majority of available research focuses on the synthesis of these enantiomers or the biological activity of the racemic mixture[2][3].

To illustrate the importance of evaluating enantiomers separately, studies on related chiral molecules can be informative. For instance, the enantiomers of the structurally similar compound 3-phenylbutyric acid have been shown to have different metabolic fates in bacteria, with only the (R)-enantiomer supporting growth, while the (S)-enantiomer is metabolized differently[4]. This highlights the potential for stereospecific interactions with biological systems.

In the absence of direct comparative data for this compound, the following sections will focus on the known biological context of the racemic compound and provide a template for the types of experimental evaluations that would be necessary to elucidate the distinct effects of each enantiomer.

Potential Areas for Enantioselective Investigation

Given the known biological activities of related phenylpropanoic acids, key areas for investigating the differential effects of the R- and S-enantiomers of this compound would include:

  • Anti-inflammatory Activity: Evaluating the inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory cytokines.

  • Antioxidant Activity: Assessing the capacity to scavenge free radicals and inhibit oxidative stress in cellular models.

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine if one enantiomer exhibits greater potency[5].

  • Metabolic Fate and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer to understand potential differences in bioavailability and half-life.

Experimental Protocols for Comparative Analysis

To generate the necessary data for a comprehensive comparison, the following experimental methodologies would be essential.

Table 1: Experimental Protocols for Evaluating Enantiomer-Specific Biological Effects
Biological Effect Experimental Assay Methodology Outline Key Parameters to Measure
Anti-inflammatory In vitro COX-1/COX-2 Inhibition AssayPre-incubate purified COX-1 and COX-2 enzymes with varying concentrations of each enantiomer. Initiate the reaction with arachidonic acid and measure the production of prostaglandins.IC50 values for each enantiomer against each enzyme.
Antioxidant DPPH Radical Scavenging AssayMix different concentrations of each enantiomer with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). Measure the decrease in absorbance at 517 nm.EC50 values for each enantiomer.
Antimicrobial Broth Microdilution AssayPrepare serial dilutions of each enantiomer in a 96-well plate containing microbial growth medium. Inoculate with a standardized suspension of the target microorganism and incubate.Minimum Inhibitory Concentration (MIC) for each enantiomer against each microorganism.
Cytotoxicity MTT AssayTreat relevant cell lines with a range of concentrations of each enantiomer for a specified period. Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and measure the formation of formazan (B1609692) to assess cell viability.CC50 values for each enantiomer.

Logical Workflow for Enantiomer Evaluation

The process of evaluating the biological effects of the R- and S-enantiomers of this compound can be visualized as a structured workflow.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Studies A Racemic 3-Hydroxy-3- phenylpropanoic acid B Chiral Resolution or Asymmetric Synthesis A->B C Purified R-enantiomer B->C D Purified S-enantiomer B->D E In vitro Assays (e.g., Enzyme Inhibition, Cell-based) C->E D->E F In vivo Models (e.g., Animal models of disease) E->F G Determine Potency (IC50/EC50) E->G H Assess Efficacy E->H I Evaluate Toxicity (CC50) E->I J Comparative Analysis of Enantiomers G->J H->J I->J K Identify Molecular Targets J->K L Elucidate Signaling Pathways K->L

Figure 1. Workflow for the comparative evaluation of R- and S-enantiomers.

Conclusion and Future Directions

While the current body of literature does not provide a direct comparison of the biological effects of R- and S-3-Hydroxy-3-phenylpropanoic acid, the principles of stereopharmacology strongly suggest that such differences are likely to exist. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate the enantioselective properties of this compound. Future studies focusing on the direct comparison of these enantiomers are crucial for unlocking their full therapeutic potential and ensuring the development of safer and more effective chemical entities. Such research will be invaluable to the fields of medicinal chemistry, pharmacology, and drug development.

References

A Comparative Analysis of 3-Hydroxy-3-phenylpropanoic Acid and Ibuprofen as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential anti-inflammatory properties of 3-Hydroxy-3-phenylpropanoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its close structural analog, 3-hydroxy-3,3-diphenylpropanoic acid, to provide insights into its potential efficacy and mechanism of action relative to ibuprofen.

Executive Summary

Ibuprofen is a widely used NSAID with a well-documented anti-inflammatory effect, primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes. Emerging research on β-hydroxy-β-arylpropanoic acids, a class of compounds structurally similar to ibuprofen, suggests they may also possess significant anti-inflammatory properties. This guide synthesizes available preclinical data to offer a comparative perspective on their potential as anti-inflammatory agents.

Mechanism of Action

Ibuprofen: The anti-inflammatory, analgesic, and antipyretic effects of ibuprofen are primarily attributed to its non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][4] Inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common gastrointestinal side effects of NSAIDs.[2][3]

This compound (and its Analogs): The mechanism of action for this compound and its analogs is hypothesized to be similar to that of ibuprofen, involving the inhibition of COX enzymes. Molecular docking studies on β-hydroxy-β-arylpropanoic acids, including 3-hydroxy-3,3-diphenylpropanoic acid, suggest a potential for these compounds to act as COX-2 inhibitors.[1][2] These computational models indicate that these compounds can fit into the active site of the COX-2 enzyme.[2] However, direct experimental evidence from in vitro enzyme inhibition assays is needed to confirm this and to determine the degree of selectivity for COX-2 over COX-1.

Signaling Pathway

The anti-inflammatory action of both ibuprofen and potentially this compound involves the interruption of the arachidonic acid cascade, which leads to the synthesis of prostaglandins.

Prostaglandin Synthesis Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 COX-1 COX-1 COX-2 COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2->Prostaglandins (PGs) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 Ibuprofen->COX-2 This compound (Analog) This compound (Analog) This compound (Analog)->COX-2 Hypothesized

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Comparative Efficacy: In Vivo Data

The most direct comparison of the anti-inflammatory activity comes from a study using the carrageenan-induced paw edema model in rats. This model is a standard preclinical assay for evaluating the efficacy of acute anti-inflammatory agents.

CompoundMolecular Weight ( g/mol )ED₅₀ (mg/kg)ED₅₀ (µmol/kg)Gastric Lesions
Ibuprofen 206.2910.6751.7Not significant
3-hydroxy-3,3-diphenylpropanoic acid 242.2712.551.6Not significant

Data sourced from a study on β-hydroxy-β-arylpropanoic acids.[1][2]

The data indicates that 3-hydroxy-3,3-diphenylpropanoic acid exhibits a potent anti-inflammatory effect, with an ED₅₀ (the dose required to produce a 50% reduction in paw edema) that is molar-equivalent to that of ibuprofen.[1][2] Importantly, neither compound produced significant gastric lesions at their effective doses in this study, suggesting a favorable acute gastrointestinal safety profile for the tested β-hydroxy-β-arylpropanoic acid.[1]

Experimental Protocols

To ensure a thorough and standardized comparison, the following experimental protocols are recommended for evaluating the anti-inflammatory properties of novel compounds against a benchmark like ibuprofen.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes and for assessing its selectivity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values for this compound and ibuprofen against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme in a 96-well plate.

    • Add various concentrations of the test compounds (this compound and ibuprofen) and a vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

COX Inhibition Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes Start->Prepare Reagents Plate Setup Add Enzymes and Test Compounds (Varying Concentrations) to 96-well Plate Prepare Reagents->Plate Setup Reaction Initiation Add Arachidonic Acid Plate Setup->Reaction Initiation Measurement Measure Absorbance/Fluorescence Kinetically Reaction Initiation->Measurement Data Analysis Calculate % Inhibition and Determine IC50 Values Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound and compare it to ibuprofen.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Acclimatize animals and fast them overnight before the experiment.

    • Administer the test compounds (this compound and ibuprofen at various doses) or vehicle control orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group. Determine the ED₅₀ value for each compound.

Carrageenan-Induced Paw Edema Workflow Start Start Animal Acclimatization Acclimatize and Fast Rats Start->Animal Acclimatization Compound Administration Administer Test Compounds (or Vehicle) Animal Acclimatization->Compound Administration Inflammation Induction Inject Carrageenan into Paw Compound Administration->Inflammation Induction Paw Volume Measurement Measure Paw Volume at Multiple Time Points Inflammation Induction->Paw Volume Measurement Data Analysis Calculate % Edema Inhibition and Determine ED50 Paw Volume Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion

While direct experimental data on the anti-inflammatory properties of this compound is currently lacking, evidence from its close analog, 3-hydroxy-3,3-diphenylpropanoic acid, demonstrates a potent in vivo anti-inflammatory effect comparable to that of ibuprofen. The hypothesized mechanism of action via COX-2 inhibition is supported by computational docking studies, but requires confirmation through in vitro enzymatic assays.

For drug development professionals, this compound and related β-hydroxy-β-arylpropanoic acids represent a promising area for the discovery of novel anti-inflammatory agents. Further investigation, following the experimental protocols outlined in this guide, is warranted to fully characterize their pharmacological profile, including their COX inhibition selectivity, efficacy in various inflammation models, and safety profile. Such studies will be critical in determining their potential as viable alternatives to existing NSAIDs like ibuprofen.

References

A Comparative Analysis of 3-Phenylpropanoic Acid and Its Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 3-phenylpropanoic acid and its hydroxy derivatives, namely 2-hydroxy-3-phenylpropanoic acid, 3-hydroxy-3-phenylpropanoic acid, and 4-hydroxy-3-phenylpropanoic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties

The introduction of a hydroxyl group to the phenyl ring of 3-phenylpropanoic acid can significantly influence its physicochemical properties, such as acidity (pKa) and lipophilicity (logP). These parameters are crucial in determining the pharmacokinetic and pharmacodynamic behavior of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
3-Phenylpropanoic AcidC₉H₁₀O₂150.174.661.84
2-Hydroxy-3-phenylpropanoic AcidC₉H₁₀O₃166.17~4.5~1.5
This compoundC₉H₁₀O₃166.174.40~1.2
4-Hydroxy-3-phenylpropanoic AcidC₉H₁₀O₃166.17~4.6~1.4

Note: The pKa and logP values for the hydroxy derivatives are estimated based on data for structurally similar compounds and may vary depending on the experimental conditions.

Biological Activities: A Comparative Overview

While direct comparative studies on the antioxidant, anti-inflammatory, and antimicrobial activities of 3-phenylpropanoic acid and its simple monohydroxy derivatives are limited in publicly available literature, this section synthesizes available data on these and structurally related compounds to provide insights into their potential biological effects.

Antioxidant Activity
Anti-inflammatory Activity

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[1] While specific comparative data on the anti-inflammatory effects of 3-phenylpropanoic acid and its simple hydroxy derivatives are scarce, studies on more complex derivatives suggest that these molecules can exhibit anti-inflammatory properties. For instance, a pyrrole (B145914) derivative of 3-phenylpropanoic acid has demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[2][3][4] The presence and position of the hydroxyl group could modulate the inhibitory activity against COX enzymes.

Antimicrobial Activity

Phenolic acids and their derivatives are known to possess antimicrobial properties. Their mechanism of action can involve disruption of the microbial cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. Studies on various derivatives of 3-phenylpropanoic acid have shown promising antimicrobial activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) reported for some compounds. For example, certain chlorinated derivatives of 3-phenylpropanoic acid have demonstrated selective activity against Escherichia coli and Staphylococcus aureus.[5][6] The position of the hydroxyl group on the phenyl ring is expected to influence the antimicrobial spectrum and potency.

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is widely used to assess the free radical scavenging capacity of a compound.[7][8][9]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Samples: Dissolve the test compounds (3-phenylpropanoic acid and its hydroxy derivatives) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay: In a 96-well plate, add 100 µL of each sample dilution to triplicate wells. Add 100 µL of the DPPH working solution to all wells.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[10][11][12]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine (B1213489) and serotonin, while the second, later phase is primarily mediated by prostaglandins.[11] The ability of a test compound to reduce the paw edema is a measure of its anti-inflammatory potential.

Procedure:

  • Animals: Use male or female Wistar rats or Swiss albino mice.

  • Groups: Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard NSAID like indomethacin (B1671933) or diclofenac), and test groups for each compound at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[13]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2][3][4]

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (V_control - V_treated) / V_control ] x 100 Where V_control is the average increase in paw volume in the control group and V_treated is the average increase in paw volume in the treated group.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the stock solution of a test compound to the first well of a row and perform twofold serial dilutions across the row.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 5 µL of the diluted inoculum to each well, except for the sterility control well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Samples with DPPH Solution prep_dpph->mix prep_samples Prepare Sample Dilutions prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_compounds Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 cox Cyclooxygenase (COX) prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever ppa_derivatives 3-Phenylpropanoic Acid & Derivatives ppa_derivatives->cox Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

This comparative guide provides a foundational understanding of 3-phenylpropanoic acid and its hydroxy derivatives for researchers in the field of drug discovery and development. While the available data suggests that the introduction and position of a hydroxyl group can modulate the biological activities of the parent compound, there is a clear need for direct, comprehensive comparative studies to quantify these effects. The detailed experimental protocols provided herein offer a standardized approach for conducting such investigations. Future research should focus on generating robust, comparative data to elucidate the structure-activity relationships and to identify the most promising candidates for further development as antioxidant, anti-inflammatory, or antimicrobial agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), is crucial for pharmacokinetic, bioequivalence, and metabolism studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective method for this purpose. This guide provides a comparative overview of various validated UPLC-MS/MS methods for the determination of fenofibric acid, supported by experimental data and detailed protocols.

Comparison of Validated UPLC-MS/MS Methods

The following tables summarize the key performance characteristics of different UPLC-MS/MS methods developed for the quantification of fenofibric acid in biological matrices.

Parameter Method 1 Method 2 Method 3
Linearity Range (ng/mL) 50 - 600050 - 30,0000.5 - 200
Correlation Coefficient (r²) 0.9984≥ 0.9960.993
Lower Limit of Quantification (LLOQ) (ng/mL) 50500.5
Intra-day Precision (% CV) < 12%< 2.7%-
Inter-day Precision (% CV) < 12%< 2.5%-
Intra-day Accuracy (%) < 7.2%--
Inter-day Accuracy (%) 97.65 - 111.634.5 - 6.9% (relative error)-
Recovery (%) 93 - 101> 86.2> 92
Internal Standard Fenofibric acid-D6UnspecifiedUnspecified
Matrix Rat PlasmaHuman PlasmaHuman Plasma

Experimental Protocols

A detailed look into the methodologies of these UPLC-MS/MS methods reveals variations in sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

A common and straightforward approach for sample preparation is protein precipitation.[1]

plasma 50 µL Rat Plasma mix1 Vortex Mix plasma->mix1 is 50 µL Fenofibric acid-D6 (IS) is->mix1 precip Add 200 µL Acetonitrile (B52724) mix1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject

Sample preparation workflow using protein precipitation.

Chromatographic and Mass Spectrometric Conditions

The separation and detection parameters are critical for achieving the desired sensitivity and selectivity.

Method 1: UPLC-MS/MS for Fenofibric Acid in Rat Plasma [1]

  • Chromatographic System: Acquity UPLC I-class Plus

  • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Mass Spectrometer: Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

Method 2: UHPLC-MS/MS for Fenofibric Acid in Human Plasma [2]

  • Chromatographic System: Not specified

  • Column: Not specified

  • Mobile Phase: Not specified, but mentions 0.1% formic acid in the aqueous phase and acetonitrile as the organic phase.

  • Mass Spectrometer: Not specified

  • Ionization Mode: ESI in negative mode

  • MRM Transitions:

    • Fenofibric acid: m/z 317.0→230.7

    • Internal Standard: m/z 360.0→274.0

Method 3: UPLC-MS/MS for Fenofibrate in Human Plasma [3]

  • Chromatographic System: Not specified

  • Column: Acquity®BEH C18 (50 mm x 2.1 mm, 1.7 μm)

  • Mobile Phase: Methanol and water (80:20, v/v)

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: ESI in positive ionization mode

  • Data Acquisition: Multiple Reactions Monitoring (MRM)

Comparison with Alternative Methods

While UPLC-MS/MS offers superior sensitivity and selectivity, other methods like UHPLC-UV are also employed for the analysis of fenofibric acid.

Feature UPLC-MS/MS UHPLC-UV
Selectivity High (based on mass-to-charge ratio)Lower (based on UV absorbance)
Sensitivity Very high (ng/mL to pg/mL levels)Moderate (ng/mL to µg/mL levels)
Linearity Range WideGenerally narrower
Matrix Effects Can be significant, requires careful managementGenerally less susceptible
Cost & Complexity HighLower

A validated UHPLC-UV method for the simultaneous determination of fenofibrate and fenofibric acid in rat plasma demonstrated a linearity range of 100–10,000 ng/ml and a lower limit of detection of 40 ng/ml for fenofibric acid.[4] This method, while less sensitive than UPLC-MS/MS, can be a viable alternative depending on the specific requirements of the study.

Logical Workflow for Method Selection

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.

start Define Analytical Needs sensitivity High Sensitivity Required? (e.g., low dose PK) start->sensitivity matrix Complex Matrix? (e.g., plasma, tissue) sensitivity->matrix Yes uhplc_uv Consider UHPLC-UV sensitivity->uhplc_uv No resources High-End Equipment Available? matrix->resources Yes matrix->uhplc_uv No uplc_ms Select UPLC-MS/MS resources->uplc_ms Yes resources->uhplc_uv No end Method Selected uplc_ms->end uhplc_uv->end

Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-3-phenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-Hydroxy-3-phenylpropanoic acid is critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the necessary procedures for handling and disposing of this compound, in solid form and as residue from experimental use. Adherence to these protocols is vital for maintaining a safe laboratory environment.

While some safety data sheets for similar compounds suggest that this compound may not be classified as a hazardous substance, it is a best practice in laboratory settings to treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an authoritative source.[1] Therefore, the following procedures are based on the assumption that this compound and its contaminated materials will be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

PropertyValue
CAS Number 3480-87-3
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Solid
Classification Not classified as hazardous (GHS)
Disposal Recommendation Treat as hazardous chemical waste

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Unused or Waste this compound (Solid)

  • Waste Identification: All unused or waste this compound must be treated as hazardous chemical waste.[4]

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice. The container must be in good condition, free from leaks or external contamination.[4]

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the appropriate hazard pictograms (if any are required by your institution).[4][5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation. Ensure the storage area is secure and away from incompatible materials.[4]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]

2. Contaminated Labware and Debris

  • Segregation: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.[4]

  • Collection: For small amounts of solid debris, double-bag the materials in durable plastic bags. For sharps or items that could puncture a bag, use a rigid, puncture-resistant container.[4]

  • Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.[4]

  • Disposal: Dispose of the container through your institution's hazardous waste program.[4]

3. Spill Cleanup

  • Containment: In the event of a spill, restrict access to the area.

  • Cleanup: For a solid spill, carefully sweep or vacuum the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a sealed, labeled hazardous waste container.[6]

  • Labeling: The label should read "Spill Debris: this compound".[4]

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Disposal: Arrange for pickup of the spill debris container by your hazardous waste management provider.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Containerize in a labeled, sealed, compatible container. is_solid->solid_container Yes is_debris Is it contaminated debris? is_liquid->is_debris No liquid_container Absorb with inert material. Containerize and label. is_liquid->liquid_container Yes debris_container Double-bag or use puncture-resistant container. Label. is_debris->debris_container Yes storage Store in designated satellite accumulation area. solid_container->storage liquid_container->storage debris_container->storage disposal Arrange for pickup by EHS or licensed contractor. storage->disposal

References

Personal protective equipment for handling 3-Hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 3-Hydroxy-3-phenylpropanoic acid in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

While some data sheets for similar compounds suggest minimal required PPE, the toxicological properties of this compound have not been fully investigated.[1] Therefore, a conservative approach to personal protection is recommended to minimize any potential risks.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the substance.[1][2]
Body Protection A lab coat or chemical-resistant coveralls.Provides a barrier against spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or generating aerosols.Use in a well-ventilated area is recommended; a respirator adds a layer of protection against inhalation.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][4]

  • Avoid direct contact with skin and eyes.[4]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste material in a designated and properly labeled container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Weigh and Prepare Solution C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-phenylpropanoic acid
Reactant of Route 2
3-Hydroxy-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.